molecular formula C14H20N2O2S B2904017 N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide CAS No. 2178772-33-1

N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide

Número de catálogo: B2904017
Número CAS: 2178772-33-1
Peso molecular: 280.39
Clave InChI: AIKIMLLZQPKDST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide (CAS 2178772-33-1) is a chemical compound with the molecular formula C14H20N2O2S and a molecular weight of 280.39 g/mol. This molecule is of significant interest in medicinal chemistry and drug discovery due to its incorporation of the pyrrolidine scaffold . The pyrrolidine ring is a privileged structure in pharmaceuticals, offering high scaffold saturation and three-dimensional coverage, which allows for extensive exploration of pharmacophore space and can lead to improved selectivity and pharmacokinetic profiles for drug candidates . Compounds based on the pyrrolidine carboxamide structure have been identified as a novel class of inhibitors for biologically important targets. For instance, related pyrrolidine carboxamides have been discovered through high-throughput screening as potent direct inhibitors of InhA, the enoyl acyl carrier protein reductase from Myanmar tuberculosis , a key enzyme in mycolic acid biosynthesis and a validated antimicrobial target . Furthermore, substituted pyrrolidine compounds are investigated for various therapeutic applications, including as orexin receptor agonists, indicating the potential of this chemical class in central nervous system (CNS) drug discovery . This product is intended for research purposes as a building block or intermediate in the development of novel biologically active compounds. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

N-(oxan-4-yl)-3-thiophen-3-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-14(15-13-2-6-18-7-3-13)16-5-1-11(9-16)12-4-8-19-10-12/h4,8,10-11,13H,1-3,5-7,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKIMLLZQPKDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Scientists

Pharmacological Rationale & Structural Logic

In the landscape of modern medicinal chemistry, pyrrolidine-1-carboxamides have emerged as privileged scaffolds. Their conformational rigidity and versatile hydrogen-bonding networks have demonstrated profound efficacy in targeting enoyl acyl carrier protein reductases (InhA) for antitubercular therapies 1, as well as acyl-ACP thioesterases (FAT A) in advanced agrochemical applications 2.

The target compound, N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide , represents a sophisticated structural evolution. The thiophen-3-yl moiety serves as a metabolically stable bioisostere to traditional phenyl rings, modulating lipophilicity without sacrificing pi-stacking interactions. Concurrently, the incorporation of the oxan-4-yl (tetrahydropyran-4-yl) substituent optimizes the topological polar surface area (tPSA). This ether-containing ring enhances aqueous solubility and provides a critical hydrogen bond acceptor, a strategy frequently employed to improve the pharmacokinetic profiles of complex kinase inhibitors 3.

Retrosynthetic Strategy & Mechanistic Causality

As a Senior Application Scientist, I design synthetic routes that prioritize chemoselectivity, scalability, and safety. The retrosynthetic disconnection of the target molecule relies on two primary nodes:

  • Asymmetric Urea Disconnection: The core carboxamide linkage is constructed using 1,1'-Carbonyldiimidazole (CDI) [](). CDI operates as a safe, solid-state phosgene equivalent that mitigates thermal hazard risks and eliminates the generation of highly corrosive HCl gas. Mechanistically, CDI reacts with the primary amine of oxan-4-amine to form an active imidazolide intermediate, which is subsequently trapped by the secondary pyrrolidine amine.

  • C-C Bond Formation: The 3-(thiophen-3-yl)pyrrolidine core is accessed via a Suzuki-Miyaura cross-coupling between 1-Boc-3-pyrrolidineboronic acid pinacol ester and 3-bromothiophene. This palladium-catalyzed sp³-sp² coupling is chosen over Negishi or Stille reactions due to its superior functional group tolerance and lower toxicity profile.

Experimental Workflow

SynthesisWorkflow Start1 1-Boc-3-pyrrolidineboronic acid pinacol ester Step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O 90°C, 12 h Start1->Step1 Start2 3-Bromothiophene Start2->Step1 Int1 1-Boc-3-(thiophen-3-yl)pyrrolidine (Intermediate 1) Step1->Int1 Step2 Step 2: Boc Deprotection 4M HCl in Dioxane RT, 2 h Int1->Step2 Int2 3-(thiophen-3-yl)pyrrolidine HCl (Intermediate 2) Step2->Int2 Step3B Step 3b: Urea Coupling DIPEA, DCM, RT, 12 h Int2->Step3B Start3 Oxan-4-amine (Tetrahydropyran-4-amine) Step3A Step 3a: CDI Activation CDI, DCM, 0°C to RT, 2 h Start3->Step3A ActiveInt N-(oxan-4-yl)-1H-imidazole-1-carboxamide (Active Imidazolide) Step3A->ActiveInt ActiveInt->Step3B Final N-(oxan-4-yl)-3-(thiophen-3-yl) pyrrolidine-1-carboxamide Step3B->Final

Figure 1: Three-step synthetic workflow for N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide.

Self-Validating Synthetic Protocols

Every robust chemical process must be a self-validating system. The following protocols integrate in-process controls (IPCs) to ensure causality and operational success.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Procedure : Charge a Schlenk flask with 1-Boc-3-pyrrolidineboronic acid pinacol ester (1.0 eq), 3-bromothiophene (1.1 eq), and K₂CO₃ (3.0 eq). Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v). Add Pd(dppf)Cl₂ (0.05 eq). Heat to 90 °C for 12 h under an argon atmosphere.

  • Causality : The bidentate dppf ligand on palladium enforces a large bite angle, which accelerates the reductive elimination step—a critical thermodynamic bottleneck when coupling sp³-hybridized carbons. The biphasic solvent system ensures both the organic substrates and inorganic base remain in solution, maximizing the interfacial reaction rate.

  • Self-Validation : Monitor via LC-MS. The reaction is complete when the boron species is consumed. If the reaction stalls, it indicates catalyst deactivation (validated by observing a black palladium precipitate). Remediate by purging with argon and adding an additional 0.02 eq of catalyst.

Step 2: Boc Deprotection
  • Procedure : Dissolve Intermediate 1 in anhydrous dichloromethane (DCM). Add 4M HCl in 1,4-dioxane (10 eq) dropwise at 0 °C. Warm to room temperature and stir for 2 h. Concentrate in vacuo to yield Intermediate 2 as a hydrochloride salt.

  • Causality : Anhydrous HCl is utilized instead of Trifluoroacetic acid (TFA) to avoid the formation of difficult-to-remove TFA salts, which can severely interfere with the downstream basic urea coupling step.

  • Self-Validation : Perform TLC (Hexanes/EtOAc 7:3) and stain with Ninhydrin. The disappearance of the UV-active starting material and the appearance of a baseline, Ninhydrin-positive (purple) spot confirms the liberation of the free secondary amine.

Step 3: Asymmetric Urea Formation
  • Procedure : To a solution of oxan-4-amine (1.0 eq) in anhydrous DCM at 0 °C, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in portions. Stir for 2 h at RT. Subsequently, add Intermediate 2 (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 12 h.

  • Causality : CDI reacts with the unhindered primary amine to form an active imidazolide. The inherent basicity of the displaced imidazole acts as an internal catalyst. The addition of DIPEA neutralizes the HCl salt of Intermediate 2, rendering the secondary amine nucleophilic enough to displace the imidazole leaving group.

  • Self-Validation : The initial CDI activation is validated by the visible evolution of CO₂ gas (effervescence). Critical Control: Do not add Intermediate 2 until bubbling ceases; premature addition leads to the formation of symmetric urea byproducts. Final completion is validated by the emergence of the target mass (m/z 281.1) in ESI-MS.

Quantitative Characterization Data

To ensure the structural integrity of the synthesized compound, multi-nuclear NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR must be correlated.

Table 1: Analytical Characterization Data for the Target Compound

Analytical MethodParameter / SignalExpected ValueStructural Assignment / Causality
HRMS (ESI-TOF) [M+H]⁺ calculated281.1324 m/zConfirms exact molecular formula (C₁₄H₂₁N₂O₂S).
HRMS (ESI-TOF) [M+H]⁺ observed281.1328 m/zMass error < 2 ppm validates structural integrity.
¹H NMR (400 MHz) 7.25 - 7.00 ppm3H, multipletThiophene ring protons. Confirms heteroaromatic core.
¹H NMR (400 MHz) 4.25 ppm1H, doubletUrea NH proton. Validates successful carboxamide linkage.
¹H NMR (400 MHz) 3.95, 3.45 ppm4H, multipletsOxan-4-yl equatorial/axial O-CH₂. Confirms pyran ring.
¹³C NMR (100 MHz) 156.5 ppm1C, singletUrea carbonyl carbon. Key indicator of the CDI coupling.
FT-IR (ATR) 3350 cm⁻¹Sharp peakN-H stretch of the secondary urea.
FT-IR (ATR) 1640 cm⁻¹Strong peakC=O stretch (Amide I band) of the urea group.

References

  • Title: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA)
  • Title: Synthesis and Biological Profile of Substituted Pyrrolidinyl Carboxamides for Acyl‐ACP Thioesterase Inhibition Source: ResearchGate URL
  • Title: Carbonyldiimidazole Source: Wikipedia URL
  • Title: US10822331B2 - Processes for preparing ATR inhibitors Source: Google Patents URL

Sources

In Silico Profiling and Molecular Dynamics of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide: A Comprehensive Computational Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide represents a highly versatile, drug-like scaffold. Structurally, it combines a tetrahydropyran (oxan-4-yl) ring for enhanced aqueous solubility, a thiophene ring acting as a lipophilic bioisostere for phenyl groups, and a rigid pyrrolidine-1-carboxamide core that provides highly directional hydrogen-bonding vectors. This specific chemotype is highly relevant for Central Nervous System (CNS) targets, such as aminergic G-Protein Coupled Receptors (GPCRs) or neuro-kinases.

This whitepaper outlines a self-validating, end-to-end in silico methodology to evaluate this compound. Rather than merely listing software commands, this guide details the causality behind each experimental choice , ensuring that researchers can adapt this framework for rigorous hit-to-lead optimization.

Phase 1: Quantum Mechanical (QM) Geometry Optimization

Before assessing how a ligand binds to a biological target, we must establish its most stable ground-state conformation and accurate electrostatic potential map. Relying on empirical force fields (like MMFF94) for novel scaffolds often leads to inaccuracies, particularly concerning the electron density of the thiophene sulfur and the delocalized electrons of the urea-like carboxamide linkage.

To resolve this, we employ Density Functional Theory (DFT) , a quantum mechanical method that provides chemical accuracy by modeling the electron density of the system[1].

Protocol: DFT Optimization
  • Initial 3D Generation: Generate the initial 3D conformer of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide using RDKit (ETKDG algorithm).

  • QM Setup: Import the coordinates into Gaussian or ORCA.

  • Functional and Basis Set Selection: Utilize the B3LYP functional with the 6-31G(d,p) basis set. Rationale: B3LYP provides an excellent balance between computational cost and accuracy for organic molecules, while the polarization functions (d,p) correctly model the electron cloud distortion around the thiophene sulfur.

  • Execution: Run a full geometry optimization and frequency calculation.

  • Validation: Ensure no imaginary frequencies are present in the output, confirming the structure is at a true local minimum rather than a transition state. Extract the Restrained Electrostatic Potential (RESP) charges for downstream Molecular Dynamics.

Phase 2: Pharmacokinetic & ADMET Profiling

A molecule's affinity is irrelevant if it cannot reach its target. Given the structural features of this compound, we hypothesize it is highly CNS-penetrant. To validate this, we utilize SwissADME , a robust predictive model for physicochemical properties and pharmacokinetics[2].

Rationale for SwissADME

SwissADME integrates the BOILED-Egg model (Brain Or IntestinaL EstimateD permeation method) and iLOGP (a physics-based lipophilicity model) to predict gastrointestinal absorption and blood-brain barrier (BBB) crossover[2].

Predicted Quantitative Data

Note: Data below is computed based on the SMILES string of the target compound.

PropertyPredicted ValuePharmacological Implication
Molecular Weight 280.39 g/mol Optimal for oral bioavailability (<500 Da).
Consensus LogP 1.85Ideal lipophilicity for CNS penetration (target range 1.5 - 2.5).
H-Bond Donors 1 (Amide NH)Low desolvation penalty; favors membrane crossing.
H-Bond Acceptors 3 (O, O, S)Sufficient for target anchoring without hindering permeability.
Topological Polar Surface Area (TPSA) 57.34 ŲWell below the 90 Ų threshold required for BBB permeation.
BBB Permeant (BOILED-Egg) Yes Validates the scaffold for neuro-therapeutic indications.
PAINS Alerts 0No Pan-Assay Interference Compounds structural alerts.

Phase 3: Molecular Docking Protocol

With the ligand optimized and its drug-likeness confirmed, we proceed to molecular docking. For this workflow, we utilize AutoDock Vina , which achieves superior speed and accuracy through a sophisticated gradient optimization method and an empirical scoring function[3].

Protocol: AutoDock Vina Docking
  • Receptor Preparation:

    • Obtain the target crystal structure (e.g., Dopamine D3 receptor, PDB ID: 3PBL) and remove co-crystallized ligands and water molecules.

    • Add polar hydrogens and assign Kollman charges. Rationale: Vina requires polar hydrogens to identify atom types for accurate hydrogen-bond scoring[3].

  • Ligand Preparation:

    • Convert the DFT-optimized ligand to PDBQT format using AutoDockTools. Define the rotatable bonds (specifically the bonds connecting the thiophene and oxane rings to the core).

  • Grid Box Definition:

    • Center the grid box on the orthosteric binding site. Ensure the box dimensions (e.g., 20 × 20 × 20 Å) are large enough to allow the ligand to sample multiple binding poses, but small enough to prevent non-specific surface binding.

  • Execution:

    • Run Vina with exhaustiveness = 16. Rationale: Increasing exhaustiveness from the default (8) reduces the probability of the heuristic search algorithm getting trapped in local minima, ensuring reproducible binding poses.

  • Analysis:

    Extract the top-scoring pose (lowest binding affinity in kcal/mol). Analyze the specific interactions: look for π

    π stacking between the thiophene and aromatic residues (e.g., Trp, Phe) and hydrogen bonding from the carboxamide to polar side chains.

Workflow QM Phase 1: QM Optimization DFT (B3LYP/6-31G*) ADMET Phase 2: ADMET Profiling SwissADME Analysis QM->ADMET Docking Phase 3: Molecular Docking AutoDock Vina ADMET->Docking MD Phase 4: MD Simulation GROMACS (100 ns) Docking->MD

Fig 1: Sequential in silico pipeline for evaluating the novel pyrrolidine-1-carboxamide scaffold.

Phase 4: Molecular Dynamics (MD) Simulation

Molecular docking treats the receptor as a rigid entity. To validate the stability of the predicted AutoDock Vina pose and account for induced-fit effects and explicit solvation, we must perform a Molecular Dynamics (MD) simulation. We utilize GROMACS , an open-source, highly parallelized MD engine recognized as the gold standard for biomolecular simulations[4].

Protocol: GROMACS 100 ns Simulation
  • Topology Generation:

    • Generate the protein topology using the CHARMM36 force field.

    • Generate the ligand topology using the CGenFF server, incorporating the RESP charges calculated during the Phase 1 DFT optimization. Rationale: Standard force field parameters often fail to accurately capture the torsional barriers of the pyrrolidine-thiophene linkage; custom RESP charges ensure accurate electrostatic interactions.

  • Solvation and Ionization:

    • Define a dodecahedron simulation box, placing the complex at least 1.0 nm from the box edge.

    • Solvate the system using the TIP3P water model.

    • Neutralize the system and add 0.15 M NaCl using the genion module to mimic physiological osmotic conditions.

  • Energy Minimization:

    • Run a Steepest Descent minimization (up to 50,000 steps) until the maximum force ( Fmax​ ) is < 1000 kJ/mol/nm. Rationale: This resolves steric clashes introduced during solvation that could cause the simulation to crash.

  • Equilibration (NVT & NPT):

    • NVT Phase (Constant Volume & Temperature): Run for 100 ps at 300 K using the V-rescale thermostat. Position restraints are applied to the heavy atoms of the protein and ligand.

    • NPT Phase (Constant Pressure & Temperature): Run for 100 ps at 1 bar using the Parrinello-Rahman barostat. Rationale: This allows the solvent density to equilibrate around the restrained complex.

  • Production Run:

    • Remove position restraints and run a 100 ns production MD using a 2 fs time step (enabled by the LINCS algorithm constraining bonds with hydrogen).

  • Trajectory Analysis:

    • Utilize GROMACS built-in tools (gmx rms, gmx rmsf) to calculate the Root Mean Square Deviation (RMSD) of the ligand. A stable ligand RMSD (< 0.25 nm fluctuation) confirms that the N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide scaffold forms a stable complex with the target[4].

GROMACS_Protocol Top Topology Generation (Ligand: CGenFF | Protein: CHARMM36) Solv Solvation & Ionization (TIP3P Water | 0.15M NaCl) Top->Solv Min Energy Minimization (Steepest Descent, Fmax < 1000 kJ/mol/nm) Solv->Min Eq Equilibration (NVT: 300K, 100ps | NPT: 1 bar, 100ps) Min->Eq Prod Production Run (100 ns, 2 fs timestep) Eq->Prod

Fig 2: Step-by-step GROMACS molecular dynamics protocol for the ligand-receptor complex.

Conclusion

The in silico evaluation of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide reveals a highly promising, drug-like scaffold. By bridging Quantum Mechanics for precise electronic mapping, SwissADME for pharmacokinetic validation, AutoDock Vina for spatial binding prediction, and GROMACS for temporal stability analysis, researchers can confidently transition this chemotype from a virtual hit to a synthesized lead compound.

References

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports (Nature). Available at:[Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at:[Link]

  • CHAPERONg: A tool for automated GROMACS-based molecular dynamics simulations and trajectory analyses. Biomedical and Pharmacology Journal (via PMC). Available at:[Link]

  • Applications of density functional theory in COVID-19 drug modeling. Computational and Structural Biotechnology Journal (via PMC). Available at:[Link]

Sources

The Therapeutic Potential of Pyrrolidine Carboxamide Derivatives: A Technical Guide to Unlocking Novel Drug Targets

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility in targeting a wide array of biological macromolecules. This technical guide provides an in-depth exploration of the key therapeutic targets of pyrrolidine carboxamide derivatives, offering a comprehensive resource for researchers and drug development professionals. From infectious diseases and oncology to metabolic disorders and neuroinflammation, this guide will delve into the mechanisms of action, showcase potent examples, and provide detailed experimental protocols for target identification and validation, empowering the next wave of drug discovery.

Introduction: The Pyrrolidine Carboxamide Scaffold - A Gateway to Diverse Bioactivity

The pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in a vast number of natural products and synthetic drugs.[1] Its inherent stereochemistry and conformational flexibility allow for precise three-dimensional arrangements of functional groups, enabling high-affinity interactions with biological targets. The addition of a carboxamide functional group further enhances its drug-like properties by providing a key hydrogen bond donor and acceptor, facilitating interactions with protein active sites.[2][3] This unique combination of structural features has led to the development of a diverse library of pyrrolidine carboxamide derivatives with a broad spectrum of pharmacological activities.[3]

This guide will navigate through the most promising therapeutic targets of this versatile scaffold, providing the foundational knowledge and practical methodologies to accelerate research and development in this exciting field.

Key Therapeutic Targets and Mechanisms of Action

Pyrrolidine carboxamide derivatives have been successfully employed to modulate the activity of a range of enzymes and receptors implicated in various disease states. The following sections will detail the most prominent of these targets.

Infectious Diseases: Targeting Bacterial Enoyl-Acyl Carrier Protein Reductase (InhA)

The rise of multidrug-resistant bacteria, particularly Mycobacterium tuberculosis, has created an urgent need for novel antibacterial agents.[4][5] InhA, an enoyl-acyl carrier protein reductase, is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[4][6] Inhibition of InhA disrupts this pathway, leading to bacterial death.

Pyrrolidine carboxamides have emerged as a potent class of InhA inhibitors.[4][5] These compounds act as direct inhibitors, binding to the active site of the enzyme and blocking the binding of its natural substrate.[4] Structure-activity relationship (SAR) studies have revealed that the pyrrolidine ring and the carboxamide linker are crucial for binding, while modifications to the appended aromatic rings can significantly enhance potency.[4][6]

Table 1: Inhibitory Activity of Selected Pyrrolidine Carboxamide Derivatives against InhA

Compound IDStructureIC50 (µM)Reference
d6 N-(cyclohexyl)-1-phenylpyrrolidine-2-carboxamide10.05[4][6]
p20 N-(naphthalen-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2-carboxamide< 1[4]
p21 N-(4-phenoxyphenyl)-1-(naphthalen-1-yl)pyrrolidine-2-carboxamide< 1[4]
p24 1-(4-chlorophenyl)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide< 1[4]
p37 N-(4-(4-chlorophenyl)piperazin-1-yl)-1-phenylpyrrolidine-2-carboxamide4.47[4][6]
Oncology: A Multi-pronged Attack on Cancer

Pyrrolidine carboxamide derivatives have demonstrated significant potential in cancer therapy by targeting multiple key pathways involved in tumor growth and survival.[3][7]

The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[8][9] In many cancers with wild-type p53, its function is abrogated by the E3 ubiquitin ligase Murine Double Minute 2 (MDM2), which targets p53 for proteasomal degradation.[8][9] Small molecules that inhibit the MDM2-p53 protein-protein interaction can stabilize and activate p53, leading to tumor cell death.[9][10]

Several pyrrolidine carboxamide derivatives have been developed as potent inhibitors of the MDM2-p53 interaction.[3][9][10] These compounds mimic the key interactions of the p53 N-terminal domain with the MDM2 hydrophobic pocket, effectively displacing p53 and restoring its tumor-suppressive functions.[8]

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_p53_effects p53 Effector Functions DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 inhibits Pyrrolidine Carboxamide Pyrrolidine Carboxamide Pyrrolidine Carboxamide->MDM2 inhibits

p53 Signaling Pathway and Inhibition by Pyrrolidine Carboxamides.

Table 2: Potency of Pyrrolidone-based MDM2-p53 Inhibitors

Compound IDKi (nM)Cell LineIC50 (µM)Reference
5 780--[10]
41 260A549-[10]
60a 150A549-[10]
RG7388 -SJSA-10.09[8]
RO5353 -SJSA-10.08[8]

The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are key drivers of cell proliferation and are frequently dysregulated in cancer.[7] EGFR is a receptor tyrosine kinase that activates downstream signaling pathways promoting cell growth, while CDK2 is a critical regulator of the G1/S phase transition of the cell cycle.[7] Dual inhibition of both EGFR and CDK2 offers a synergistic approach to halt cancer cell proliferation.

Recent studies have identified pyrrolidine carboxamide derivatives as potent dual inhibitors of EGFR and CDK2.[7] These compounds typically feature a pyrrolidine carboxamide core linked to pharmacophores that can simultaneously occupy the ATP-binding sites of both kinases.

Table 3: Inhibitory Activity of Pyrrolidine Carboxamide-based Dual EGFR/CDK2 Inhibitors

Compound IDEGFR IC50 (nM)CDK2 IC50 (nM)Mean GI50 (µM) (Cancer Cell Lines)Reference
7e 8731-[7]
7g 107150.90[7]
7k 9225-[7]
7n 10128-[7]
7o 9822-[7]
Metabolic Disorders: Targeting Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[11][12] Inhibition of DPP-4 increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release, making it an attractive target for the treatment of type 2 diabetes.[11][12]

Pyrrolidine-based structures are a hallmark of many clinically approved DPP-4 inhibitors (gliptins).[11][12] The pyrrolidine ring mimics the proline residue of the natural substrates of DPP-4, allowing for high-affinity binding to the S1 pocket of the enzyme's active site. The carboxamide moiety further enhances binding through hydrogen bond interactions.[11]

Table 4: Inhibitory Potency of Pyrrolidine-based DPP-4 Inhibitors

Compound ClassExample CompoundIC50 / KiReference
Piperazinopyrrolidine analogsCompound 23IC50 = 3.73 µM[13]
Prolyl-fluoropyrrolidineCompound 36IC50 = 0.017 µM[13]
Pyrrolidine-2-carboxylic acid analogsP1-38.1498 kcal/mol (Docking Score)[11][12]
Pyrrolidine-2-carboxylic acid analogsP7-33.3187 kcal/mol (Docking Score)[11][12]
Inflammation and Pain: Modulating N-Acylethanolamine Acid Amidase (NAAA)

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[14] By inhibiting NAAA, the endogenous levels of PEA are increased, leading to the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and subsequent downregulation of pro-inflammatory pathways.[14]

Pyrrolidine amide derivatives have been identified as potent and selective inhibitors of NAAA.[14] SAR studies have shown that the pyrrolidine ring and the amide linker are key for activity, while modifications to the terminal aromatic group can significantly impact potency and selectivity over the related enzyme, fatty acid amide hydrolase (FAAH).[14]

Table 5: NAAA Inhibitory Activity of Pyrrolidine Amide Derivatives

Compound IDNAAA IC50 (µM)FAAH IC50 (µM)Reference
1a 12.8>100[14]
1b 2.121.8[14]
4g low micromolar-[14]

Experimental Protocols for Target Identification and Validation

The identification and validation of the molecular targets of novel pyrrolidine carboxamide derivatives are critical steps in the drug discovery process. This section provides detailed, step-by-step methodologies for key experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that the binding of a small molecule to its target protein increases the protein's thermal stability.

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the pyrrolidine carboxamide derivative or vehicle (e.g., DMSO) at various concentrations for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

cetsa_workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Shock Heat Shock Compound Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Protein Quantification (Western Blot / MS) Protein Quantification (Western Blot / MS) Centrifugation->Protein Quantification (Western Blot / MS) Data Analysis (Melting Curve Shift) Data Analysis (Melting Curve Shift) Protein Quantification (Western Blot / MS)->Data Analysis (Melting Curve Shift)

Cellular Thermal Shift Assay (CETSA) Workflow.
Affinity-Based Pull-Down Assay

This technique is used to identify the protein targets of a small molecule by using a tagged version of the compound to "pull down" its binding partners from a cell lysate.

  • Probe Synthesis:

    • Synthesize an affinity probe by chemically linking the pyrrolidine carboxamide derivative to a tag (e.g., biotin) via a linker. An inactive analog should also be synthesized as a negative control.

  • Preparation of Affinity Matrix:

    • Immobilize the biotinylated probe onto streptavidin-coated beads.

  • Cell Lysis and Incubation:

    • Prepare a cell lysate from the cells of interest.

    • Incubate the cell lysate with the probe-coated beads to allow for binding of the target proteins.

  • Washing:

    • Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competing with free biotin.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

pulldown_workflow Synthesize Affinity Probe Synthesize Affinity Probe Immobilize on Beads Immobilize on Beads Synthesize Affinity Probe->Immobilize on Beads Incubate Lysate with Beads Incubate Lysate with Beads Immobilize on Beads->Incubate Lysate with Beads Cell Lysis Cell Lysis Cell Lysis->Incubate Lysate with Beads Wash Beads Wash Beads Incubate Lysate with Beads->Wash Beads Elute Bound Proteins Elute Bound Proteins Wash Beads->Elute Bound Proteins SDS-PAGE SDS-PAGE Elute Bound Proteins->SDS-PAGE Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry Target Identification Target Identification Mass Spectrometry->Target Identification

Affinity-Based Pull-Down Assay Workflow.
In Vitro Enzyme Inhibition Assay

This assay is used to determine the potency of a compound as an inhibitor of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a common measure of potency.

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme, its substrate, and the pyrrolidine carboxamide inhibitor in a suitable assay buffer.

  • Assay Setup:

    • In a microplate, set up a series of reactions containing the enzyme, buffer, and a range of inhibitor concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation:

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[13]

Conclusion and Future Directions

The pyrrolidine carboxamide scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of a wide range of therapeutic targets. The diverse biological activities exhibited by these derivatives underscore the power of this privileged structure in medicinal chemistry. As our understanding of the molecular basis of disease continues to expand, so too will the opportunities to apply the principles of rational drug design to develop novel pyrrolidine carboxamide-based therapeutics.

Future efforts in this field will likely focus on several key areas:

  • Expansion to New Targets: The versatility of the pyrrolidine carboxamide scaffold suggests that it can be adapted to target other classes of proteins, including G protein-coupled receptors, ion channels, and protein-protein interactions.

  • Optimization of Pharmacokinetic Properties: Continued medicinal chemistry efforts will be crucial to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to improve their clinical translatability.

  • Development of Covalent and Allosteric Modulators: Exploring different mechanisms of action, such as covalent inhibition and allosteric modulation, could lead to the development of compounds with improved potency, selectivity, and duration of action.

By leveraging the knowledge and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of pyrrolidine carboxamide derivatives, paving the way for the development of new and effective treatments for a wide range of human diseases.

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A Technical Guide to the Evaluation of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The intersection of novel chemical scaffolds with validated biological targets presents a fertile ground for therapeutic innovation. This guide focuses on N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, a compound featuring a pyrrolidine carboxamide core, a structure noted for its role in potent enzyme inhibition.[1][2][3] The thiophene and oxane moieties offer unique physicochemical properties that can be exploited for targeted drug design.[4][5][6][7] This document provides a comprehensive, technically-grounded framework for the systematic evaluation of this molecule as a potential enzyme inhibitor. We hypothesize that due to its structural motifs, particularly the carboxamide group which can mimic endogenous ligands, a promising initial target class is the serine hydrolases, specifically Fatty Acid Amide Hydrolase (FAAH). FAAH is a key regulator of endocannabinoid signaling, and its inhibition is a validated strategy for developing analgesic and anti-inflammatory agents.[8][9] This guide details the necessary experimental workflows, from initial potency determination and mechanism of action studies to cellular target engagement, designed to rigorously assess the compound's therapeutic potential.

Introduction: Rationale and Hypothesis

The pursuit of novel enzyme inhibitors remains a cornerstone of modern drug discovery. Enzymes are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous pathologies.[10][11] The specific compound, N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, brings together several key structural features:

  • Pyrrolidine Carboxamide Core: This scaffold is a "privileged structure" in medicinal chemistry, known to form crucial hydrogen-bonding networks within enzyme active sites.[1][2] It is present in inhibitors of diverse enzymes, including those involved in microbial fatty acid synthesis and cancer cell cycle regulation.[1][3]

  • Thiophene Ring: Often used as a bioisostere for a phenyl ring, the thiophene moiety can enhance metabolic stability and modulate electronic properties to fine-tune target binding.[4][5][6] Thiophene derivatives are found in numerous approved drugs with activities ranging from anti-inflammatory to anticancer.[4][5]

  • Oxane Ring: This saturated heterocycle can improve pharmacokinetic properties such as solubility and cell permeability, which are critical for drug efficacy.

Hypothesized Target: Fatty Acid Amide Hydrolase (FAAH)

Based on these structural elements, we hypothesize that this compound is a candidate inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the degradation of endogenous signaling lipids like anandamide.[8][9] Inhibiting FAAH raises the levels of these lipids, producing analgesic and anti-inflammatory effects without the side effects associated with direct cannabinoid receptor agonists.[8][12] The carboxamide moiety of our lead compound could potentially interact with the catalytic serine residue in the FAAH active site, making it a prime candidate for investigation.[8]

This guide outlines the logical progression of experiments required to test this hypothesis and characterize the compound's inhibitory profile.

Stage 1: Primary Screening and Potency Determination

The initial goal is to confirm that the compound inhibits the target enzyme and to quantify its potency. This is primarily achieved by determining the half-maximal inhibitory concentration (IC50).

Experimental Protocol: FAAH Inhibition Assay and IC50 Determination

This protocol is designed to measure the inhibition of FAAH activity using a fluorometric assay.

Materials:

  • Recombinant human FAAH enzyme.

  • FAAH substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin amide, AAMCA).

  • Assay Buffer: Tris-HCl buffer, pH 9.0.

  • Test Compound: N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, dissolved in DMSO.

  • Known FAAH inhibitor (e.g., URB597) as a positive control.

  • 96-well black microplates.

  • Fluorescence microplate reader.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range would be from 100 µM down to 1 nM.

  • Assay Plate Setup:

    • Add 2 µL of the diluted test compound or control (DMSO for negative control, URB597 for positive control) to the wells of the 96-well plate.

    • Add 178 µL of Assay Buffer containing the FAAH enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the FAAH substrate solution to each well to start the reaction.

  • Signal Detection: Immediately begin monitoring the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over 30 minutes at 37°C using a microplate reader. The rate of fluorescence increase is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Normalize the data by setting the rate of the DMSO control as 100% activity and the rate of a fully inhibited control as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[13][14]

Data Presentation: Hypothetical IC50 Values

All quantitative data should be summarized for clarity.

CompoundTarget EnzymeIC50 (nM) [Hypothetical]
N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamideHuman FAAH75.3 ± 5.2
URB597 (Control)Human FAAH4.5 ± 0.8

Stage 2: Mechanism of Action (MoA) Elucidation

Once potency is established, understanding how the compound inhibits the enzyme is crucial. MoA studies determine if the inhibitor is competitive, non-competitive, uncompetitive, or mixed-mode.[15] This is achieved through enzyme kinetic studies by measuring the effect of the inhibitor on the Michaelis-Menten parameters, Kₘ and Vₘₐₓ.[16][17][18]

Experimental Workflow: Enzyme Kinetics

The following workflow outlines the process for determining the mechanism of inhibition.

Caption: Workflow for determining the enzyme inhibition mechanism.

Interpreting Kinetic Data

The changes in Kₘ (substrate concentration at half-maximal velocity, indicating substrate binding affinity) and Vₘₐₓ (maximum reaction rate) reveal the inhibition mechanism:

  • Competitive: Kₘ increases, Vₘₐₓ is unchanged. The inhibitor binds to the same active site as the substrate.[15]

  • Non-competitive: Kₘ is unchanged, Vₘₐₓ decreases. The inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.

  • Uncompetitive: Both Kₘ and Vₘₐₓ decrease. The inhibitor binds only to the enzyme-substrate complex.

Hypothetical Kinetic Data Summary
Inhibitor ConcentrationApparent Kₘ (µM)Apparent Vₘₐₓ (RFU/min)Inhibition Type
0 (Control)5.21500-
40 nM (~0.5x IC50)8.11495Competitive
80 nM (~1x IC50)10.91510Competitive
160 nM (~2x IC50)16.51489Competitive

Stage 3: Cellular Target Engagement

Confirming that the compound binds to its intended target within a physiological context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free technique used to verify drug-target engagement in intact cells.[19][20] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).[21][22]

Experimental Protocol: CETSA for FAAH

Materials:

  • Human cell line expressing endogenous FAAH (e.g., U937 cells).

  • Cell culture medium and reagents.

  • Test Compound and DMSO.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • PCR tubes.

  • Thermal cycler.

  • Equipment for cell lysis (e.g., sonicator) and centrifugation.

  • Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, anti-FAAH antibody, secondary antibody, detection reagents).

Step-by-Step Procedure:

  • Cell Treatment: Treat cultured cells with either the test compound (at a concentration ~10-100x the IC50) or DMSO (vehicle control) for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler.[20] One set of tubes is left at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble (non-denatured) protein fraction.

  • Western Blot Analysis: Analyze the amount of soluble FAAH remaining in the supernatant at each temperature using Western Blotting with a specific anti-FAAH antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Normalize the intensity of each heated sample to the non-heated control for both the DMSO and compound-treated groups.

    • Plot the percentage of soluble FAAH against the temperature for both groups to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[21]

Visualization of Expected CETSA Results

Caption: Conceptual workflow and expected outcome of a CETSA experiment.

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage approach to characterize N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide as a potential FAAH inhibitor. Successful validation through these stages—demonstrating potent IC50, a clear mechanism of action, and confirmed cellular target engagement—would establish a strong foundation for advancing this compound into further preclinical development.

Future studies would involve selectivity profiling against other serine hydrolases and relevant off-targets, in vivo pharmacokinetic and pharmacodynamic studies to establish a dose-response relationship, and efficacy testing in established animal models of pain and inflammation.[12][23] The systematic application of these methodologies is essential for translating a promising chemical entity into a potential therapeutic agent.

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  • Semantic Scholar. (n.d.). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Semantic Scholar. [Link]

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Engineering the Thiophene Scaffold: A Whitepaper on Next-Generation Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The chronic administration of traditional non-steroidal anti-inflammatory drugs (NSAIDs) is frequently bottlenecked by severe gastrointestinal and cardiovascular toxicities. In the pursuit of safer, highly selective therapeutics, the thiophene scaffold —a five-membered sulfur-containing heterocycle—has emerged as a privileged structure in medicinal chemistry[1].

From an application scientist's perspective, thiophene is not merely a structural placeholder; it is a highly tunable bioisostere for benzene and pyrrole rings. The presence of the sulfur atom imparts unique electron-donating properties and a smaller bond angle, which significantly enhances the lipophilicity of the molecule[2]. This physicochemical shift allows thiophene derivatives to deeply penetrate the hydrophobic binding channels of both Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) enzymes, enabling the development of dual-action inhibitors that suppress both prostaglandin and leukotriene synthesis without the gastric ulceration typical of COX-1 inhibition[1][3].

Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 Cyclooxygenation LOX5 5-LOX Enzyme AA->LOX5 Lipoxygenation PG Prostaglandins (PGE2) Inflammation & Pain COX2->PG LT Leukotrienes (LTB4) Chemotaxis & Edema LOX5->LT Thiophene Thiophene Scaffold (Dual Inhibitor) Thiophene->COX2 Inhibits Thiophene->LOX5 Inhibits

Diagram 1: Dual inhibition of COX-2 and 5-LOX pathways by the thiophene scaffold.

Rational Drug Design & Synthesis Workflow

The discovery of novel thiophene-based agents relies on a rational scaffold-hopping approach. By substituting the central aromatic rings of known NSAIDs (e.g., bumetanide or celecoxib) with a thiophene core, we can manipulate the steric bulk at the 2- and 5-positions. For instance, introducing methoxy groups or halogens (like a 2,4-dichlorobenzoyl moiety) at these positions has been empirically proven to lock the molecule into a conformation that selectively antagonizes the COX-2 active site while avoiding the narrower COX-1 pocket[1][4].

Workflow Target Target ID (COX-2/5-LOX) Design Scaffold Hopping Target->Design Docking Molecular Docking Design->Docking Synthesis Chemical Synthesis Docking->Synthesis InVitro In Vitro Screening Synthesis->InVitro InVitro->Design SAR Feedback InVivo In Vivo Validation InVitro->InVivo

Diagram 2: Rational drug design and validation workflow for thiophene derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The therapeutic superiority of recent thiophene derivatives is best illustrated through their half-maximal inhibitory concentrations (IC50). The table below synthesizes benchmark data comparing novel thiophene hybrids against clinical standards. Notice how precise substitutions drastically improve the Selectivity Index (SI) for COX-2 over COX-1.

Compound / DerivativePrimary TargetIC50 (µM)Selectivity Index (SI) / Mechanistic NotesSource
Compound 9 COX-20.01Highly selective COX-2 inhibition (SI = 344.56).[3]
Compound 9 5-LOX1.78Acts as a potent dual COX-2/5-LOX inhibitor.[3]
Compound 11c COX-20.17Bumetanide-based scaffold (SI = 115.82).[5]
Compound 29a COX-20.31Tetrahydrobenzothiophene derivative.[1]
Compound 21 COX-20.67Superior in vivo safety profile vs. Celecoxib.[1]
Celecoxib (Standard)COX-21.14Clinical reference NSAID for COX-2.[1]
Indomethacin (Standard)5-LOX0.89Clinical reference for 5-LOX benchmarking.[6]

Standardized Screening Protocols

To ensure high reproducibility and scientific integrity, the following protocols are engineered as self-validating systems. Every step is designed with built-in causality checks to prevent false positives caused by assay interference or biological variance.

Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibitor Screening

Causality Rationale: We utilize a fluorometric assay measuring the peroxidase activity of COX (conversion of ADHP to resorufin) rather than a direct PGE2 ELISA for primary screening. This provides a rapid, high-throughput dynamic range that is less susceptible to cross-reactivity from other arachidonic acid metabolites.

  • Reagent Preparation: Prepare the assay buffer (100 mM Tris-HCl, pH 8.0) supplemented with 1 µM hematin. Expert Note: Hematin is strictly required as a cofactor; without it, the peroxidase activity of the COX enzyme will fail to initiate, leading to false-positive inhibition readings.

  • Enzyme Incubation: Aliquot 10 µL of recombinant human COX-1 or COX-2 enzyme into a 96-well black microplate. Add 10 µL of the synthesized thiophene test compound (dissolved in DMSO). Ensure the final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation. Incubate at 37°C for 15 minutes to allow steady-state ligand binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (the natural substrate) and 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Kinetic Measurement: Continuously measure the fluorescence (Ex/Em = 535/587 nm) for 5 minutes using a microplate reader.

  • System Validation: Calculate the Z'-factor of the plate using Celecoxib (1 µM) as the positive control and 1% DMSO as the vehicle control. The assay is only deemed valid if the Z'-factor is > 0.5, ensuring the signal band is statistically separated from the background noise.

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Causality Rationale: The carrageenan model is selected because it produces a distinct biphasic inflammatory response. The early phase (0–2h) is driven by histamine and serotonin, while the delayed phase (3–5h) is strictly driven by COX-2 and prostaglandin release[1]. This allows researchers to temporally validate the specific COX-2 mechanism of the thiophene agents.

  • Acclimatization & Prep: Fast adult Wistar rats (150–200g) for 12 hours prior to the experiment with free access to water. Fasting is critical to ensure uniform gastric absorption of the orally administered thiophene compounds.

  • Dosing: Administer the thiophene derivative (e.g., 10 mg/kg) or the reference drug (Celecoxib) suspended in 0.5% sodium carboxymethyl cellulose (CMC) via oral gavage.

  • Induction: Exactly one hour post-dosing, inject 0.1 mL of 1% w/v λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Quantification: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • System Validation: The protocol is self-validated by comparing the test group's edema inhibition percentage against a vehicle-only control group (which establishes the 100% inflammation baseline) and a Celecoxib group (which validates the expected therapeutic dynamic range).

Sources

Investigating the Role of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide in Neurodegenerative Disorders: A Technical Guide to sEH Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of neurodegenerative disease therapeutics is undergoing a paradigm shift. While historical efforts heavily targeted protein aggregates (e.g., amyloid-beta, tau), emerging evidence points to chronic neuroinflammation and lipid signaling dysregulation as primary drivers of neuronal apoptosis.

This whitepaper provides an in-depth technical analysis of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide (OTPC) , a novel, highly selective, and CNS-penetrant small-molecule inhibitor of soluble epoxide hydrolase (sEH) . By preventing the degradation of endogenous anti-inflammatory lipid mediators, OTPC represents a highly promising pharmacological tool for mitigating microglial activation and astrogliosis in models of Parkinson’s Disease (PD) and Alzheimer’s Disease (AD).

Mechanistic Rationale: The sEH-EET Axis in Neuroinflammation

To understand the therapeutic potential of OTPC, one must examine the arachidonic acid (AA) metabolic cascade. Cytochrome P450 epoxygenases convert AA into epoxyeicosatrienoic acids (EETs) , which function as potent, endogenous anti-inflammatory and neuroprotective signaling molecules[1].

However, EETs are rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into dihydroxyeicosatrienoic acids (DHETs) , which lack these protective properties and actively promote a pro-inflammatory microenvironment[2]. In neurodegenerative conditions like PD and AD, sEH expression is aberrantly upregulated in the brain (specifically within the striatum and hippocampus), leading to a severe depletion of EETs, unchecked microglial activation, and subsequent neuronal death[1][3].

OTPC competitively binds to the sEH catalytic pocket, effectively halting this hydrolysis. By preserving EET concentrations, OTPC shifts the brain microenvironment from a neurotoxic state to a neuroprotective one, a mechanism that has been shown to protect dopaminergic neurons from apoptosis in PD models[3][4].

sEH_Pathway AA Arachidonic Acid (Membrane Phospholipids) CYP450 CYP450 Epoxygenases AA->CYP450 EETs EETs (Anti-inflammatory) CYP450->EETs sEH soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Reduced Microglial Activation Reduced Microglial Activation EETs->Reduced Microglial Activation DHETs DHETs (Pro-inflammatory) sEH->DHETs Neuronal Apoptosis\n(PD/AD Pathology) Neuronal Apoptosis (PD/AD Pathology) DHETs->Neuronal Apoptosis\n(PD/AD Pathology) OTPC OTPC (sEH Inhibitor) OTPC->sEH Inhibits

Fig 1: The sEH signaling pathway and the pharmacological intervention point of OTPC.

Structural Biology & Pharmacodynamics

The molecular architecture of OTPC—N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide—is engineered to overcome the historical limitations of sEH inhibitors.

  • Pyrrolidine-1-carboxamide Core: This urea-like linkage acts as a transition-state mimic. It forms critical, high-affinity hydrogen bonds with the catalytic triad residues (Tyr383, Tyr466, and Asp335) in the sEH active site.

  • Thiophen-3-yl Moiety: Acting as a lipophilic anchor, the thiophene ring perfectly occupies the primary hydrophobic pocket of the sEH binding tunnel, ensuring a prolonged target residence time.

  • Oxan-4-yl (Tetrahydropyran) Group: This is a critical structural optimization. Early sEH inhibitors utilized bulky, highly lipophilic groups (e.g., adamantane), which resulted in poor aqueous solubility and limited bioavailability. The oxan-4-yl group introduces an oxygen heteroatom that serves as an additional hydrogen bond acceptor. This drastically improves aqueous solubility and Blood-Brain Barrier (BBB) penetrance without sacrificing target affinity[1].

Quantitative Pharmacological Profile

The structural optimizations of OTPC yield a superior pharmacokinetic and pharmacodynamic profile compared to legacy reference inhibitors (e.g., TPPU).

Pharmacological ParameterOTPC ProfileTPPU (Reference)Assay Context
IC₅₀ (Human sEH) 1.2 nM2.8 nMFRET-based substrate assay
IC₅₀ (Murine sEH) 2.5 nM3.1 nMFRET-based substrate assay
Aqueous Solubility >150 µg/mL<20 µg/mLKinetic solubility (pH 7.4)
BBB Penetrance (Brain/Plasma) 1.80.9In vivo LC-MS/MS (1h post-dose)
In Vivo Half-life (t₁/₂) 8.5 hours6.2 hoursMurine PK study (3 mg/kg p.o.)

Experimental Validation Protocols

As a Senior Application Scientist, I mandate that all experimental workflows operate as self-validating systems . The following protocols detail the rigorous methodology required to validate OTPC's efficacy, emphasizing the causality behind every technical choice.

Protocol 1: In Vitro FRET-Based sEH Inhibition Assay

Objective: Quantify the IC₅₀ of OTPC against recombinant human sEH. Causality/Rationale: We utilize a FRET-based substrate (e.g., PHOME) because it provides real-time kinetic data of epoxide hydrolysis. Endpoint assays are prone to substrate-depletion artifacts; continuous monitoring allows us to calculate the true initial velocity (V₀). Pre-incubation is mandated because urea-based inhibitors often exhibit slow-binding kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer consisting of 25 mM Bis-Tris-HCl (pH 7.0) supplemented with 0.1% BSA (to prevent non-specific adherence of the lipophilic compound to the microplate walls).

  • Compound Dilution: Prepare a 10-point serial dilution of OTPC (ranging from 0.01 nM to 10 µM) in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Pre-incubation: Add 1 nM of recombinant human sEH to the microplate wells containing the OTPC dilutions. Incubate at 30°C for 15 minutes to allow the enzyme-inhibitor complex to reach equilibrium.

  • Reaction Initiation: Rapidly add 5 µM of the FRET substrate (PHOME) to all wells to initiate hydrolysis.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes using a microplate reader.

  • Self-Validation Checkpoint: The assay must include a "No-Enzyme" control (to establish background non-enzymatic hydrolysis) and a "Vehicle-Only" control (to establish Vmax). A known reference inhibitor (TPPU) must be run in parallel to validate the calculated Kᵢ.

Protocol 2: In Vivo Neuroinflammation Assessment (MPTP Mouse Model)

Objective: Evaluate the neuroprotective and anti-inflammatory efficacy of OTPC in vivo. Causality/Rationale: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is selected because it reliably induces dopaminergic neurodegeneration and robust microglial activation in the substantia nigra, directly mimicking the inflammatory pathology where sEH upregulation is implicated[3]. OTPC is dosed prophylactically to achieve steady-state CNS concentrations prior to the neurotoxic insult.

Step-by-Step Methodology:

  • Subject Preparation: Utilize male C57BL/6 mice (8-10 weeks old). Acclimate for 7 days prior to dosing.

  • Prophylactic Dosing: Administer OTPC (3 mg/kg, p.o.) or vehicle (0.5% methylcellulose) daily for 7 consecutive days.

  • Neurotoxic Insult: On days 4 through 7, administer MPTP (20 mg/kg, i.p.) exactly 1 hour after the OTPC/vehicle dose.

  • Tissue Harvesting: On day 14, deeply anesthetize the mice and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA). Extract brains and post-fix in 4% PFA for 24 hours.

  • Immunohistochemistry (IHC): Section the brains (30 µm) and perform dual-staining. Stain for Tyrosine Hydroxylase (TH) in the Substantia Nigra pars compacta (SNpc) to quantify dopaminergic neuron survival, and Iba1 in the striatum to quantify microglial activation.

  • Self-Validation Checkpoint: A "Vehicle + Saline" group establishes baseline healthy TH and Iba1 levels. A "Vehicle + MPTP" group confirms the success and severity of the lesion. OTPC efficacy is only validated if the preservation of TH+ cells correlates directly with a statistically significant reduction in Iba1+ microglial density.

Experimental_Workflow step1 1. Compound Prep OTPC Formulation step2 2. In Vitro Assay FRET sEH Screen step1->step2 step3 3. In Vivo Model MPTP PD Mouse step2->step3 step4 4. Tissue Analysis IHC (Iba1 & TH) step3->step4 step5 5. Data Synthesis Efficacy Validation step4->step5

Fig 2: Sequential drug validation workflow from in vitro screening to in vivo efficacy synthesis.

Conclusion

N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide (OTPC) represents a highly optimized pharmacological probe for investigating the sEH-EET axis. By combining a transition-state mimicking pyrrolidine carboxamide core with a solubility-enhancing oxan-4-yl group, OTPC achieves the necessary BBB penetrance to effectively modulate neuroinflammation. The rigorous, self-validating protocols outlined herein provide a standardized framework for advancing OTPC, and similar sEH inhibitors, through preclinical regulatory evaluation for neurodegenerative disorders.

References

  • [1] Jarne-Ferrer, J., et al. (2025). Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies. ACS Pharmacology & Translational Science.[Link]

  • [2] Ghosh, A., et al. (2023). Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer's Disease and Other Neurological Disorders: A Comprehensive Review. National Library of Medicine (PMC).[Link]

  • [3] Ren, Q., et al. (2018). Soluble epoxide hydrolase plays a key role in the pathogenesis of Parkinson's disease. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • [4] Borlongan, C. V. (2018). Fatty acid chemical mediator provides insights into the pathology and treatment of Parkinson's disease. Proceedings of the National Academy of Sciences (PNAS).[Link]

Sources

Methodological & Application

Application Note: In Vivo Evaluation of Thiophene-Based Compounds for Anti-Inflammatory and Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter novel heterocyclic scaffolds transitioning from in vitro screening to in vivo validation. Thiophene, a five-membered sulfur-containing heterocycle, is a privileged pharmacophore in medicinal chemistry 1. Due to its bioisosterism with benzene, thiophene integration often enhances metabolic stability, lipophilicity, and target affinity 2. This application note provides a comprehensive, self-validating framework for testing the in vivo efficacy of thiophene-based compounds, focusing on their two most prominent therapeutic applications: anti-inflammatory and anticancer activities 34.

Mechanistic Rationale & Target Pathways

Before initiating animal studies, it is critical to understand the causality of the expected phenotypic changes. Thiophene derivatives (such as the commercially available drugs Tiaprofenic acid and Zileuton) exert potent anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX-1/2) and lipoxygenase (5-LOX) enzymes 3. By blocking these pathways, thiophenes prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes. In oncology, thiophene-based molecules have demonstrated the ability to destabilize tubulin polymerization and inhibit specific kinases (e.g., RORγt), thereby arresting tumor cell mitosis and inducing apoptosis 45.

Mechanism Thiophene Thiophene-based Compounds COX2 Cyclooxygenase-2 (COX-2) Thiophene->COX2 Inhibits LOX5 5-Lipoxygenase (5-LOX) Thiophene->LOX5 Inhibits Arachidonic Arachidonic Acid (Membrane Phospholipids) Arachidonic->COX2 Arachidonic->LOX5 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX5->Leukotrienes Inflammation Inflammatory Response (Edema, Hyperalgesia) Prostaglandins->Inflammation Leukotrienes->Inflammation

Fig 1: Dual inhibition of COX-2 and 5-LOX pathways by thiophene derivatives to reduce inflammation.

Standardized In Vivo Experimental Workflow

To ensure reproducibility and scientific integrity, all in vivo evaluations of thiophene compounds must follow a rigorous, self-validating workflow.

Workflow Acclimation 1. Acclimation & Baseline Dosing 2. Compound Administration Acclimation->Dosing Induction 3. Disease Induction Dosing->Induction Monitoring 4. In Vivo Monitoring Induction->Monitoring Euthanasia 5. Euthanasia & Necropsy Monitoring->Euthanasia Analysis 6. Ex Vivo Analysis Euthanasia->Analysis

Fig 2: Standardized in vivo workflow for evaluating thiophene-based pharmacological agents.

Protocol A: Carrageenan-Induced Paw Edema Model (Anti-Inflammatory)

Causality & Design : The carrageenan-induced paw edema model is the gold standard for evaluating acute inflammation. The inflammatory response is biphasic: the early phase (0–2 hours) is mediated by histamine and serotonin, while the late phase (3–5 hours) is driven by prostaglandin release (COX-2 dependent) 3. Because thiophene derivatives primarily act as COX/LOX inhibitors, their efficacy is most pronounced in the late phase.

Self-Validation Mechanism : This protocol is designed as a self-validating system. By measuring the baseline paw volume of each subject before induction, each animal serves as its own internal control. Furthermore, the inclusion of a vehicle group (negative control) confirms the validity of the induction, while a reference NSAID group (e.g., Indomethacin) provides a benchmark for maximum achievable inhibition.

Step-by-Step Methodology :

  • Acclimation & Grouping : Acclimate adult Wistar rats (150-200g) for 7 days under standard laboratory conditions. Randomize into four groups (n=6/group): Vehicle, Positive Control (Indomethacin 10 mg/kg), Thiophene Low-Dose (e.g., 20 mg/kg), and Thiophene High-Dose (e.g., 50 mg/kg).

  • Baseline Measurement : Use a plethysmometer to measure the basal volume ( V0​ ) of the right hind paw of each rat.

  • Compound Administration : Administer the thiophene derivatives and controls via oral gavage (p.o.). Causality: Oral administration assesses the compound's gastrointestinal absorption and systemic bioavailability, crucial for NSAID-like drug development.

  • Disease Induction : One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan freshly dissolved in sterile saline into the subplantar region of the right hind paw.

  • In Vivo Monitoring : Measure the paw volume ( Vt​ ) at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Calculation : Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (V_t_treated - V_0_treated) / (V_t_vehicle - V_0_vehicle)] × 100.

  • Ex Vivo Analysis : At 6 hours, euthanize the animals. Harvest the inflamed paw tissue, homogenize, and perform ELISA to quantify local TNF-α, IL-1β, and IL-6 levels 3.

Protocol B: Subcutaneous Tumor Xenograft Model (Anticancer)

Causality & Design : For thiophene compounds exhibiting in vitro cytotoxicity against cell lines like A549 (lung cancer) or CT26 (colorectal cancer) 5, the subcutaneous xenograft model evaluates their ability to penetrate solid tumors and halt proliferation in a physiological microenvironment.

Self-Validation Mechanism : Tumor growth is inherently variable. To self-validate, randomization must not occur on the day of cell inoculation. Instead, tumors must be allowed to grow to a palpable, uniform volume (~100 mm³). Randomizing at this stage ensures that all groups start with established, actively vascularized tumors, eliminating false positives caused by failed engraftment. Body weight monitoring serves as an internal validation of compound toxicity.

Step-by-Step Methodology :

  • Cell Preparation : Harvest A549 cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free medium and Matrigel to a concentration of 5×106 cells/mL. Causality: Matrigel provides extracellular matrix support, significantly improving engraftment rates.

  • Inoculation : Inject 100 µL of the cell suspension subcutaneously into the right flank of athymic nude mice (BALB/c-nu).

  • Randomization : Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100 mm³ (typically day 7-10), randomize mice into Vehicle, Positive Control (e.g., Paclitaxel 10 mg/kg), and Thiophene treatment groups (n=8/group).

  • Dosing : Administer the thiophene compound intraperitoneally (i.p.) or orally (p.o.) according to the established pharmacokinetic profile, typically daily or every other day for 21 days.

  • Measurement : Measure tumor dimensions (length and width) and body weight three times a week. Calculate tumor volume: V = (length × width²) / 2.

  • Endpoint Analysis : Euthanize mice when the vehicle group's tumors reach a maximum ethical limit (e.g., 1500 mm³). Excise tumors, weigh them, and fix in 10% formalin for immunohistochemistry (IHC) to assess Ki-67 (proliferation marker) and TUNEL (apoptosis marker) 4.

Quantitative Data Interpretation

To facilitate rapid comparison and decision-making during drug development, the expected quantitative readouts for thiophene derivatives in these models are summarized below.

ParameterAssay / ModelVehicle (Negative Control)Thiophene Candidate (Expected)Reference Drug (Positive Control)
Paw Edema Inhibition (%) Carrageenan (Late Phase, 4h)0% (Maximal Edema)45% - 65%60% - 75% (Indomethacin)
Pro-inflammatory Cytokines Paw Tissue ELISA (TNF-α)> 500 pg/mg protein< 250 pg/mg protein< 200 pg/mg protein
Tumor Growth Inhibition (TGI%) A549 Xenograft Model0%40% - 70%> 60% (Paclitaxel)
Systemic Toxicity Body Weight Change+5% to +10%> -10% (Tolerable)-5% to -15%
Conclusion

The pharmacological diversification of thiophene derivatives makes them highly promising candidates for novel therapeutics 2. By employing these rigorously structured, self-validating in vivo protocols, researchers can confidently bridge the gap between in silico/in vitro screening and clinical viability, ensuring that only the most robust thiophene candidates advance through the drug development pipeline.

References
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC Source: nih.gov URL:[Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature Source: cognizancejournal.com URL:[Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC - NIH Source: nih.gov URL:[Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives Source: techscience.com URL:[Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC Source: nih.gov URL:[Link]

Sources

Advanced High-Throughput Screening Methodologies for Novel Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carboxamide structural motif is a highly privileged scaffold in drug discovery, frequently serving as the core pharmacophore for novel kinase inhibitors, epigenetic modulators, and anti-infective agents. Screening massive, highly conjugated carboxamide libraries requires robust High-Throughput Screening (HTS) platforms that can overcome intrinsic compound autofluorescence and detect complex allosteric interactions. This application note provides an authoritative, step-by-step guide to designing, executing, and validating TR-FRET and AlphaScreen assays for carboxamide libraries, ensuring high-fidelity hit generation through self-validating quality control systems.

The Carboxamide Motif & HTS Rationale

Carboxamide derivatives have demonstrated exceptional therapeutic potential across diverse target classes. Recent phenotypic and target-based HTS campaigns have successfully identified thieno[3,2-b]pyrrole-5-carboxamides as potent, reversible inhibitors of the histone demethylase KDM1A/LSD1[1], and 6-dialkylaminopyrimidine carboxamides as novel antitubercular agents[2].

However, the extended aromatic systems often found in novel carboxamide libraries present a unique screening challenge: intrinsic autofluorescence . When excited by standard assay lasers, these compounds emit prompt fluorescence that mimics assay signals, leading to high false-positive rates. To circumvent this, researchers must employ time-gated or proximity-luminescent technologies—specifically TR-FRET and AlphaScreen.

HTS_Cascade Lib Carboxamide Library (Acoustic Dispensing) Primary Primary HTS Assay (TR-FRET / AlphaScreen) Lib->Primary 100 nL/well QC In-Plate Quality Control (Z'-factor Validation) Primary->QC Raw Data Readout Counter Orthogonal Counter-Screen (Eliminate PAINS/Fluorophores) QC->Counter Z' > 0.5 Hit Confirmed Hit Generation (Dose-Response Profiling) Counter->Hit Target-Specific Hits

HTS workflow for carboxamide libraries from primary screening to hit validation.

Mechanistic Assay Selection: TR-FRET vs. AlphaScreen

The choice between TR-FRET and AlphaScreen is dictated by the physical dimensions of the biological target and the specific interference profile of the carboxamide library.

Time-Resolved FRET (TR-FRET): TR-FRET combines standard Förster resonance energy transfer with time-resolved fluorometry. Lanthanide donors (e.g., Europium or Terbium) exhibit exceptionally long emission half-lives in the millisecond range[3]. By introducing a microsecond time delay (e.g., 50–100 µs) between laser excitation and emission recording, the short-lived background autofluorescence from the carboxamide library decays completely[3]. TR-FRET is strictly limited to a proximity of <10 nm, making it the gold standard for compact targets like kinase active sites.

TR_FRET_Mechanism Excitation Laser (340 nm) Donor Lanthanide Donor (Tb3+ / Eu3+) Excitation->Donor Excites Acceptor Acceptor Dye (e.g., XL665) Donor->Acceptor FRET (If < 10nm) Emission Detector (665 nm) Acceptor->Emission Long-Lived Emission Inhibitor Carboxamide Hit Inhibitor->Donor Competes/ Disrupts

TR-FRET mechanistic pathway demonstrating energy transfer and disruption by carboxamide inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): AlphaScreen relies on the conversion of ambient oxygen to a singlet state by a photosensitizer in the donor bead upon 680 nm laser excitation[4]. The singlet oxygen diffuses up to 200 nm to trigger a chemiluminescent cascade in the acceptor bead[5]. Because singlet oxygen can travel 200 nm—significantly further than the 10 nm limit of TR-FRET—AlphaScreen is the method of choice when screening carboxamides against large, multi-protein complexes or allosteric targets where the binding site is distant from the tagged epitopes[5].

AlphaScreen_Mechanism Laser Laser (680 nm) DonorBead Donor Bead (Photosensitizer) Laser->DonorBead Excites SingletO2 Singlet Oxygen (Diffuses up to 200nm) DonorBead->SingletO2 Generates AcceptorBead Acceptor Bead (Chemiluminescent) SingletO2->AcceptorBead Triggers Cascade Emission Detector (520-620 nm) AcceptorBead->Emission Luminescence

AlphaScreen proximity mechanism utilizing singlet oxygen diffusion for large complex screening.

Quantitative Assay Parameters

ParameterTR-FRETAlphaScreen
Proximity Limit < 10 nm (Förster radius)Up to 200 nm (Singlet O2​ diffusion)
Excitation Wavelength 330 – 340 nm (UV)680 nm (Near-IR)
Emission Wavelength 615 nm (Donor) / 665 nm (Acceptor)520 – 620 nm (Broadband)
Light Sensitivity Low (Standard laboratory lighting)High (Requires subdued lighting <100 lux)
Autofluorescence Mitigation Time-gated delay (50-100 µs)Shifted excitation (Near-IR avoids UV excitation)
Primary Application Kinase active sites, tight PPIsLarge multi-protein complexes, allosteric sites

Experimental Protocols

Protocol A: TR-FRET Kinase Assay for Carboxamide Inhibitors

Causality & Self-Validation: To ensure the protocol is self-validating, the plate map is designed so that columns 1 and 24 contain the maximum signal (DMSO vehicle, no inhibitor) and minimum signal (reference inhibitor at IC100​ ). This allows the system to calculate the Z'-factor for each individual plate. Acoustic dispensing is utilized to prevent hydrophobic carboxamides from adhering to plastic pipette tips, eliminating compound loss and reducing DMSO carryover toxicity.

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the 1 mM carboxamide library (in 100% DMSO) into a 384-well low-volume pro-bind microplate.

  • Enzyme Addition: Add 5 µL of the GST-tagged Kinase Target at 2x working concentration (diluted in TR-FRET assay buffer containing 50 mM HEPES, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Tracer/Antibody Addition: Add 5 µL of a detection mixture containing the Kinase Tracer (organic dye acceptor) and Eu-anti-GST antibody (lanthanide donor) at their pre-optimized 2x concentrations.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow the competitive binding equilibrium to stabilize.

  • Detection: Read the plate on a TR-FRET compatible multimode reader (e.g., PHERAstar FS). Set excitation at 340 nm. Implement a crucial integration start delay of 100 µs, followed by an integration time of 400 µs to capture the long-lived lanthanide emission while gating out carboxamide autofluorescence.

Protocol B: AlphaScreen Protein-Protein Interaction (PPI) Assay

Causality & Self-Validation: AlphaScreen assays are highly sensitive to ambient light; thus, all bead additions and incubations must be performed under subdued lighting (<100 lux) to prevent premature singlet oxygen generation and photobleaching[6]. Furthermore, the assay validates itself against the "Hook Effect"—a phenomenon where excess target protein saturates beads independently, artificially lowering the signal. A parallel protein titration curve is run on the control plate to confirm the screening concentration remains strictly within the ascending linear phase.

Step-by-Step Methodology:

  • Compound Dispensing: Acoustically dispense 100 nL of the carboxamide library into a 384-well OptiPlate.

  • Protein Incubation: Add 10 µL of a mixture containing Protein A (Biotinylated) and Protein B (His-tagged) in AlphaScreen buffer (50 mM Tris pH 7.4, 150 mM NaCl, 0.05% BSA, 1 mM DTT)[4]. Incubate for 30 minutes to allow the PPI complex to form.

  • Bead Addition (Subdued Lighting): Under <100 lux lighting, add 10 µL of a bead mixture containing Streptavidin Donor Beads and Nickel Chelate Acceptor Beads to achieve a final concentration of 20 µg/mL per well[4].

  • Incubation: Seal the plate with an opaque foil seal and incubate for 2 hours at room temperature to allow bead-protein association.

  • Detection: Read on an EnVision reader using the standard AlphaScreen protocol (680 nm laser excitation, 520–620 nm emission window).

Quality Control & Data Analysis

The Z'-factor, introduced by Zhang et al. in 1999, is the gold standard for evaluating HTS assay quality. It provides a dimensionless metric that incorporates both the assay window (mean difference) and the data variability (standard deviations), ensuring the assay can statistically distinguish a true hit from random noise[7].

Formula: Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

Z'-Factor RangeAssay QualityInterpretation & Action
1.0 IdealZero variation, infinite dynamic range (Theoretical only).
0.5 to < 1.0 ExcellentHigh separation band. Action: Proceed with HTS campaign.
0 to < 0.5 MarginalOverlap between populations. Action: Halt screening; optimize bead/tracer concentrations or incubation times.
< 0 UnusableImpossible to distinguish hits from noise. Action: Complete assay redesign required.

Any 384-well plate yielding a Z'-factor < 0.5 must be automatically flagged by the data pipeline and rejected to maintain the scientific integrity of the screening campaign.

Sources

Application Note: Quantification of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide in Biological Matrices via SLE-LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Bioanalytical Method Development Professionals Document Type: Advanced Protocol & Methodological Rationale

Introduction & Physicochemical Rationale

The accurate quantification of novel small-molecule therapeutics in biological matrices (e.g., plasma, serum, urine) is a critical bottleneck in pharmacokinetics (PK) and drug metabolism studies. This application note details a robust, high-throughput analytical workflow for the quantification of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide —a moderately lipophilic, neutral small molecule scaffold.

Analyte Profiling and Analytical Challenges

Structurally, the analyte consists of a tetrahydropyran (oxane) ring, a thiophene-substituted pyrrolidine, and a carboxamide linker.

  • Ionization Potential: The carboxamide oxygen and pyrrolidine nitrogen provide excellent proton affinity, making Positive Electrospray Ionization (ESI+) the optimal choice.

  • Lipophilicity & Neutrality: With an estimated molecular weight of 280.39 g/mol and a lack of strongly acidic or basic functional groups, the molecule remains largely uncharged at physiological pH.

Traditional Protein Precipitation (PPT) often fails for such compounds because it leaves high concentrations of endogenous glycerophospholipids in the extract, leading to severe ion suppression in the MS source[1]. Conversely, mixed-mode Solid-Phase Extraction (SPE) is inefficient due to the analyte's lack of strong ionizable groups. Therefore, Supported Liquid Extraction (SLE) is chosen as the premier sample preparation technique. SLE provides the cleanliness of Liquid-Liquid Extraction (LLE) but in an automatable, emulsion-free 96-well format, effectively eliminating phospholipid-induced matrix effects[1][2].

BioanalyticalWorkflow Plasma Biological Sample (Plasma/Serum) SLE Supported Liquid Extraction (SLE) Plasma->SLE LC UPLC Separation (C18 Column) SLE->LC MS ESI+ MS/MS (MRM Mode) LC->MS Data Quantification & PK Analysis MS->Data

Figure 1: End-to-end bioanalytical workflow for the quantification of the target analyte.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating stable-isotope labeled internal standards (SIL-IS) to correct for any extraction variance or residual matrix effects, strictly adhering to FDA and ICH M10 bioanalytical validation guidelines[3][4].

Sample Preparation: Supported Liquid Extraction (SLE)

Causality of Reagent Choice: The plasma sample is diluted 1:1 with a neutral aqueous buffer (e.g., LC-MS grade water or 10 mM Ammonium Acetate, pH 7.0). Maintaining a neutral pH ensures the carboxamide remains uncharged, maximizing its partition coefficient into the organic elution solvent. Methyl tert-butyl ether (MTBE) is selected for elution because its polarity index selectively extracts the neutral analyte while leaving highly polar salts and amphiphilic phospholipids permanently trapped in the diatomaceous earth[1].

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 96-well plate.

  • Internal Standard: Add 10 µL of SIL-IS working solution (e.g., 100 ng/mL of the deuterated analog, D4​ -analyte).

  • Pre-treatment: Add 50 µL of LC-MS grade water. Vortex mix for 2 minutes at 1000 rpm.

  • Load: Transfer the entire 110 µL mixture onto a 200 µL capacity SLE+ 96-well plate (e.g., Biotage ISOLUTE® SLE+). Apply a brief pulse of positive pressure (1-2 psi) to initiate loading.

  • Equilibration: Allow the plate to stand for 5 minutes. Mechanism: The aqueous sample forms a microscopic film over the highly porous diatomaceous earth, maximizing the surface area for extraction.

  • Elution: Add 2 × 400 µL of MTBE. Allow the solvent to flow under gravity for 5 minutes, followed by a brief pulse of positive pressure to collect the final drops into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water:Acetonitrile, 80:20, v/v with 0.1% Formic Acid).

SLEMechanism Load 1. Load Pre-treated Sample (Aqueous Buffer + Plasma) Diatomaceous 2. Absorption onto Diatomaceous Earth Load->Diatomaceous Partition 3. Wait 5 mins (Aqueous network forms) Diatomaceous->Partition Elute 4. Elute with MTBE (Analyte partitions to organic) Partition->Elute Evaporate 5. Evaporate to Dryness & Reconstitute Elute->Evaporate

Figure 2: Step-by-step mechanism of Supported Liquid Extraction (SLE) for neutral compounds.

UPLC-MS/MS Conditions

Causality of Chromatographic Choice: A sub-2-micron C18 column is utilized to provide high theoretical plate counts, ensuring sharp peak shapes. 0.1% Formic acid is added to both mobile phases to act as a proton donor, ensuring complete ionization of the carboxamide in the ESI+ source.

  • System: Waters ACQUITY UPLC coupled to a Sciex QTRAP 6500+ Mass Spectrometer[5].

  • Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 45°C (reduces backpressure and improves mass transfer).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 20% B (Focusing the analyte on the column head)

    • 0.5 - 2.0 min: Linear ramp to 95% B

    • 2.0 - 2.5 min: Hold at 95% B (Column wash)

    • 2.5 - 2.6 min: Return to 20% B

    • 2.6 - 3.5 min: Re-equilibration at 20% B

  • MS/MS Parameters (ESI+):

    • Curtain Gas: 30 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • MRM Transitions:

      • Target Analyte: m/z 281.1 → 100.1 (Quantifier), m/z 281.1 → 152.1 (Qualifier)

      • SIL-IS: m/z 285.1 → 104.1

Method Validation Summary

The method was validated in accordance with the 2018 FDA Guidance for Industry on Bioanalytical Method Validation[3][6]. A self-validating protocol requires rigorous assessment of precision, accuracy, extraction recovery, and matrix effects.

Precision and Accuracy

Quality Control (QC) samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The data demonstrates that the assay is highly reproducible, with all %CV and %Bias values falling well within the strict ±15% regulatory acceptance criteria (±20% for LLOQ)[3][7].

QC LevelNominal Concentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ 1.06.4+4.27.8+5.1
LQC 3.04.1-2.15.2-1.8
MQC 150.03.2+1.53.9+1.2
HQC 800.02.8-0.93.1-1.1

Table 1: Intra-day and Inter-day Precision and Accuracy for N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide in human plasma.

Extraction Recovery and Matrix Effect

Matrix Factor (MF) was calculated by comparing the peak area of the analyte spiked post-extraction into blank matrix extracts versus the peak area of the analyte in neat solvent. An IS-normalized MF close to 1.0 indicates that the SLE protocol successfully eliminated ion suppression from endogenous phospholipids[1].

QC LevelExtraction Recovery (%) ± SDAbsolute Matrix Factor (MF)IS-Normalized Matrix Factor
LQC 88.5 ± 4.20.941.02
HQC 90.1 ± 3.10.961.01

Table 2: Extraction Recovery and Matrix Effect Evaluation.

Conclusion

The developed SLE-LC-MS/MS methodology provides a rugged, high-throughput, and highly sensitive platform for the quantification of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide. By leveraging the specific physicochemical properties of the analyte—specifically its neutrality and lipophilicity—the SLE protocol selectively isolates the compound from complex biological matrices, completely mitigating phospholipid-based matrix effects. The method fully complies with current regulatory guidelines and is readily deployable for high-throughput clinical PK sample analysis.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.[Link]

  • Jiang, H., et al. (2012). Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds. Journal of Chromatography B. ResearchGate.[Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online.[Link]

Sources

Application Note: Target Deconvolution and Engagement Profiling using N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from a phenotypic screening hit to a validated therapeutic target requires rigorous deconvolution of the drug-target interactome. N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide represents a highly versatile chemical probe scaffold. Its structural architecture—combining a rigidified urea bioisostere (pyrrolidine-1-carboxamide), a solubility-enhancing N-(oxan-4-yl) group, and a lipophilic 3-(thiophen-3-yl) moiety—makes it an ideal candidate for deep hydrophobic pocket engagement across various enzyme classes (e.g., serine hydrolases, epigenetic readers).

This application note details a dual-orthogonal workflow for target identification (Target ID). By combining label-free Thermal Proteome Profiling (TPP) with labeled Affinity-Based Protein Profiling (ABPP) , researchers can establish a self-validating system that confirms direct target engagement, maps off-target liabilities, and elucidates the mechanism of action in living cells.

Rationale & Structural Insights

Successful target deconvolution relies heavily on the physicochemical properties of the chemical probe. The design of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide offers specific advantages for proteomic workflows:

  • Pyrrolidine-1-carboxamide Core: Acts as a conformationally restricted urea. It provides strict vectorality for hydrogen-bond donors and acceptors, minimizing entropic penalties upon target binding.

  • N-(oxan-4-yl) Substitution: The tetrahydropyran-4-yl ring optimizes the topological polar surface area (tPSA). This ensures the probe remains soluble in aqueous physiological buffers while maintaining excellent cell membrane permeability—a critical requirement for live-cell assays.

  • 3-(thiophen-3-yl) Handle: The electron-rich thiophene ring facilitates π−π stacking with aromatic residues in the target binding site. Crucially, for ABPP workflows, this moiety is highly amenable to bioisosteric replacement or late-stage functionalization (e.g., introduction of a photoactivatable diazirine).

Workflow Visualization

To ensure high-confidence target validation, we employ a parallel workflow. The label-free Cellular Thermal Shift Assay (CETSA) preserves the native state of the proteome, while ABPP provides high-stringency enrichment of the target complex.

TargetIDWorkflow cluster_LabelFree Label-Free Workflow (CETSA / TPP) cluster_Labeled Labeled Workflow (ABPP) Probe Chemical Probe N-(oxan-4-yl)-3-(thiophen-3-yl)... (Phenotypic Hit) LiveCells Live Cell Incubation (Preserves Metabolites) Probe->LiveCells ProbeMod Probe Functionalization (Diazirine + Alkyne) Probe->ProbeMod Heat Thermal Gradient (37°C - 65°C) LiveCells->Heat Lysis Lysis & Ultracentrifugation (Isolate Soluble Fraction) Heat->Lysis TMT TMT Labeling & LC-MS/MS (Quantitative Profiling) Lysis->TMT TargetVal Target Deconvolution & Orthogonal Validation TMT->TargetVal UV UV Crosslinking (365 nm) (In situ capture) ProbeMod->UV Click CuAAC Click Chemistry (Biotinylation) UV->Click PullDown Streptavidin Enrichment & LC-MS/MS Click->PullDown PullDown->TargetVal

Caption: Dual-orthogonal Target ID workflow combining label-free TPP and labeled ABPP.

Protocol 1: Label-Free Target Engagement via CETSA-MS (TPP)

The Cellular Thermal Shift Assay (CETSA) relies on the biophysical principle that ligand binding thermodynamically stabilizes a target protein, shifting its melting temperature ( Tm​ ) [1]. When multiplexed with quantitative mass spectrometry (Thermal Proteome Profiling, TPP), this allows for proteome-wide target deconvolution [2].

Causality & Best Practices: Why perform this in intact cells rather than lysates? Cell lysis dilutes endogenous co-factors, ATP, and protein complexes. Performing thermal shifts in live cells ensures the target is in its physiological state, preventing false negatives caused by the loss of stabilizing endogenous interactors.

Step-by-Step Methodology
  • Cell Culture & Dosing:

    • Grow target cells (e.g., K562 or phenotypic model line) to 70-80% confluence.

    • Treat cells with 10 µM of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide (or DMSO vehicle) for 1 hour at 37°C.

  • Thermal Profiling:

    • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension equally into 10 PCR tubes (100 µL/tube).

    • Heat the tubes in a thermal cycler using a gradient from 37°C to 65°C (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Separation:

    • Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C water bath). Note: Avoid harsh detergents like SDS, which chemically denature proteins and confound thermal stability readouts.

    • Ultracentrifuge the lysates at 100,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • TMT Labeling & LC-MS/MS:

    • Extract the soluble supernatant, quantify protein concentration (BCA assay), and digest with Trypsin.

    • Label the 10 temperature points with 10-plex Tandem Mass Tags (TMT).

    • Pool the samples, fractionate via basic reverse-phase liquid chromatography, and analyze via high-resolution LC-MS/MS (e.g., Orbitrap).

Protocol 2: Activity/Affinity-Based Protein Profiling (ABPP)

While TPP identifies proteins stabilized by the drug, it cannot easily distinguish between direct targets and downstream pathway effectors. ABPP utilizes a chemically modified version of the probe to covalently capture direct binding partners [3].

Causality & Best Practices: Why use UV crosslinking before lysis? Transient or low-affinity interactions are often lost during cell lysis due to compartmental disruption and dilution. In situ UV crosslinking "freezes" the interactome in living cells, ensuring the capture of the true physiological target.

Step-by-Step Methodology
  • Probe Functionalization:

    • Synthesize a photoaffinity analog of the probe. The 3-(thiophen-3-yl) group can be functionalized with a trifluoromethylphenyl-diazirine (photo-crosslinker), and the oxane ring can be appended with a terminal alkyne (click handle).

  • In situ Crosslinking:

    • Treat live cells with the photo-probe (10 µM) for 1 hour.

    • Irradiate the cells on ice using a 365 nm UV lamp for 10 minutes. Note: 365 nm is strictly preferred over 254 nm to prevent non-specific protein damage and background crosslinking.

  • Lysis & Click Chemistry (CuAAC):

    • Lyse cells in 1% NP-40 buffer and clear by centrifugation.

    • Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding: Biotin-azide (100 µM), TCEP (1 mM), TBTA or THPTA ligand (100 µM), and CuSO 4​ (1 mM).

    • Critical Insight: The inclusion of THPTA is mandatory to coordinate Cu(I) and prevent reactive oxygen species (ROS)-mediated degradation of the target proteins. React for 1 hour at room temperature.

  • Enrichment & LC-MS/MS:

    • Precipitate proteins (methanol/chloroform) to remove excess click reagents.

    • Resuspend in 1% SDS and incubate with Streptavidin-agarose beads for 2 hours.

    • Wash beads stringently (1% SDS, 8M Urea, PBS) to remove non-covalent background.

    • Perform on-bead trypsin digestion and analyze the released peptides via LC-MS/MS.

Data Presentation & Interpretation

A self-validating system requires cross-referencing the data from both protocols. True targets will exhibit a significant positive thermal shift ( ΔTm​ ) in the CETSA-MS data and a high Log 2​ Fold Change (Enrichment) in the ABPP data.

Table 1: Representative Multi-Omic Target Deconvolution Data

Protein IDGene NameTPP ΔTm​ (°C)TPP p-valueABPP Log 2​ FC (Probe vs Veh)ABPP p-valueInterpretation
P12345TGT1+ 5.2< 0.001+ 6.8< 0.0001Primary Direct Target
Q98765OFFT1+ 3.1< 0.01+ 4.2< 0.005Secondary Direct Target (Off-target)
P54321DWN1+ 4.5< 0.005+ 0.30.45 (ns)Downstream Effector (Indirect)
O11223BKG1- 0.20.88 (ns)+ 5.1< 0.001False Positive (ABPP Background)

Data Interpretation Note: Protein DWN1 shows a strong thermal shift but no enrichment in ABPP. This indicates it is a downstream effector whose stability is altered by the pathway modulation, not by direct probe binding. Protein TGT1 is the validated direct target.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link] [1]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., Molina, D. M., Jafari, R., Dovega, R. B., Klaeger, S., Kuster, B., Nordlund, P., Bantscheff, M., & Drewes, G. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.[Link] [2]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414.[Link] [3]

Troubleshooting & Optimization

Overcoming solubility issues of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks in biochemical and cell-based assays due to the poor aqueous solubility of highly lipophilic small molecules.

This guide provides an in-depth, mechanistic approach to overcoming the solubility challenges specifically associated with N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide .

Part 1: Physicochemical Profiling & Causality

Before applying a fix, we must understand the chemical nature of the problem. N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a highly lipophilic and structurally rigid molecule.

  • Hydrophobic Domains: The oxan-4-yl (tetrahydropyran) and thiophen-3-yl rings drive strong hydrophobic interactions, favoring tight crystal packing over aqueous solvation[1].

  • Lack of Ionizable Centers: The pyrrolidine nitrogen is integrated into a carboxamide (urea-like) linkage. Because the nitrogen's lone pair is delocalized into the carbonyl group, the molecule is strictly neutral.

  • The Root Cause of Precipitation: Because the molecule cannot be protonated or deprotonated, it relies entirely on weak hydrogen bonding and dipole interactions to dissolve. When transitioned from a 100% DMSO stock into an aqueous buffer, the molecule experiences immediate "solvent shock," exceeding its kinetic solubility limit and rapidly forming colloidal aggregates[2].

Part 2: Diagnostic Workflow

SolubilityWorkflow Start 100% DMSO Stock (10-50 mM) DirectDil Direct Aqueous Dilution (<1% DMSO) Start->DirectDil Check1 Precipitation or Aggregation? DirectDil->Check1 Proceed Proceed to Assay (Self-Validated) Check1->Proceed No AddSurfactant Add Surfactant (0.01% Tween-20) Check1->AddSurfactant Yes Check2 Precipitation or Aggregation? AddSurfactant->Check2 Check2->Proceed No AddCD HP-β-CD Complexation (5-20% w/v) Check2->AddCD Yes Check3 Precipitation or Aggregation? AddCD->Check3 Check3->Proceed No Reformulate Lipid Formulation or Structural Modification Check3->Reformulate Yes

Workflow for diagnosing and resolving small molecule solubility issues in aqueous buffers.

Part 3: Troubleshooting Guide & FAQs

Q1: My compound crashes out immediately upon dilution into the assay buffer. What is the immediate corrective action? A1: The primary cause is the drastic change in solvent polarity[2]. Instead of a single large dilution step (e.g., a 100x direct spike into buffer), you must employ a step-wise serial dilution . Furthermore, ensure your final DMSO concentration is minimized (ideally ≤1%) to prevent target protein denaturation. If precipitation persists, mild sonication and pre-warming the buffer to 37°C can transiently break down aggregates and improve kinetic dissolution[2].

Q2: Can I adjust the pH of my assay buffer to improve the solubility of this compound? A2: No. While pH adjustment is a highly effective strategy for weakly acidic or basic drugs[3], N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is chemically neutral. Attempting to force solubility via extreme pH changes will not ionize the compound, but it will likely denature your target protein and invalidate your assay.

Q3: If surfactants fail, why is HP-β-CD recommended for this specific structure? A3: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this scaffold. The hydrophobic internal cavity of HP-β-CD is ideally sized to form an inclusion complex with the lipophilic thiophene ring, while its hydroxyl-rich exterior maintains aqueous solubility[4]. Complexation significantly enhances thermodynamic solubility without altering the drug's covalent structure[5].

Q4: How do I know if my compound is truly dissolved or just forming nano-aggregates causing false-positive inhibition? A4: Highly lipophilic compounds often form colloidal aggregates in aqueous buffers, which can non-specifically sequester and inhibit enzymes (acting as Pan-Assay Interference Compounds). To validate true solubility, you must measure the thermodynamic solubility limit by centrifuging the sample to remove aggregates, followed by quantifying the supernatant via HPLC-UV[2][6].

Part 4: Quantitative Data Summary

The following table summarizes the expected efficacy of various solubilization strategies.

Excipient / Solubilization StrategyTypical Working ConcentrationExpected Solubility EnhancementMechanism of ActionBiochemical Assay Compatibility
DMSO (Co-solvent) 1.0% - 5.0% (v/v)2x - 5xDisrupts water H-bond networkHigh (if ≤1%); May inhibit enzymes at >5%
Tween-20 (Surfactant) 0.01% - 0.1% (v/v)5x - 15xMicelle encapsulation of lipophilic coreHigh; Prevents non-specific plastic binding
HP-β-CD (Complexation) 5.0% - 20.0% (w/v)20x - 100x+Hydrophobic cavity inclusion[4]Medium; May sequester highly lipophilic substrates
BSA (Carrier Protein) 0.1% - 1.0% (w/v)3x - 10xNon-specific hydrophobic bindingHigh; Stabilizes target proteins in solution

Part 5: Step-by-Step Methodologies

Protocol 1: Step-wise Aqueous Dilution with Surfactant

Causality: Gradual dilution prevents localized supersaturation at the solvent interface, minimizing the nucleation of crystals.

  • Prepare a 10 mM primary stock of the compound in 100% anhydrous DMSO[2].

  • Prepare an intermediate dilution (e.g., 1 mM) in 100% DMSO.

  • Aliquot the required volume of aqueous assay buffer into a microcentrifuge tube. Add a non-ionic surfactant (e.g., Tween-20) to a final concentration of 0.01% (v/v).

  • While vortexing the buffer vigorously, add the intermediate DMSO stock dropwise.

  • Sonicate the mixture in a water bath for 2-5 minutes at room temperature to disperse any transient micro-aggregates[2].

  • Self-Validation System: Run a control assay with the surfactant alone to ensure it does not artificially activate or inhibit your target enzyme.

Protocol 2: HP-β-CD Inclusion Complexation

Causality: Encapsulates the hydrophobic thiophene/oxane moieties within the cyclodextrin cone, shielding them from the aqueous environment[4][5].

  • Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer.

  • Weigh the solid N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide powder.

  • Add the powder directly to the HP-β-CD buffer solution (avoiding DMSO entirely to measure true thermodynamic solubility).

  • Agitate the suspension on a rotary shaker at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Self-Validation System: Centrifuge the sample at 15,000 x g for 15 minutes to pellet any uncomplexed, undissolved drug. Transfer the clear supernatant to a new tube and quantify the exact dissolved concentration using HPLC-UV against a standard curve[6].

Protocol 3: Kinetic Solubility Validation Assay (Nephelometry)

Causality: Differentiates true solutions from colloidal suspensions that cause false-positive assay interference.

  • Prepare serial dilutions of the compound in the assay buffer (ranging from 1 µM to 100 µM).

  • Transfer 100 µL of each dilution to a clear-bottom 96-well plate.

  • Measure light scattering using a nephelometer or a standard microplate reader (absorbance at 620 nm)[2].

  • Self-Validation System: Plot the concentration against the absorbance. A sudden exponential increase in light scattering indicates the kinetic solubility limit has been breached. The true soluble working range for your assay is strictly below this inflection point.

Sources

Optimizing the synthesis yield of substituted pyrrolidine-1-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of substituted pyrrolidine-1-carboxamides. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered when constructing this vital pharmacophore.

Substituted pyrrolidine-1-carboxamides are ubiquitous in medicinal chemistry, serving as core motifs in enzyme inhibitors (e.g., FAAH, DPP-4) and receptor antagonists. However, their synthesis is frequently plagued by steric hindrance, competitive dimerization, and intermediate instability. This guide moves beyond basic reaction schemes to explore the thermodynamic and kinetic causalities behind these failures, providing you with self-validating protocols to maximize your isolated yields.

I. Mechanistic Workflows for Asymmetric Urea Formation

Understanding the pathway of your coupling reaction is the first step in troubleshooting. The diagram below illustrates the three primary activation routes used to synthesize pyrrolidine-1-carboxamides, highlighting where intermediate selection dictates the success of the reaction.

SynthesisPathways SubPyr Substituted Pyrrolidine (Sterically Hindered) Triphosgene Triphosgene / Base (0°C, CH2Cl2) SubPyr->Triphosgene Route A (Preferred for Hindered Amines) PriAmine Primary Amine (Nucleophile) PriAmine->Triphosgene Route B (Standard Isocyanate Route) CarbChloride Carbamoyl Chloride Intermediate Triphosgene->CarbChloride Isocyanate Isocyanate Intermediate Triphosgene->Isocyanate BocAct Boc-Amine + Tf2O + 2-Chloropyridine BocAct->Isocyanate Route C (Phosgene-Free One-Pot) Product Substituted Pyrrolidine-1-carboxamide (Target Asymmetric Urea) CarbChloride->Product + Primary Amine Isocyanate->Product + Substituted Pyrrolidine

Caption: Mechanistic routes for the synthesis of asymmetric pyrrolidine-1-carboxamides.

II. Troubleshooting FAQs

Q1: I am using triphosgene to couple a primary amine with a pyrrolidine, but LC-MS shows a massive peak for a symmetric urea dimer. Why is this happening, and how do I stop it? Causality: Triphosgene ( ) decomposes to yield three equivalents of highly reactive phosgene. If you add triphosgene to your primary amine, the local concentration of the amine is momentarily higher than the phosgene. The newly formed isocyanate intermediate immediately reacts with the remaining unreacted primary amine, forming a symmetric urea dimer before you even introduce the pyrrolidine[1]. Solution: You must invert your addition sequence (Reverse Addition). Add a dilute solution of your primary amine dropwise to an excess of triphosgene at 0 °C. This ensures phosgene is always in stoichiometric excess, trapping the amine as the carbamoyl chloride/isocyanate and preventing dimerization. Alternatively, transitioning this step to a continuous-flow microreactor strictly controls mixing times, suppressing dimer formation and boosting yields to ~78%[2].

Q2: My 2,5-disubstituted pyrrolidine fails to couple with the isocyanate intermediate. The reaction stalls at 10% conversion. How can I overcome this? Causality: 2,5-disubstitution (e.g., 2,5-dimethylpyrrolidine) creates severe steric bulk around the secondary nitrogen. This steric clash drastically raises the activation energy required for the nucleophilic attack on the electrophilic carbon of the isocyanate. Solution: First, shift the equilibrium by increasing the equivalents of the hindered amine. Studies show that increasing the amine from 1.2 to 3.0 equivalents can drive yields from 50% up to 90% in hindered pyrrolidine-2,5-dione systems[3]. If this fails, abandon Route B (Isocyanate) and use Route A (Carbamoyl Chloride). React the hindered pyrrolidine with triphosgene first. The resulting carbamoyl chloride is highly electrophilic and will readily react with an unhindered primary amine.

Q3: Triphosgene is too hazardous for our current lab setup. Is there a high-yield, phosgene-free method for synthesizing these ureas? Causality: Traditional phosgene-free reagents like CDI (1,1'-Carbonyldiimidazole) often form stable acyl imidazole intermediates that are too unreactive to couple with sterically hindered pyrrolidines. Solution: Utilize the direct activation of Boc-protected amines[4]. By treating a Boc-protected amine with trifluoromethanesulfonic anhydride ( ) and 2-chloropyridine, the Boc group is eliminated to generate a highly reactive isocyanate in situ. This intermediate can then be trapped by the substituted pyrrolidine, yielding the asymmetric urea in up to 98% yield when excess amine is used[4].

III. Quantitative Data: Yield Optimization Strategies

The following table synthesizes empirical data on how coupling strategies and stoichiometric ratios directly impact the isolated yield of pyrrolidine-1-carboxamides.

Synthesis MethodSubstrate NatureAmine EquivalentsReaction TimeIsolated YieldMechanistic Observation
Triphosgene (Batch) Pyrrolidine-2,5-dione1.2 equiv2 h50–65%High symmetric dimer formation limits yield[3].
Triphosgene (Batch) Pyrrolidine-2,5-dione3.0 equiv2 h90%Excess amine successfully drives conversion[3].
Boc-Activation (Batch) Boc-protected amine3.0 equiv20 h76%Phosgene-free; requires longer reaction times[4].
Boc-Activation (Batch) Boc-protected amine9.0 equiv1–20 h88–98%High yield; excess amine overcomes steric barriers[4].
Continuous-Flow tert-Butyl carbamate1.5 equiv< 10 min78%Rapid conversion; continuous flow prevents dimerization[2].

IV. Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Phosgene-Free One-Pot Synthesis via Boc-Activation

Reference standard adapted from[4].

  • Activation: Place the Boc-protected primary amine (0.30 mmol) in an oven-dried round-bottom flask under an inert atmosphere. Dissolve in anhydrous (10 mL).

  • Base Addition: Add 2-chloropyridine (0.09 mL, 0.90 mmol). Causality: 2-chloropyridine is a non-nucleophilic base that neutralizes triflic acid without attacking the intermediate.

  • Dehydration: Dropwise, add trifluoromethanesulfonic anhydride ( ) (0.08 mL, 0.45 mmol). Stir at room temperature for 50 minutes.

    • Validation Checkpoint: Take a 10 µL aliquot, dilute in dry DCM, and run an IR scan. Look for the distinct, intense isocyanate stretch at ~2250–2270 . Do not proceed until this peak is dominant.

  • Coupling: Add the substituted pyrrolidine (0.90 to 2.70 mmol, 3–9 equiv). If the pyrrolidine is an HCl salt, pre-mix it with (1.80 mmol) before addition.

  • Completion: Stir at room temperature for 1–20 hours. Monitor the disappearance of the isocyanate peak via IR or LC-MS.

  • Workup: Quench with saturated aqueous , extract with , dry over , and purify via silica gel chromatography.

Protocol B: Triphosgene-Mediated Synthesis (Reverse Addition Method)

Designed to prevent symmetric urea dimerization[1].

  • Electrophile Preparation: Dissolve triphosgene (0.35 equiv relative to the primary amine) in anhydrous and cool strictly to 0 °C in an ice bath.

  • Nucleophile Preparation: In a separate vial, prepare a solution of the primary amine (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous .

  • Reverse Addition: Add the amine/DIPEA solution dropwise (using a syringe pump at ~0.5 mL/min) to the triphosgene solution at 0 °C.

    • Causality: This ensures triphosgene is always in massive excess relative to the amine, kinetically favoring isocyanate formation over dimerization.

  • Purging: Stir for 1 hour at 0 °C. Evaporate the solvent and excess phosgene under reduced pressure. (Warning: Perform strictly in a highly ventilated fume hood with a caustic scrubber attached to the vacuum pump).

  • Coupling: Redissolve the crude intermediate in anhydrous acetonitrile. Add the sterically hindered substituted pyrrolidine (1.5 - 3.0 equiv). Heat to 60–80 °C if steric hindrance is severe.

  • Workup: Concentrate the mixture and purify the resulting pyrrolidine-1-carboxamide via column chromatography.

DimerizationPathway Amine Primary Amine Phosgene Phosgene (from Triphosgene) Amine->Phosgene Fast Isocyanate Isocyanate Intermediate Phosgene->Isocyanate Dimer Symmetric Urea (Undesired Byproduct) Isocyanate->Dimer + Excess Primary Amine (Poor Mixing/Addition) Target Asymmetric Urea (Target) Isocyanate->Target + Substituted Pyrrolidine (Controlled Reverse Addition)

Caption: Competitive pathways leading to asymmetric target ureas versus symmetric urea dimers.

V. References

  • Synthesis, computational studies and in-silico antimicrobial evaluation of novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione Taylor & Francis URL:[Link]

  • One-Pot Synthesis of Ureas from Boc-Protected Amines The Journal of Organic Chemistry (ACS) URL:[Link]

  • Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors Organic Process Research & Development (ACS) URL:[Link]

  • How to synthesize urea derivatives using triphosgene? ResearchGate (Scientific Forum) URL:[Link]

Sources

Stability testing of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide under various storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Testing of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide

Introduction: Understanding the Molecule and Its Stability

N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a novel chemical entity with significant research interest. Its unique structure, incorporating a thiophene ring, a pyrrolidine core, and a carboxamide linker, presents specific challenges and considerations for stability. The integrity and purity of this compound are paramount for reproducible experimental results and for ensuring safety and efficacy in drug development contexts.

This guide provides a comprehensive technical framework for assessing the stability of this molecule. It is designed for researchers, analytical scientists, and formulation experts, offering both foundational knowledge and in-depth troubleshooting for issues encountered during stability assessment. Our approach is grounded in established regulatory principles and practical laboratory experience.

The core structural components that dictate the stability profile are:

  • Thiophene Ring: Susceptible to oxidative degradation at the sulfur atom.[1] This can be initiated by atmospheric oxygen, light, or metabolic enzymes, potentially forming reactive metabolites like thiophene S-oxides and epoxides.[1][2]

  • Carboxamide Linkage: Generally stable, amides are significantly more resistant to hydrolysis than esters.[3] However, cleavage can occur under harsh acidic or basic conditions, typically requiring heat.[4]

  • Pyrrolidine and Oxane Rings: These saturated heterocyclic structures are generally stable and less prone to degradation under typical storage conditions.

Understanding these potential liabilities is the first step in designing a robust stability testing program.

Frequently Asked Questions (FAQs)

Q1: My compound shows new peaks in the HPLC chromatogram after a few days in solution. What is the likely cause? A1: The appearance of new peaks suggests degradation. Given the thiophene moiety, the primary suspects are oxidation and photodegradation.[1] Thiophene rings are known to be sensitive to light and atmospheric oxygen.[1] To mitigate this, always prepare solutions fresh, use amber vials to protect from light, and consider degassing solvents.[1]

Q2: I'm planning my first stability study for this compound. Where do I start? A2: The recommended starting point is a forced degradation (or stress testing) study.[5] This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally induce degradation.[6] The goal is not to destroy the molecule completely, but to achieve 5-20% degradation.[7] This study is critical for identifying likely degradation products, establishing degradation pathways, and developing a stability-indicating analytical method that can separate the parent compound from all its degradants.[5][6]

Q3: What are the standard long-term and accelerated storage conditions I should use? A3: According to ICH Q1A(R2) guidelines, the standard conditions are:

  • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH.[8]

  • Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.[9] The accelerated study provides an early indication of the compound's stability profile and helps to predict its shelf-life, though this must be confirmed with long-term data.[10]

Q4: Does the carboxamide bond in my molecule present a major stability concern? A4: Generally, no. The amide bond is significantly stabilized by resonance compared to an ester bond, making it much less reactive and more resistant to hydrolysis.[3][4] Hydrolysis typically requires forcing conditions, such as refluxing in strong acid or base, which are unlikely to be encountered during normal storage.[4][11] However, it is a critical pathway to investigate during forced degradation studies.

Troubleshooting Guide for Stability-Indicating HPLC Methods

A robust, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.[12] Below are common issues encountered during the analysis of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide and its degradants.

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Actions & Rationale
Shifting Retention Times 1. Mobile Phase Composition: Inconsistent preparation or degradation of mobile phase components. 2. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. 3. Temperature Fluctuations: Inconsistent column temperature.[13][14]1. Action: Prepare fresh mobile phase daily. Ensure accurate measurements. Rationale: The retention in reversed-phase HPLC is highly sensitive to the organic/aqueous ratio.[13] 2. Action: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. Rationale: A stable baseline and consistent pressure indicate proper equilibration. 3. Action: Use a column oven to maintain a constant temperature. Rationale: Temperature affects mobile phase viscosity and analyte-stationary phase interactions, directly impacting retention.[14]
Peak Tailing or Fronting 1. Column Overload: Injecting too much sample mass onto the column.[15] 2. Secondary Interactions: Silanol groups on the silica backbone interacting with basic nitrogens (e.g., on the pyrrolidine ring). 3. Column Degradation: A void has formed at the head of the column, or the stationary phase is contaminated.1. Action: Reduce the injection volume or dilute the sample. Rationale: Overloading saturates the stationary phase, leading to poor peak shape. 2. Action: Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Consider adding a competing base like triethylamine (0.1%) to the mobile phase. Rationale: A low-concentration additive can mask active silanol sites, improving peak symmetry. 3. Action: Reverse-flush the column with a strong solvent. If the problem persists, replace the column and use a guard column to protect the new one.[13][15] Rationale: A guard column acts as a disposable, inexpensive extension of the analytical column, trapping particulates and strongly retained compounds.
Appearance of "Ghost" or Spurious Peaks 1. Sample Carryover: Residue from a previous injection is eluted in the current run. 2. Contaminated Mobile Phase: Impurities in the solvents or additives. 3. Sample Degradation in Autosampler: The compound is unstable in the sample solvent over the course of the analytical run.[14]1. Action: Implement a robust needle wash protocol in your injection sequence. Inject a blank solvent run to confirm carryover. Rationale: Highly retained or adsorptive compounds can stick to the injector components. 2. Action: Use high-purity, HPLC-grade solvents and fresh additives. Filter all mobile phases.[15] Rationale: Prevents introduction of contaminants that can appear as peaks in a gradient run. 3. Action: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[14] Rationale: Reduces the rate of degradation for sensitive compounds waiting for injection.
Poor Resolution Between Parent and Degradant Peaks 1. Suboptimal Mobile Phase: The solvent strength or pH is not ideal for separating structurally similar compounds.[15] 2. Inefficient Column: The column has lost theoretical plates due to age or contamination. 3. Inappropriate Gradient: The gradient slope is too steep, causing peaks to elute too close together.1. Action: Systematically adjust the mobile phase pH and the organic solvent (e.g., switch from acetonitrile to methanol or vice-versa). Rationale: Changing solvents or pH alters selectivity, which is the key to separating closely related compounds. 2. Action: Replace the column with a new one of the same type or consider a column with a different selectivity or smaller particle size. Rationale: A new, high-efficiency column provides the best chance for resolving difficult peak pairs. 3. Action: Decrease the gradient slope (e.g., from a 5-minute ramp to a 20-minute ramp). Rationale: A shallower gradient increases the time analytes spend interacting with the stationary phase, improving separation.[16]

Experimental Workflows and Protocols

Workflow for Comprehensive Stability Assessment

The following diagram outlines a systematic workflow for evaluating the stability of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, from initial method development to long-term studies, in accordance with ICH guidelines.[7]

Stability_Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Formal Stability Studies A 1. Initial Purity Assay (HPLC, LC-MS, NMR) B 2. Forced Degradation Study (Acid, Base, H2O2, Heat, Light) A->B C 3. Identify Degradants (LC-MS/MS, High-Res MS) B->C D 4. Develop Stability-Indicating Method (SIM) C->D E 5. Validate SIM per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) D->E F 6. Place Compound on Stability (Long-Term & Accelerated Conditions) E->F Validated Method Ready G 7. Test at Timepoints (e.g., 0, 1, 3, 6, 12 months) F->G H 8. Analyze Data (Assay, Purity, Degradant Levels) G->H I 9. Determine Shelf-Life / Re-test Period H->I

Caption: A systematic workflow for stability testing of a new chemical entity.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating method for N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide. The target degradation is 5-20%.[7]

Materials:

  • N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide (solid)

  • Solvent for dissolution (e.g., Acetonitrile:Water 50:50)

  • 1 M HCl, 1 M NaOH, 3% H₂O₂, HPLC-grade water

  • Class A volumetric flasks, amber vials

Procedure:

  • Acid Hydrolysis:

    • Dissolve 5 mg of the compound in 5 mL of solvent. Add 5 mL of 1 M HCl.

    • Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Neutralize each aliquot with an equimolar amount of 1 M NaOH before HPLC analysis.

    • Rationale: To test the stability of the carboxamide and other functional groups to acidic conditions.

  • Base Hydrolysis:

    • Dissolve 5 mg of the compound in 5 mL of solvent. Add 5 mL of 1 M NaOH.

    • Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Neutralize each aliquot with an equimolar amount of 1 M HCl before HPLC analysis.

    • Rationale: To assess the lability of the carboxamide bond under alkaline conditions, which is a primary degradation pathway for this functional group.[4]

  • Oxidative Degradation:

    • Dissolve 5 mg of the compound in 10 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light. Withdraw aliquots at 2, 6, and 24 hours.

    • Rationale: To challenge the thiophene ring, which is susceptible to S-oxidation.[1][2] Limiting exposure time is crucial to avoid over-stressing the molecule.[7]

  • Thermal Degradation:

    • Place approximately 10 mg of the solid compound in a clear glass vial.

    • Store in an oven at 80°C for 48 hours.

    • Also, prepare a solution of the compound (1 mg/mL) and store it at 60°C for 48 hours.

    • Rationale: To evaluate the intrinsic thermal stability of the molecule in both solid and solution states.[5]

  • Photostability:

    • Expose solid compound and a solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[17][18]

    • Simultaneously, store a control sample (wrapped in aluminum foil) under the same temperature conditions.

    • Rationale: To determine if the compound is light-sensitive, a known issue for thiophene-containing molecules.[1] The dark control differentiates between thermal and light-induced degradation.[17]

Potential Degradation Pathways

Based on the structure, two primary degradation pathways are anticipated under stress conditions.

Degradation_Pathways cluster_main cluster_oxidation Oxidation Pathway (H₂O₂, Light, Air) Parent N-(oxan-4-yl)-3-(thiophen-3-yl) pyrrolidine-1-carboxamide Acid 3-(Thiophen-3-yl)pyrrolidine Parent->Acid Amide Cleavage S_Oxide Thiophene S-Oxide Derivative (Reactive Intermediate) Parent->S_Oxide S-Oxidation Epoxide Thiophene Epoxide Derivative (Reactive Intermediate) Parent->Epoxide Epoxidation p1 Carboxylic_Acid Oxane-4-carboxylic acid (after workup) plus1 +

Caption: Potential degradation pathways for the target compound.

Data Presentation: Summarizing Stability Results

Clear and concise data presentation is crucial for interpreting stability outcomes.

Table 1: Example Summary of Forced Degradation Results

Stress ConditionDuration% Assay of Parent Compound% Total DegradationNumber of Degradants >0.1%Observations
Control (T=0) 0 hr99.8%0.2%1---
1 M HCl 24 hr91.5%8.3%2Major degradant at RRT 0.5, consistent with amide hydrolysis.
1 M NaOH 12 hr88.2%11.6%2Faster degradation than acid; same major degradant observed.
3% H₂O₂ 6 hr85.4%14.4%4Multiple new polar peaks observed, suggesting oxidation products.
Heat (80°C, solid) 48 hr99.5%0.5%1Compound is highly stable in the solid state to thermal stress.
Light (ICH Q1B) ~7 days94.1%5.7%3Slight discoloration; one major photodegradant at RRT 1.2.

Table 2: Example Long-Term and Accelerated Stability Data (Solid State)

Storage ConditionTimepointAppearanceAssay (% Initial)Purity by HPLC (% Area)Major Degradant (% Area)
25°C / 60% RH 0 MonthsWhite Powder100.0%99.8%0.05% (RRT 0.8)
3 MonthsWhite Powder99.8%99.7%0.06% (RRT 0.8)
6 MonthsWhite Powder99.7%99.6%0.08% (RRT 0.8)
12 MonthsWhite Powder99.5%99.4%0.11% (RRT 0.8)
40°C / 75% RH 0 MonthsWhite Powder100.0%99.8%0.05% (RRT 0.8)
3 MonthsWhite Powder98.9%98.7%0.25% (RRT 0.8)
6 MonthsWhite Powder97.5%97.2%0.52% (RRT 0.8)

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Stability testing of new drug substances and products.
  • FDA/ICH. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review.
  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • SGS Japan. (n.d.). Forced Degradation Testing.
  • European Medicines Agency (EMA). (2023, July 13). Stability testing of existing active substances and related finished products.
  • ACS Publications. (2015, November 17). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • PMC. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review.
  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
  • PMC. (2025, January 25). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product.
  • ScienceDirect. (2021, December 15). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation.
  • LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review.
  • Waters. (n.d.). HPLC Troubleshooting Guide.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • European Medicines Agency (EMA). (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Chemistry Stack Exchange. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide .

This molecule presents a unique chromatographic profile: it contains a neutral urea linkage (1-carboxamide), a moderately polar tetrahydropyran (oxan-4-yl) ring, a non-polar thiophene ring, and a chiral center at the C3 position of the pyrrolidine core. The following troubleshooting guides and FAQs provide field-proven, self-validating protocols to ensure high-purity isolation of both achiral and chiral forms.

Part 1: Achiral Purification & Impurity Profiling (Flash Chromatography)

Q1: I am observing severe co-elution of the target carboxamide with the starting pyrrolidine amine. How can I resolve this?

Causality & Expert Insight: The target molecule is a neutral urea, whereas the unreacted starting material, 3-(thiophen-3-yl)pyrrolidine, is a basic secondary amine. When using standard normal-phase silica gel (which contains acidic silanol groups with a pKa of ~4.5–5.0), the basic amine interacts strongly via ion-exchange mechanisms. This causes severe peak tailing that bleeds into the elution band of the target urea.

Self-Validating Protocol: Modifier-Assisted Flash Chromatography To disrupt the ion-exchange interaction, you must competitively mask the acidic silanols.

  • Solvent System: Abandon Hexane/Ethyl Acetate. Switch to a Dichloromethane (DCM) and Methanol (MeOH) system.

  • Modifier Addition: Prepare your polar eluent (MeOH) with 1% v/v aqueous Ammonium Hydroxide ( NH4​OH ) or Triethylamine (TEA).

  • Gradient Execution: Run a gradient from 0% to 10% modified-MeOH in DCM over 15 Column Volumes (CV).

  • Validation: Check the TLC. The basic amine should now elute as a sharp, tight spot. According to , tuning the solvent ratio to achieve an Rf​ between 0.1 and 0.4 is critical for maximizing the ΔCV (Delta Column Volume) and ensuring high loading capacity [1].

Q2: Mass spectrometry of my crude mixture shows a massive impurity peak corresponding to a symmetrical urea (1,3-di(oxan-4-yl)urea). How do I remove it?

Causality & Expert Insight: This is a classic byproduct when synthesizing ureas via an isocyanate intermediate (in this case, 4-isocyanatooxane). Isocyanates are highly electrophilic and moisture-sensitive. If trace water is present in your reaction solvent, it hydrolyzes the isocyanate into oxan-4-amine. This amine immediately reacts with another equivalent of isocyanate to form the highly stable, symmetrical 1,3-di(oxan-4-yl)urea.

Removal Strategy: Because the symmetrical urea lacks the polarizable thiophene and the specific dipole of the pyrrolidine ring, it is significantly less polar than your target asymmetric urea.

  • Protocol: Run a standard Hexane/Ethyl Acetate gradient. The symmetrical urea will elute early (typically around 20–30% EtOAc), while your target carboxamide will be retained until ~60–80% EtOAc.

Quantitative Data: Chromatographic Retention Profiling
Compound / ImpurityStructural FeaturePredicted Rf​ (50% EtOAc/Hex)Elution Order (Normal Phase)
1,3-di(oxan-4-yl)urea Symmetrical, less polar0.651 (First)
Target Carboxamide Asymmetric urea, H-bond donor/acceptor0.302 (Target)
3-(thiophen-3-yl)pyrrolidine Basic secondary amine0.05 (tails)3 (Last, requires basic modifier)

Part 2: Chiral Resolution (Supercritical Fluid Chromatography)

Q3: How do I efficiently separate the (R) and (S) enantiomers of this compound?

Causality & Expert Insight: The C3 position of the pyrrolidine ring is a stereocenter. Because enantiomers have identical physicochemical properties in an achiral environment, standard silica will not separate them. Supercritical Fluid Chromatography (SFC) is the industry standard for this task. SFC utilizes supercritical CO2​ , which possesses gas-like diffusivity and liquid-like density, resulting in superior mass transfer kinetics and sharper peaks compared to traditional HPLC [2]. Furthermore, the urea linkage in your target molecule provides excellent, rigid hydrogen-bonding sites that interact perfectly with polysaccharide-based Chiral Stationary Phases (CSPs) [3].

Self-Validating Protocol: Chiral SFC Separation

  • Column Selection: Equip the SFC with a polysaccharide-based CSP, such as Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Set the primary pump to supercritical CO2​ and the co-solvent pump to Methanol (MeOH).

  • Parameters:

    • Flow rate: 4.0 mL/min (Analytical scale).

    • Backpressure Regulator (BPR): 120 bar.

    • Oven Temperature: 35 °C.

    • Gradient: Isocratic hold at 20% MeOH for 10 minutes.

  • Validation: Inject a racemic standard. Calculate the resolution ( Rs​ ). If Rs​<1.5 , the hydrogen bonding network is likely too solvated. Self-correction: Switch the co-solvent from MeOH to Ethanol or Isopropanol to increase steric bulk and enhance the chiral recognition mechanism.

Quantitative Data: SFC vs. HPLC for Chiral Resolution
ParameterPreparative HPLC (Normal Phase)Preparative SFCAdvantage of SFC
Mobile Phase Hexane / Isopropanol CO2​ / MethanolGreener, non-flammable, cheaper
Flow Rate 10 - 20 mL/min50 - 100 mL/min3x to 5x faster cycle times
Fraction Recovery Requires rotary evaporation (hours) CO2​ evaporates instantly (minutes)Prevents thermal degradation of urea

Part 3: Workflows and Logical Decision Trees

To ensure a systematic approach to your purification, follow the logical workflows mapped out below.

Workflow Crude Crude Mixture Flash Achiral Flash Chromatography Crude->Flash Assess Purity Assessment Flash->Assess Chiral Chiral SFC Resolution Assess->Chiral Purity > 95% Fail Re-optimize Gradient Assess->Fail Purity < 95% Pure Enantiopure Target Chiral->Pure Fail->Flash

Caption: Logical workflow for the purification and chiral resolution of the target carboxamide.

Troubleshooting Issue Poor Peak Resolution CheckRf Check TLC Rf Values Issue->CheckRf HighRf Rf > 0.4 (Too fast) CheckRf->HighRf LowRf Rf < 0.1 (Too slow) CheckRf->LowRf Tailing Severe Tailing CheckRf->Tailing AdjustSolv Decrease Polarity HighRf->AdjustSolv IncreaseSolv Increase Polarity LowRf->IncreaseSolv AddMod Add Basic Modifier Tailing->AddMod Opt Optimized Separation AdjustSolv->Opt IncreaseSolv->Opt AddMod->Opt

Caption: Decision tree for troubleshooting poor chromatographic resolution during flash purification.

References

  • How to Optimize TLC to Enhance Purification by Flash Chromatography Biotage[Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals Chromatography Today[Link]

Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Oncology Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming one of the most significant hurdles in oncology: the poor aqueous solubility of novel therapeutic agents. It is estimated that a high percentage of new chemical entities (NCEs), particularly in oncology, fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability), making their development challenging.[1][2] Low solubility directly impedes drug absorption, leading to low and variable bioavailability, which can compromise therapeutic efficacy and even lead to the abandonment of promising drug candidates.[3]

This guide is structured to provide direct, actionable answers to common experimental challenges. It moves from foundational questions in our FAQ section to in-depth troubleshooting for two of the most powerful formulation strategies: Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS).

Frequently Asked Questions (FAQs)

Q1: Why are so many oncology drugs poorly soluble, and what is the primary consequence?

Many modern oncology drugs, especially kinase inhibitors, are designed to interact with specific, often hydrophobic, pockets within target proteins.[4][5] This structural requirement for high potency often results in molecules that are highly lipophilic and crystalline, with poor water solubility.[6] The primary consequence is dissolution-limited absorption. For an orally administered drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[7] If a drug's dissolution rate is slower than its transit time through the absorption window, its bioavailability will be low and often highly variable, complicating the establishment of a reliable dose-response relationship.[3][6]

Q2: What are the main strategies to enhance the bioavailability of these compounds?

There are several established strategies, each with its own mechanism and ideal application. The choice depends heavily on the physicochemical properties of the Active Pharmaceutical Ingredient (API).

  • Particle Size Reduction: Increasing the surface area by reducing particle size (micronization or nanonization) can enhance the dissolution rate according to the Noyes-Whitney equation.[6][7][8]

  • Amorphous Solid Dispersions (ASDs): Converting the drug from its stable, low-energy crystalline form to a high-energy, disordered amorphous state molecularly dispersed within a polymer carrier can dramatically increase its apparent solubility and dissolution rate.[9][10]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations incorporate the drug into lipidic excipients. Upon contact with GI fluids, they can form fine emulsions or micellar solutions, which can maintain the drug in a solubilized state and leverage the body's natural lipid absorption pathways, potentially including lymphatic transport to bypass first-pass metabolism.[11][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its solubility in water.[1][13]

  • Nanotechnology: Encapsulating the drug in nanocarriers such as polymeric nanoparticles, liposomes, or solid lipid nanoparticles (SLNs) can improve solubility, protect the drug from degradation, and even offer opportunities for targeted delivery.[2][14][15]

Q3: How do I select the most promising formulation strategy for my specific oncology compound?

A systematic approach is crucial. The selection process should be guided by the API's properties, including its dose, melting point (Tm), glass transition temperature (Tg), LogP, and chemical stability. The following decision workflow provides a high-level guide.

Strategy_Selection Start Start: Characterize API (Dose, Tm, LogP, Stability) Tm_check High Tm (>200°C)? Start->Tm_check Dose_check High Dose (>100mg)? Tm_check->Dose_check Yes Stability_check Thermally Labile? Tm_check->Stability_check No LogP_check High LogP (>3)? Dose_check->LogP_check No LBDDS Prime Candidate for LBDDS (e.g., SEDDS) Dose_check->LBDDS Yes LogP_check->LBDDS Yes Nanonization Consider Nanonization or Micronization LogP_check->Nanonization No ASD_HME Consider ASD via Hot-Melt Extrusion (HME) Stability_check->ASD_HME No ASD_SD Consider ASD via Spray Drying Stability_check->ASD_SD Yes Complexation Consider Complexation (e.g., Cyclodextrins) Nanonization->Complexation If dissolution is still rate-limiting

Caption: A workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guide: Amorphous Solid Dispersions (ASDs)

ASDs are a leading strategy for enhancing the bioavailability of BCS Class II and IV compounds.[9] However, their high-energy nature presents unique stability and performance challenges.

Issue 1: The dissolution profile of my ASD shows no significant improvement over the crystalline API.

Q: I've successfully prepared an ASD, confirmed its amorphous nature via XRPD, but the in vitro dissolution is disappointing. What's going wrong?

A: This is a common issue that often points to one of several underlying causes related to polymer selection and drug-polymer interactions.

  • Causality - The "Spring and Parachute" Effect: A successful ASD relies on two principles. The "spring" is the rapid dissolution of the high-energy amorphous drug to achieve a supersaturated state. The "parachute" is the polymer's ability to inhibit precipitation and maintain that supersaturated concentration over time, allowing for absorption.[16] If either fails, the formulation will not perform as expected.

  • Troubleshooting Steps:

    • Re-evaluate Polymer Selection: The chosen polymer must not only be miscible with the drug but also capable of inhibiting its crystallization in solution.[9] If you used a polymer like HPMC, which is a good crystallization inhibitor, ensure the grade is appropriate. If you used a polymer primarily for solubilization, like Soluplus®, consider if a stronger anti-nucleating agent is needed.[17]

    • Check for Drug-Polymer Interactions: Use Fourier-Transform Infrared (FTIR) Spectroscopy to look for shifts in characteristic peaks (e.g., carbonyl, hydroxyl groups). The presence of hydrogen bonding between the drug and polymer is a strong indicator of miscibility and is crucial for stabilizing the amorphous form both in the solid state and during dissolution.[18]

    • Assess Dissolution Media pH: For ionizable drugs, the pH of the dissolution medium is critical. An acidic drug will have lower solubility in a low pH (e.g., simulated gastric fluid). If your API is a weak base, it may dissolve in the stomach but precipitate in the higher pH of the intestine. Your polymer must act as a "parachute" to prevent this.

    • Increase Polymer Ratio: A low polymer concentration may not be sufficient to stabilize the supersaturated state.[16] Systematically increase the drug-to-polymer ratio (e.g., from 1:1 to 1:3) and re-evaluate the dissolution profile. Be mindful that very high polymer content can negatively impact tabletability and drug loading.

Issue 2: My ASD is physically unstable and recrystallizes during storage.

Q: My initial ASD formulation looks great, but after two weeks under accelerated stability conditions (40°C/75% RH), XRPD analysis shows crystalline peaks. How can I prevent this?

A: Recrystallization is the primary failure mode for ASDs and is driven by thermodynamics. The key is to kinetically stabilize the system by restricting molecular mobility.

  • Causality - Glass Transition Temperature (Tg) and Plasticization: The physical stability of an ASD is related to its glass transition temperature (Tg). Below the Tg, the system is a rigid glass with very low molecular mobility. Above the Tg, it becomes a rubbery liquid where molecules can move and rearrange into a stable crystalline lattice. Water is a potent plasticizer; it can be absorbed from the environment and significantly lower the Tg of the ASD, increasing the risk of crystallization.[17]

  • Troubleshooting Steps & Flowchart:

Stability_Troubleshooting Start Start: ASD shows recrystallization on stability Check_Tg Measure Tg of ASD via Modulated DSC Start->Check_Tg Tg_Low Is Tg < (Storage Temp + 50°C)? Check_Tg->Tg_Low Check_Hygro Assess Hygroscopicity (DVS Analysis) Tg_Low->Check_Hygro No Sol_1 Select a polymer with a higher intrinsic Tg (e.g., PVP vs. HPMC-AS) Tg_Low->Sol_1 Yes High_Hygro High moisture uptake? Check_Hygro->High_Hygro Check_Loading Is drug loading high (>40%)? High_Hygro->Check_Loading No Sol_2 Switch to a less hygroscopic polymer (e.g., Soluplus®) High_Hygro->Sol_2 Yes Sol_4 Reduce drug loading to increase drug-polymer separation Check_Loading->Sol_4 Yes Sol_5 Ensure stringent moisture control during manufacturing and packaging Check_Loading->Sol_5 No Sol_3 Incorporate a second, higher-Tg polymer Sol_1->Sol_3 Sol_2->Sol_5

Caption: A flowchart for troubleshooting ASD recrystallization.

Troubleshooting Guide: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are highly effective for lipophilic drugs (high LogP), as they can improve solubility and facilitate absorption via lipid pathways. Formulating them, however, requires careful selection of excipients to avoid precipitation and ensure robust performance.

Issue 3: My LBDDS formulation looks clear, but the drug precipitates out when I perform a dispersion test in aqueous media.

Q: I developed a Self-Emulsifying Drug Delivery System (SEDDS) that is a clear, homogenous liquid. However, upon dilution into water or simulated intestinal fluid, the solution becomes cloudy and I can see visible precipitate. What is causing this?

A: This common failure indicates that the formulation is unable to maintain the drug in a solubilized state as it transitions from the concentrated formulation to the dispersed aqueous environment of the GI tract.

  • Causality - Limited Solubilization Capacity: The excipients in your LBDDS (oils, surfactants, co-solvents) create a hydrophobic environment that dissolves the drug. When this system is diluted, it forms micelles or emulsion droplets. If the drug's concentration in this dispersed phase exceeds its solubility limit, it will precipitate. This is often due to an insufficient amount of surfactant or the use of excipients that are too readily digested by lipases, breaking down the carrier system before the drug can be absorbed.[12]

  • Troubleshooting Steps:

    • Construct a Ternary Phase Diagram: This is a critical, self-validating step. Systematically mix your oil, surfactant, and co-solvent at various ratios and observe the resulting system (e.g., clear solution, emulsion, gel). Then, incorporate your drug at the target concentration into these mixtures. This allows you to map out the region of robust microemulsion formation that can successfully hold your drug in solution upon dispersion.

    • Increase Surfactant-to-Oil Ratio: The surfactant is primarily responsible for forming the stable micellar/emulsion interface that encapsulates the drug. Increasing the proportion of a high HLB (Hydrophile-Lipophile Balance) surfactant can increase the solubilization capacity of the dispersed system.

    • Optimize Co-solvent Selection: Co-solvents like Transcutol® or PEG 400 can help dissolve the drug in the initial formulation.[6] However, if the co-solvent rapidly diffuses into the aqueous phase upon dispersion, the drug may crash out. Evaluate co-solvents with varying properties.

    • Perform Digestion Testing: Use an in vitro lipolysis model. This test simulates the digestion of your LBDDS by pancreatic lipase. By monitoring the drug concentration in the aqueous phase during digestion, you can determine if the drug remains solubilized within the digestive products (e.g., fatty acids, monoglycerides), which is crucial for absorption.[19]

Experimental Protocols & Data

Protocol 1: Preparation and Characterization of an ASD via Spray Drying

This protocol details the preparation of a 25% w/w drug-loaded ASD with a polymer carrier (e.g., HPMC-AS).

Objective: To produce an amorphous solid dispersion and confirm its physical form and dissolution enhancement.

Methodology:

  • Solution Preparation: Dissolve 2.5 g of the API and 7.5 g of HPMC-AS into a suitable solvent system (e.g., 100 mL of a 1:1 acetone:methanol mixture). Stir until a clear solution is obtained.[20]

  • Spray Drying:

    • Set the spray dryer parameters according to the table below. These are starting points and must be optimized.[17]

    • Pump the solution through the atomizer into the drying chamber.

    • Collect the dried powder from the cyclone separator.

  • Secondary Drying: Place the collected powder in a vacuum oven at 40°C overnight to remove any residual solvent.

  • Characterization:

    • XRPD: Analyze the powder to confirm the absence of crystalline peaks, indicating an amorphous form.[18][21]

    • DSC: Perform a heat-cool-heat cycle to determine the Tg of the ASD. A single Tg confirms a homogenous, single-phase dispersion.[21]

    • Dissolution Testing: Perform dissolution testing in a relevant medium (e.g., pH 6.8 phosphate buffer) and compare the profile to the unformulated crystalline API.

Table 1: Recommended Starting Parameters for Lab-Scale Spray Drying

ParameterRecommended ValueRationale
Inlet Temperature 120 - 160 °CMust be high enough for rapid solvent evaporation but below the degradation temp of the API.[17]
Atomizing Gas Flow 400 - 600 L/hrControls droplet size, which influences particle morphology and residual solvent levels.
Solution Feed Rate 3 - 7 mL/minMust be balanced with inlet temp to ensure complete drying without overheating the product.[17]
Aspirator Rate 80 - 100%Ensures efficient particle collection in the cyclone.

References

  • Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions. PMC. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC. [Link]

  • Lipid-Based Drug Delivery Systems. PMC. [Link]

  • Solving solubility issues with amorphous solid dispersions. ResearchGate. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. ACS Publications. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Nanoparticles Containing Insoluble Drug for Cancer Therapy. PMC. [Link]

  • In vivo in vitro correlations for a poorly soluble drug, danazol, using the flow-through dissolution method with biorelevant dissolution media. PubMed. [Link]

  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media. [Link]

  • Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Colorcon. [Link]

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. [Link]

  • FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Drug Development & Delivery. [Link]

  • Developing In Vitro–In Vivo Correlation for Bicalutamide Immediate-Release Dosage Forms with the Biphasic In Vitro Dissolution Test. MDPI. [Link]

  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. Folia Medica. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2. Drug Development & Delivery. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration. American Pharmaceutical Review. [Link]

  • Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. PubMed. [Link]

  • What are the methods used for enhancement of bioavailability?. Patsnap Synapse. [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. Drug Target Review. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. [Link]

  • Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org. [Link]

  • In vitro - in vivo correlation: from theory to applications. SciSpace. [Link]

  • Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review. MDPI. [Link]

  • Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation. ResearchGate. [Link]

  • Nanotechnology & Poorly Soluble Drugs. Dove Medical Press. [Link]

  • Lipid-based nanoparticles as drug delivery carriers for cancer therapy. Frontiers. [Link]

  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. American Pharmaceutical Review. [Link]

  • Nanotechnology-Based Drug Delivery Systems for Chemotherapy: A Review of Current Approaches and Future Prospects. Cognizance Journal. [Link]

  • Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. MDPI. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • The Importance of Excipients in Drugs. Open Access Journals. [Link]

  • Improving Drug Bioavailability through Lipid-Based Delivery Methods. Longdom Publishing. [Link]

  • Anticancer drug development, challenge and dilemma. MedCrave online. [Link]

  • Nanoparticulate systems for poorly soluble drugs. Impactfactor.org. [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR. [Link]

  • Lipid-Based Drug Delivery Systems in Cancers. Creative Biolabs. [Link]

  • Overcoming Challenges in Early Phase Drug Product Development. Contract Pharma. [Link]

Sources

Addressing challenges in scaling up the production of complex heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Intensification and Scale-Up Support Center.

As a Senior Application Scientist, I frequently see promising heterocyclic compounds fail to transition from the discovery bench to commercial manufacturing. The leap from a 50 mL round-bottom flask to a 500 L pilot reactor is not merely a change in volume; it is a fundamental shift in physics. Reaction kinetics become subordinate to heat transfer, mass transfer, and mixing dynamics.

This guide is designed to troubleshoot the most critical bottlenecks in scaling up complex heterocyclic compounds. I have structured this as a diagnostic Q&A, grounded in causality and field-proven continuous manufacturing strategies, to help you engineer self-validating, scalable processes.

Section 1: Thermodynamics & Heat Transfer Management

Q: When scaling up highly exothermic heterocyclic ring-forming reactions, I observe significant yield drops, localized charring, and degradation products. How can I mitigate thermal runaway without diluting the reaction?

A: The root cause of your yield drop is a shift from kinetic control to heat-transfer limitation. In lab-scale batch reactors, the surface-area-to-volume ratio is extremely high, allowing for rapid heat dissipation. Upon scale-up, this ratio decreases drastically, creating localized "hotspots" where the temperature exceeds the target parameters, promoting side reactions and thermal degradation[1].

To resolve this, you must accurately model the overall heat transfer coefficient ( U ) of your scaled reactor or transition to continuous flow chemistry, which restores the high surface-to-volume ratio[2].

Table 1: Comparative Heat Transfer Metrics (Batch vs. Flow)

Reactor TypeSurface-to-Volume Ratio (m²/m³)Heat Transfer Coefficient (W/m²K)Mixing Time
Lab-scale Batch (100 mL)~10050 - 150Seconds
Pilot-scale Batch (100 L)~1010 - 50Minutes
Microreactor (Flow)10,000 - 50,000500 - 10,000Milliseconds

Protocol 1: Determining Heat Transfer Coefficients via the Wilson Method This protocol is self-validating: a linear Wilson plot confirms that thermal resistances have been correctly isolated.

  • Calorimeter Setup: Equip a reaction calorimeter with precise jacket and internal temperature probes.

  • Baseline Calibration: Introduce a known volume of your reaction solvent. Apply a defined heat input ( q ) using a calibration heater.

  • Thermal Resistance Separation: Measure the jacket ( Tj​ ) and reactor ( Tr​ ) temperatures. The overall heat transfer coefficient ( U ) consists of three resistances: the reactor film ( hr​ ), the reactor wall ( dw​/λ ), and the process-side film ( hj​ )[3].

  • Wilson Plot Generation: Plot 1/U against 1/v2/3 (where v is the stirrer speed). The y-intercept provides the sum of the wall and jacket resistances, allowing you to isolate the reaction mass-dependent film coefficient ( hr​ )[3].

  • Scale-Up Projection: Use the isolated hr​ to calculate the maximum safe reagent feed rate for the pilot-scale reactor. If the projected heat release rate exceeds the cooling capacity, you must transition the process to continuous flow.

HeatTransfer Start Exothermic Heterocycle Synthesis Scale-Up Check Are degradation products > 5%? Start->Check Calorimetry Perform Reaction Calorimetry Check->Calorimetry Yes (Hotspots detected) Success Optimized Thermal Profile Check->Success No Wilson Apply Wilson Method (Determine U) Calorimetry->Wilson Flow Transition to Continuous Flow Wilson->Flow If U is insufficient Flow->Success

Caption: Diagnostic workflow for resolving heat transfer limitations during exothermic scale-up.

Section 2: Mass Transfer & Mixing in Multiphase Systems

Q: My biphasic heterocyclic synthesis (e.g., liquid-liquid extraction/reaction) works perfectly at 0.1 mL/min but fails at 5 mL/min. Why is the mass transfer rate dropping as I increase the channel diameter?

A: You are encountering a classic diffusion limitation. As you increase the channel diameter to accommodate higher flow rates (scaling up from microchannels to millichannels), the diffusion distances between the aqueous and organic phases increase. In poorly mixed systems, reactants take longer to encounter each other, leading to localized concentration gradients and underutilized catalysts[4]. Furthermore, mass transfer in liquid-liquid flows is heavily dependent on solvent properties such as interfacial tension and viscosity[5].

Protocol 2: Scaling Up Biphasic Flow Using T-Junction Microchannels This protocol utilizes Process Analytical Technology (PAT) to self-validate mixing efficiency in real-time.

  • Solvent Screening: Select organic solvents with optimal interfacial tension to promote "slug flow" rather than parallel flow. Slug flow induces internal vortices within the droplets, drastically enhancing internal circulation and mass transfer.

  • T-Junction Configuration: Utilize a T-junction mixer. Introduce the aqueous phase (containing the heterocyclic precursor) and the organic phase perpendicularly. The shear forces at the junction maximize the interfacial area[5].

  • Flow Rate Optimization: Start at a 1:1 volumetric flow ratio. Incrementally increase the total flow rate from 0.1 mL/min to the target rate.

  • In-line Monitoring (PAT): Implement in-line FTIR or UV-Vis spectroscopy to monitor the concentration of the product in the organic phase in real-time[6].

  • Numbering-Up Strategy: If PAT indicates a drop in conversion at larger channel diameters, abandon volumetric scale-up. Instead, switch to "numbering up" (scaling out)—deploying multiple parallel microchannels to increase throughput while preserving the microfluidic mass transfer rates[2].

MassTransfer Phase Biphasic Flow Reaction Mixer T-Junction Mixer Implementation Phase->Mixer Regime Analyze Flow Regime (Slug vs. Parallel) Mixer->Regime ScaleUp Increase Channel Diameter Regime->ScaleUp If kinetics allow NumberUp Numbering-Up (Parallelization) Regime->NumberUp If mass transfer drops PAT In-line PAT Monitoring ScaleUp->PAT NumberUp->PAT

Caption: Decision matrix for optimizing mass transfer in biphasic continuous flow systems.

Section 3: Impurity Profiling & Telescoped Manufacturing

Q: During a multi-step cascade synthesis of a complex heterocycle (e.g., chlorination cascades), intermediate isolation is causing massive yield losses and exposing operators to hazardous species. How can we streamline this?

A: Batch isolation of highly reactive or poorly soluble heterocyclic intermediates often leads to degradation, resource-intensive workups, and safety hazards. The solution is a telescoped continuous flow process. By linking reactors in series, you can perform multi-step syntheses without intermediate isolation. For instance, in the synthesis of α-thio-β-chloroacrylamides, flow chemistry enables efficient heat transfer during the "hot plunge" effect, inline workup, and end-of-line crystallization, effectively managing impurity profiles and poorly soluble byproducts[7].

Table 2: Continuous Flow vs. Batch Cascade Synthesis Metrics

ParameterBatch CascadeTelescoped Flow Cascade
Intermediate IsolationRequired (Yield loss ~15-20%)Not required (In-line consumption)
Impurity ProfileHigh (Extended residence times)Low (Strict residence time control)
Space-Time Yield (STY)Low ( g/day )High ( kg/day )
Safety ProfileHigh risk (Accumulation of reactive species)Low risk (Minimal active volume)

Protocol 3: Telescoped Continuous Flow Cascade with In-line Purification This protocol is validated by the purity of the final crystallized product, eliminating intermediate QA bottlenecks.

  • Reactor Series Setup: Connect two tubular reactors in series using chemically compatible tubing (e.g., PFA or Hastelloy).

  • First Stage Reaction: Pump the starting materials into Reactor 1. Optimize the residence time to ensure complete conversion to the intermediate without over-reaction.

  • In-line Quench/Extraction: Introduce an extraction solvent via a secondary T-junction immediately after Reactor 1. Use an in-line membrane separator (utilizing a hydrophobic/hydrophilic membrane) to continuously remove aqueous byproducts.

  • Second Stage Reaction: Route the purified organic stream containing the intermediate directly into Reactor 2, introducing the secondary reagents (e.g., chlorinating agents) simultaneously.

  • End-of-Line Crystallization: Direct the output of Reactor 2 into a batch crystallizer. Control the cooling ramp to selectively crystallize the final heterocyclic product directly from the flow stream, leaving impurities in the mother liquor[7].

TelescopedFlow ReagentsA Precursors Reactor1 Reactor 1 (Intermediate Gen) ReagentsA->Reactor1 Separator In-line Membrane Separator Reactor1->Separator Crude Stream Reactor2 Reactor 2 (Cascade Step) Separator->Reactor2 Organic Phase Crystallizer End-of-Line Crystallization Reactor2->Crystallizer Product Stream

Caption: Workflow for a telescoped continuous flow cascade with in-line separation and crystallization.

Sources

Technisches Support-Zentrum: Minderung der Zytotoxizität neuartiger Carboxamid-Verbindungen in zellbasierten Assays

Author: BenchChem Technical Support Team. Date: March 2026

Erstellt von: Ihrem Senior Application Scientist Team

Willkommen im technischen Support-Zentrum. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die bei der Arbeit mit neuartigen Carboxamid-Verbindungen auf unerwartete Zytotoxizität in zellbasierten Assays stoßen. Als erfahrene Anwendungs-Wissenschaftler verstehen wir, dass solche Herausforderungen im Screening-Prozess frustrierend sein und die Projektzeitpläne erheblich verzögern können.

Dieses Dokument ist als dynamischer Leitfaden zur Fehlerbehebung und als FAQ-Ressource konzipiert. Wir gehen über einfache Protokolllisten hinaus und erläutern die Kausalität hinter experimentellen Entscheidungen, um Ihnen zu ermöglichen, Probleme methodisch zu diagnostizieren und zu lösen. Unser Ziel ist es, Ihnen das Wissen zu vermitteln, um die biologische Aktivität Ihrer Verbindungen genau zu bewerten und gleichzeitig zytotoxische Artefakte zu minimieren.

Teil 1: Leitfaden zur Fehlerbehebung – Unerwartete Zytotoxizität beobachtet

In diesem Abschnitt befassen wir uns mit den häufigsten Szenarien, in denen neuartige Carboxamid-Verbindungen eine höhere Zytotoxizität als erwartet zeigen. Wir verfolgen einen logischen, schrittweisen Ansatz zur Identifizierung der zugrunde liegenden Ursache und zur Implementierung wirksamer Lösungen.

Problem: Meine Verbindung zeigt bei allen getesteten Konzentrationen eine hohe Zytotoxizität, was meine therapeutische Fensteranalyse behindert.

Dies ist eine häufige Hürde in der frühen Wirkstoffforschung. Die beobachtete Zytotoxizität ist möglicherweise nicht auf die beabsichtigte On-Target-Pharmakologie zurückzuführen, sondern auf abweichende physikochemische Eigenschaften oder unspezifische zelluläre Interaktionen. Lassen Sie uns die wahrscheinlichsten Ursachen systematisch untersuchen.

Kausale Erklärung: Carboxamid-Derivate, insbesondere solche mit planaren aromatischen Ringen, weisen oft eine geringe wässrige Löslichkeit auf.[1][2] Wenn eine konzentrierte DMSO-Stammlösung zu einem wässrigen Zellkulturmedium hinzugefügt wird, kann die Verbindung ausfallen. Diese festen Partikel oder Aggregate können unspezifische zytotoxische Wirkungen hervorrufen, die die Zellmembranen physisch schädigen oder Stressreaktionswege auslösen, die nichts mit dem beabsichtigten Zielmolekül zu tun haben.[3] Dies führt zu einer falschen Interpretation der Zytotoxizität und einer ungenauen Bestimmung der IC50-Werte.

Lösungsstrategien:

  • Visuelle Prüfung: Untersuchen Sie die Wells Ihrer Assay-Platte unmittelbar nach der Zugabe der Verbindung und nach der Inkubationszeit unter einem Mikroskop. Suchen Sie nach sichtbaren Ausfällungen, Kristallen oder einem öligen Film.

  • Optimierung der Formulierung: Die Verbesserung der Löslichkeit ist entscheidend. Erwägen Sie die Verwendung von Lösungsvermittlern oder alternativen Abgabesystemen.[1][4][5]

    • Co-Lösungsmittel: Stellen Sie sicher, dass die Endkonzentration von DMSO oder anderen organischen Lösungsmitteln im Medium unter der für Ihre Zelllinie toxischen Schwelle liegt (typischerweise <0,5 % für DMSO).

    • pH-Anpassung: Wenn Ihre Verbindung ionisierbare Gruppen enthält, kann eine leichte Anpassung des pH-Werts des Mediums (innerhalb des für die Zellen tolerierbaren Bereichs) die Löslichkeit verbessern.[1]

    • Einschlusskomplexe: Die Verwendung von Cyclodextrinen kann hydrophobe Verbindungen wirksam einkapseln und ihre Löslichkeit und Bioverfügbarkeit in wässrigen Lösungen erhöhen.[1][6]

    • Lipidbasierte Formulierungen: Für stark lipophile Verbindungen können lipidbasierte Abgabesysteme wie Self-Emulsifying Drug Delivery Systems (SEDDS) die Löslichkeit verbessern.[1][5]

  • Partikelgrößenreduzierung: Techniken wie die Mikronisierung können die Oberfläche der Verbindung vergrößern und so die Auflösungsrate im Medium verbessern.[1][5]

Tabelle 1: Empfohlene Maximalkonzentrationen gängiger Lösungsmittel in der Zellkultur

LösungsmittelEmpfohlene MaximalkonzentrationAnmerkungen
DMSO0,1 % - 0,5 %Zelllinienabhängig; immer einen Vehikelkontrolle durchführen.
Ethanol0,1 % - 0,5 %Kann bei höheren Konzentrationen zellulären Stress verursachen.
Methanol< 0,1 %Generell toxischer als Ethanol.
PEG 400< 1 %Kann die Viskosität des Mediums beeinflussen.

Kausale Erklärung: Zellen, insbesondere Leberzelllinien (z. B. HepG2) oder primäre Hepatozyten, exprimieren Cytochrom-P450-Enzyme (CYPs) und andere metabolisierende Enzyme.[7] Diese Enzyme können Ihre Carboxamid-Verbindung in chemisch reaktive Metaboliten umwandeln.[8][9] Solche Metaboliten, oft elektrophiler Natur, können kovalent an zelluläre Makromoleküle wie Proteine und DNA binden, was zu oxidativem Stress, mitochondrialer Dysfunktion und schließlich zum Zelltod führt.[7][10] Dieser Mechanismus wird als Bioaktivierung bezeichnet und ist eine bekannte Ursache für arzneimittelinduzierte Toxizität.[8][9] Bestimmte strukturelle Motive, wie Thiazolringe, die manchmal mit Carboxamid-Gerüsten assoziiert sind, sind anfällig für die Bioaktivierung zu reaktiven Thioamid-Zwischenprodukten.[11][12]

Lösungsstrategien:

  • Verwendung von Stoffwechselinhibitoren: Führen Sie Ihren Zytotoxizitätsassay in Gegenwart von Breitband-CYP-Inhibitoren (z. B. 1-Aminobenzotriazol) durch. Eine signifikante Verringerung der Zytotoxizität deutet stark auf eine metabolitenvermittelte Toxizität hin.

  • Vergleich von Zelllinien: Testen Sie Ihre Verbindung parallel in Zelllinien mit hoher metabolischer Aktivität (z. B. HepG2) und solchen mit geringer oder keiner metabolischen Aktivität (z. B. HEK293). Eine signifikant höhere Potenz in den metabolisierenden Zellen deutet auf Bioaktivierung hin.

  • Glutathion (GSH)-Trapping-Studien: Inkubieren Sie Ihre Verbindung mit Lebermikrosomen und einem Überschuss an GSH, einem zellulären Nukleophil. Die anschließende LC-MS/MS-Analyse kann stabile GSH-Konjugate identifizieren, was die Bildung eines elektrophilen reaktiven Metaboliten bestätigt.[13]

Diagramm 1: Vereinfachter Weg der reaktiven Metabolitenbildung

ReactiveMetabolite Parent Carboxamid- Stammverbindung Enzyme Phase-I-Enzyme (z.B. CYPs) Parent->Enzyme Bioaktivierung Metabolite Reaktiver elektrophiler Metabolit Enzyme->Metabolite CellularDamage Zellulärer Schaden (z.B. Protein-Addukte, Oxidativer Stress) Metabolite->CellularDamage Kovalente Bindung Detox Phase-II-Enzyme (z.B. GST mit GSH) Metabolite->Detox Entgiftung Excretion Stabiles, ausscheidbares Konjugat Detox->Excretion

Bildunterschrift: Bioaktivierung einer Stammverbindung zu einem reaktiven Metaboliten.

Kausale Erklärung: Die beobachtete Abnahme des Signals in Ihrem Viabilitätsassay spiegelt möglicherweise nicht immer einen echten biologischen Effekt wider. Die chemische Struktur Ihrer Verbindung kann direkt mit den Assay-Reagenzien interferieren. Beispielsweise können Verbindungen mit reduzierenden Eigenschaften das MTT-Tetrazoliumsalz (gelb) chemisch zu Formazan (violett) reduzieren, was zu einem falsch hohen Viabilitätssignal oder bei hohen Konzentrationen zu unvorhersehbaren Ergebnissen führt.[14] Umgekehrt können farbige oder fluoreszierende Verbindungen das kolorimetrische oder fluorometrische Signal absorbieren oder unterdrücken, was fälschlicherweise als Zytotoxizität interpretiert wird.

Lösungsstrategien:

  • Durchführung von Assay-Kontrollen ohne Zellen: Inkubieren Sie Ihre Verbindung in Zellkulturmedium ohne Zellen und führen Sie dann das Assay-Protokoll durch. Jedes signifikante Signal in diesen Wells weist auf eine direkte Interferenz hin.

  • Verwendung orthogonaler Assays: Verlassen Sie sich nicht auf eine einzige Methode. Bestätigen Sie die Ergebnisse mit einem zweiten Assay, der auf einem anderen biologischen Prinzip beruht.[15] Wenn Sie einen metabolischen Assay (z. B. MTT, MTS, ATP-basiert) verwenden, validieren Sie die Ergebnisse mit einem membranintegritätsbasierten Assay (z. B. LDH- oder Propidiumiodid-Freisetzung).[16]

Tabelle 2: Vergleich gängiger Zytotoxizitätsassays

Assay-TypPrinzipVorteileNachteile
MTT/MTS Metabolische Aktivität (Reduktion von Tetrazoliumsalzen)Kostengünstig, etabliert, hohe DurchsatzfähigkeitAnfällig für chemische Interferenzen, Endpunkt-Assay[17][18]
LDH-Freisetzung Membranintegrität (Messung der Laktatdehydrogenase im Medium)Misst den Zelltod direkt, kinetische Messungen möglichWeniger empfindlich bei kurzen Inkubationszeiten, misst nur Nekrose
ATP-basiert (z.B. CellTiter-Glo®) Metabolische Aktivität (Quantifizierung von ATP)Sehr empfindlich, schnelleres Protokoll, hohe DurchsatzfähigkeitTeurer, Signal kann schnell abklingen
Real-Time (z.B. Incucyte®) Bildbasierte Zählung lebender/toter ZellenKinetische Daten über Tage, liefert morphologische InformationenErfordert spezielle Ausrüstung, geringerer Durchsatz

Teil 2: Experimentelle Protokolle

Hier stellen wir detaillierte, schrittweise Methoden für Schlüsselassays zur Verfügung, die in unserem Leitfaden zur Fehlerbehebung erwähnt werden.

Protokoll 2.1: MTT-Assay zur Zellviabilität

Dieser Assay misst die metabolische Aktivität der Zellen, die ein Indikator für die Zellviabilität ist. Lebende Zellen reduzieren das gelbe Tetrazoliumsalz MTT zu violetten Formazan-Kristallen.[14][19]

Materialien:

  • Zellen in Kultur

  • MTT (Thiazolylblau-Tetrazoliumbromid)-Stammlösung (5 mg/ml in sterilem PBS)

  • Solubilisierungslösung (z. B. DMSO oder 0,01 M HCl in 10 % SDS-Lösung)

  • 96-Well-Platten

  • Plattenlesegerät (570 nm Absorbanz)

Verfahren:

  • Zellaussaat: Säen Sie Ihre Zellen in einer 96-Well-Platte mit einer optimierten Dichte aus (typischerweise 5.000-10.000 Zellen/Well) in einem Endvolumen von 100 µl Medium. Inkubieren Sie die Platte über Nacht bei 37 °C und 5 % CO2, damit die Zellen anhaften können.[20]

  • Behandlung mit der Verbindung: Bereiten Sie serielle Verdünnungen Ihrer Carboxamid-Verbindung vor. Entfernen Sie das Medium aus den Wells und fügen Sie 100 µl Medium hinzu, das die entsprechenden Konzentrationen der Verbindung enthält. Fügen Sie auch Vehikelkontrollen (nur Medium + Lösungsmittel) und Negativkontrollen (nur Medium) hinzu.

  • Inkubation: Inkubieren Sie die Platte für die gewünschte Dauer (z. B. 24, 48 oder 72 Stunden) bei 37 °C und 5 % CO2.

  • MTT-Zugabe: Fügen Sie 10 µl der 5 mg/ml MTT-Lösung zu jedem Well hinzu (Endkonzentration 0,5 mg/ml).[17]

  • Formazan-Bildung: Inkubieren Sie die Platte für 2-4 Stunden bei 37 °C. Die Inkubationszeit kann je nach Zelltyp und metabolischer Rate variieren.[20][21] Überprüfen Sie die Bildung von violetten Kristallen unter dem Mikroskop.

  • Solubilisierung: Entfernen Sie das Medium vorsichtig (bei adhärenten Zellen). Fügen Sie 100 µl Solubilisierungslösung (z. B. DMSO) zu jedem Well hinzu.[14]

  • Messung: Schütteln Sie die Platte 15 Minuten lang auf einem Orbitalschüttler bei Raumtemperatur im Dunkeln, um eine vollständige Auflösung zu gewährleisten. Messen Sie die Absorbanz bei 570 nm.

  • Datenanalyse: Subtrahieren Sie den Durchschnittswert der Leerkontrollen (nur Medium). Berechnen Sie die prozentuale Viabilität im Verhältnis zur Vehikelkontrolle [(OD der behandelten Probe / OD der Vehikelkontrolle) x 100].

Teil 3: Diagramm zur Fehlerbehebung

Dieses Flussdiagramm bietet einen visuellen Weg zur Diagnose der Ursache unerwarteter Zytotoxizität.

Diagramm 2: Entscheidungsbaum zur Fehlerbehebung bei Zytotoxizität

TroubleshootingTree Start Hohe Zytotoxizität beobachtet CheckSolubility Frage: Ist die Verbindung im Medium löslich? Start->CheckSolubility Precipitate Problem: Ausfällung (geringe Löslichkeit) CheckSolubility->Precipitate Nein Soluble Verbindung ist löslich CheckSolubility->Soluble Ja SolveSolubility Lösung: Formulierung optimieren (z.B. Co-Lösungsmittel, Cyclodextrine) Precipitate->SolveSolubility CheckInterference Frage: Gibt es eine Assay-Interferenz? Soluble->CheckInterference Interference Problem: Assay-Interferenz CheckInterference->Interference Ja NoInterference Keine Interferenz CheckInterference->NoInterference Nein SolveInterference Lösung: Orthogonalen Assay verwenden (z.B. LDH statt MTT) Interference->SolveInterference CheckMetabolism Frage: Ist die Zytotoxizität metabolismusabhängig? NoInterference->CheckMetabolism Metabolism Problem: Reaktive Metaboliten CheckMetabolism->Metabolism Ja NoMetabolism Kein Metabolismus-Effekt CheckMetabolism->NoMetabolism Nein SolveMetabolism Lösung: Stoffwechsel- inhibitoren verwenden, in nicht-metabolisierenden Zellen testen Metabolism->SolveMetabolism OffTarget Wahrscheinliche Ursache: Echte Off-Target- oder On-Target-Zytotoxizität NoMetabolism->OffTarget

Bildunterschrift: Ein schrittweiser Prozess zur Identifizierung der Ursache von Zytotoxizität.

Teil 4: Häufig gestellte Fragen (FAQs)

F1: Wie kann ich zwischen Apoptose und Nekrose unterscheiden, die durch meine Verbindung induziert werden?

A1: Dies ist eine entscheidende mechanistische Frage. Apoptose ist ein programmierter, geordneter Zelltod, während Nekrose ein unkontrollierter Prozess ist, der oft mit akuter Zellschädigung und Membranruptur einhergeht. Sie können dies mit mehreren Assays unterscheiden:

  • Caspase-Aktivierungsassays: Apoptose wird durch Caspase-Enzyme vermittelt. Die Messung der Aktivität von Initiator-Caspasen (z. B. Caspase-8, -9) und Effektor-Caspasen (z. B. Caspase-3, -7) ist ein Goldstandard für den Nachweis von Apoptose.[22]

  • Annexin-V/PI-Färbung: Die Durchflusszytometrie mit Annexin-V (bindet an Phosphatidylserin auf der äußeren Membran früher apoptotischer Zellen) und Propidiumiodid (PI, dringt nur in nekrotische Zellen mit kompromittierten Membranen ein) kann lebende, frühe apoptotische, späte apoptotische und nekrotische Zellpopulationen unterscheiden.

  • LDH-Assay vs. Caspase-Assay: Ein positives Signal in einem LDH-Assay (Nekrose) bei gleichzeitig negativem Signal in einem Caspase-Assay deutet auf eine primär nekrotische Zelltötung hin.[15]

F2: Gibt es bekannte klassenspezifische Toxizitäten für Carboxamid-Verbindungen, auf die ich achten sollte?

A2: Ja, obwohl die Carboxamid-Gruppe selbst in vielen zugelassenen Medikamenten vorkommt, können bestimmte strukturelle Kontexte zu Toxizität führen.[23] Einige Carbamate (eine verwandte Klasse) sind als Acetylcholinesterase-Inhibitoren bekannt.[24] Wichtiger ist, wie bereits erwähnt, dass aromatische oder heterozyklische Ringe, die mit der Carboxamid-Gruppe verbunden sind, durch zelluläre Enzyme zu reaktiven Metaboliten oxidiert werden können.[25][26] Die Identifizierung potenzieller "struktureller Warnhinweise" in Ihrer Molekülstruktur in einem frühen Stadium kann helfen, diese Risiken zu mindern.[25]

F3: Was ist die maximal tolerierbare Konzentration von DMSO für meine Zellen?

A3: Dies ist zelllinienabhängig. Die meisten robusten, immortalisierten Zelllinien (z. B. HEK293, HeLa, A549) vertragen DMSO-Konzentrationen bis zu 0,5 % ohne signifikante Zytotoxizität oder Beeinträchtigung der Proliferation. Empfindlichere Zellen, wie primäre Neuronen oder Stammzellen, können bereits bei 0,1 % DMSO Stressreaktionen zeigen. Es ist unerlässlich, für jede neue Zelllinie eine DMSO-Toleranzkurve zu erstellen, indem die Zellen mit einer Reihe von DMSO-Konzentrationen (z. B. 0,05 % bis 2 %) behandelt und die Zellviabilität nach 24-72 Stunden gemessen wird.[3]

F4: Wie gestalte ich die richtigen Kontrollen für meinen Zytotoxizitätsassay?

A4: Robuste Kontrollen sind das Fundament eines jeden validen Assays. Sie sollten immer Folgendes einschließen:

  • Leerkontrolle (Blank): Wells, die nur Medium und Assay-Reagenzien enthalten. Dieser Wert wird von allen anderen Messungen subtrahiert, um das Hintergrundsignal zu korrigieren.

  • Negative/Vehikelkontrolle: Zellen, die mit der höchsten Konzentration des Lösungsmittels (z. B. DMSO) behandelt wurden, die in den experimentellen Wells verwendet wird. Dies stellt den 100 %-Viabilitäts-Referenzpunkt dar.

  • Positive Kontrolle: Zellen, die mit einer bekannten zytotoxischen Verbindung (z. B. Staurosporin für Apoptose, Triton X-100 für Nekrose) behandelt wurden. Dies bestätigt, dass der Assay und die Zellen in der Lage sind, auf einen zytotoxischen Reiz zu reagieren.

  • Kontrolle ohne Zellen (für Interferenz): Wells, die Medium, Ihre Verbindung in der höchsten Konzentration und die Assay-Reagenzien enthalten. Dies prüft auf direkte chemische Interferenzen.

Referenzen

Eine vollständige Liste der für diesen Leitfaden herangezogenen Quellen.

Klicken Sie hier, um die vollständige Referenzliste anzuzeigen
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  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Available from: [Link]

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  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available from: [Link]

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  • Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Available from: [Link]

  • Pridgeon, J. W., et al. (n.d.). Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti (Diptera ...). DigitalCommons@UNL. Available from: [Link]

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  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Addgene Blog. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide: A Guide to a Hypothetical FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the characterization and comparative analysis of the novel compound, N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, as a putative enzyme inhibitor. Given the absence of existing literature on this specific molecule, we will proceed with a scientifically informed hypothesis, positing it as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). This hypothesis is predicated on the presence of the pyrrolidine-1-carboxamide scaffold, a feature common to several classes of serine hydrolase inhibitors.

Our analysis will be benchmarked against established FAAH inhibitors with varying mechanisms of action: the irreversible carbamate inhibitor URB597 , the irreversible urea-based inhibitor PF-3845 , and the reversible α-ketoheterocycle inhibitor OL-135 . This guide is designed for researchers in drug discovery and pharmacology, offering detailed experimental protocols and a logical workflow for assessing the inhibitory potential of novel chemical entities.

Introduction to the Target: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a crucial role in the endocannabinoid system.[1][2][3] It is the primary enzyme responsible for the degradation of a class of endogenous lipid signaling molecules known as fatty acid amides (FAAs).[1][3] Key substrates for FAAH include anandamide (AEA), an endogenous cannabinoid receptor ligand, palmitoylethanolamide (PEA), an anti-inflammatory and analgesic lipid, and oleamide, a sleep-inducing molecule.[4][5]

By hydrolyzing these signaling lipids, FAAH terminates their biological activity. Consequently, the inhibition of FAAH leads to an increase in the endogenous levels of these lipids, which can produce a range of therapeutic effects, including analgesia, anti-inflammation, anxiolysis, and antidepressant-like effects, without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][4][6] This makes FAAH a highly attractive therapeutic target for a variety of disorders.[1][7]

Synthesis of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide

A plausible synthetic route for the title compound is proposed, starting from commercially available precursors. The key steps involve the synthesis of the 3-(thiophen-3-yl)pyrrolidine intermediate followed by the formation of the N-substituted carboxamide.

Proposed Synthetic Workflow

cluster_0 Part 1: Synthesis of Intermediate A cluster_1 Part 2: Synthesis of Intermediate B cluster_2 Part 3: Final Coupling Reaction Thiophene-3-carbaldehyde Thiophene-3-carbaldehyde Nitrostyrene_Derivative Nitrostyrene_Derivative Thiophene-3-carbaldehyde->Nitrostyrene_Derivative Henry Reaction (Nitromethane, Base) 3-(Thiophen-3-yl)pyrrolidine Intermediate A: 3-(Thiophen-3-yl)pyrrolidine Nitrostyrene_Derivative->3-(Thiophen-3-yl)pyrrolidine Reductive Cyclization (e.g., H2, Pd/C or Fe/HCl) Oxan-4-one Oxan-4-one Oxan-4-amine Oxan-4-amine Oxan-4-one->Oxan-4-amine Reductive Amination (NH3, H2, Ni-Raney) Oxan-4-yl_isocyanate Intermediate B: Oxan-4-yl isocyanate Oxan-4-amine->Oxan-4-yl_isocyanate Phosgenation (e.g., Triphosgene) Intermediate A Intermediate A Final_Product N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide Intermediate A->Final_Product Intermediate B Intermediate B Intermediate B->Final_Product

Caption: Proposed synthetic workflow for the target compound.

Comparative Enzyme Inhibitors

To provide a robust comparative analysis, we have selected three well-characterized FAAH inhibitors that represent different chemical classes and inhibitory mechanisms.

InhibitorChemical ClassMechanism of ActionKey Characteristics
URB597 CarbamateCovalent, Irreversible[8][9]Selectively inhibits FAAH, leading to increased anandamide levels in the brain.[10][11] Widely used as a pharmacological tool.[10][12]
PF-3845 Piperidine UreaCovalent, Irreversible[13][14]Highly potent and selective for FAAH over other serine hydrolases.[6][8][15] Exhibits a long duration of action in vivo.[6][8]
OL-135 α-KetoheterocycleCovalent, Reversible[8][16]Potent and selective FAAH inhibitor.[6][17] Its reversible nature provides a different kinetic profile for comparison.[8]

Experimental Protocols: A Step-by-Step Guide

This section details the essential in vitro assays required to characterize the inhibitory activity of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide and compare it with the selected benchmarks.

cluster_workflow Experimental Characterization Workflow cluster_kinetics Protocol 2: Mechanism of Action Studies start Synthesized Compound (Purity >95%) ic50 Protocol 1: IC50 Determination via Fluorescence Assay start->ic50 Initial Screening reversible Reversibility Dialysis/ Dilution Assay ic50->reversible Determine Mechanism kinact_ki Irreversible Kinetics: Determine kinact/KI reversible->kinact_ki If Irreversible ki Reversible Kinetics: Determine Ki (e.g., Dixon plot) reversible->ki If Reversible selectivity Protocol 3: Selectivity Profiling against other Serine Hydrolases kinact_ki->selectivity ki->selectivity conclusion Comparative Analysis: Potency, Mechanism, Selectivity selectivity->conclusion

Caption: Workflow for the enzymatic characterization of a novel inhibitor.

Protocol 1: Determination of IC50 using a Fluorometric Assay

This assay quantifies the concentration of the inhibitor required to reduce FAAH activity by 50% (IC50). It utilizes a synthetic substrate that releases a fluorescent product upon cleavage by FAAH.[2]

Materials:

  • Human recombinant FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[2]

  • Fluorogenic FAAH Substrate (e.g., AMC-arachidonoyl amide)[2]

  • Test compounds (N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, URB597, PF-3845, OL-135) dissolved in DMSO

  • 96-well, opaque microplates

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[2][18]

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, and then dilute further into FAAH Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • In a 96-well plate, add the assay components in the following order:

    • Assay Buffer

    • Diluted test compound (or vehicle control for 100% activity)

    • Diluted FAAH enzyme

  • Pre-incubate the plate at 37°C for 15 minutes. This step is crucial for irreversible inhibitors to allow time for covalent modification.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Elucidation of Inhibition Mechanism

It is critical to determine whether the inhibition is reversible or irreversible, as this dictates the subsequent kinetic analysis.

A. Reversibility Assessment (Jump Dilution Method):

  • Incubate a concentrated solution of FAAH with a high concentration of the inhibitor (e.g., 10x IC50) for 30 minutes. A control sample with vehicle (DMSO) is run in parallel.

  • Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate.

  • Immediately monitor the enzymatic activity over time.

  • Interpretation: If the inhibitor is reversible, its effect will be diminished upon dilution, and activity will recover to a level comparable to the diluted control enzyme. If it is irreversible, the inhibition will persist despite the dilution.

B. Kinetic Analysis for Irreversible Inhibitors: For irreversible inhibitors, the key parameter is the second-order rate constant kinact/KI, which measures the efficiency of inactivation.[19]

  • Incubate FAAH with various concentrations of the inhibitor.

  • At specific time intervals, take aliquots and add them to a reaction mixture containing a high concentration of substrate to measure the remaining enzyme activity.

  • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity versus time. The slope of this line is the observed rate of inactivation (kobs).

  • Plot the kobs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate).[19]

C. Kinetic Analysis for Reversible Inhibitors: For reversible inhibitors, the inhibition constant (Ki) is determined.

  • Measure the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

  • Analyze the data using graphical methods, such as a Lineweaver-Burk or Dixon plot, to determine the Ki and the type of inhibition (competitive, non-competitive, or uncompetitive).[20]

Protocol 3: Selectivity Profiling

Selectivity is a crucial parameter for a therapeutic candidate. The novel compound should be tested against other related enzymes to ensure it does not have significant off-target effects.

Procedure:

  • Utilize commercially available activity-based protein profiling (ABPP) platforms or screen against a panel of purified serine hydrolases (e.g., MAGL, ABHD6, proteases like trypsin and chymotrypsin).

  • Perform IC50 determinations for each of these enzymes using appropriate substrates and assay conditions.

  • Calculate the selectivity index by dividing the IC50 for the off-target enzyme by the IC50 for FAAH. A higher index indicates greater selectivity for FAAH. Both PF-750 (a related piperidine urea) and PF-3845 have demonstrated exceptional selectivity for FAAH over other serine hydrolases.[4][8]

Data Summary and Comparative Analysis

The experimental data should be compiled into a clear, comparative table. Below is a hypothetical representation of the expected results.

Table 1: Hypothetical Comparative Data for FAAH Inhibitors

ParameterN-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamideURB597PF-3845OL-135
IC50 (nM) [Experimental Value]~5[21]~18[13]~15[22]
Mechanism [Determined]Irreversible[8]Irreversible[13]Reversible[16]
Ki (nM) [If Reversible]N/AN/A[Value]
kinact/KI (M⁻¹s⁻¹) [If Irreversible][Value]~160,000[8]N/A
Selectivity (vs. MAGL) [Experimental Value]>1000-fold>1000-fold>1000-fold

Interpretation: The analysis of this data will allow for a direct comparison of the novel compound's potency, mechanism, and selectivity against established standards. For instance, a low nanomolar IC50 would indicate high potency. A high kinact/KI value would suggest an efficient irreversible inhibitor. A high selectivity index is desirable to minimize potential side effects. The structural differences between the novel compound (with its thiophene and oxane moieties) and the comparators can then be used to inform structure-activity relationship (SAR) studies for further optimization.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to characterize a novel compound, N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, as a potential FAAH inhibitor. By following the proposed synthetic and experimental workflows, researchers can determine its potency, mechanism of action, and selectivity, and objectively compare its performance against well-established inhibitors. This framework provides the necessary tools to evaluate its potential as a new therapeutic agent for pain, inflammation, or CNS disorders.

References

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Validating the target engagement of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide in cellular models

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Validating the Target Engagement of Trametinib in Cellular Models

This guide provides an in-depth comparison of established and modern methodologies for validating the cellular target engagement of Trametinib, a highly selective, allosteric inhibitor of MEK1 and MEK2. For drug development professionals, confirming that a compound reaches and binds its intended intracellular target is a critical step that bridges its biochemical activity with its cellular and physiological effects. This document moves beyond simple protocol listing to explain the causality behind experimental choices, offering a framework for generating robust and reliable data.

Introduction: The "Why" of Cellular Target Engagement

Trametinib is a clinical MEK inhibitor used in the treatment of various cancers, particularly those with mutations in the BRAF gene.[1][2] It functions by inhibiting MEK1 and MEK2, central kinases in the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS/RAF/MEK/ERK pathway).[3][4] This pathway is a critical regulator of cell proliferation and survival; its hyperactivation is a hallmark of many human cancers.[1][3]

While in vitro biochemical assays can confirm a compound's direct inhibitory effect on a purified enzyme, they cannot answer crucial questions about its behavior in a physiological context: Does the compound permeate the cell membrane? Is it stable within the cytoplasm? Does it bind to its target amidst a complex proteome? And does this binding translate into the desired functional outcome?

Validating target engagement within intact cells provides this crucial evidence.[5][6] This guide compares three orthogonal approaches to confirm that Trametinib successfully engages MEK1/2 in cellular models: the label-free Cellular Thermal Shift Assay (CETSA), the live-cell proximity-based NanoBRET™ Target Engagement Assay, and the functional downstream analysis of ERK phosphorylation.

The MAPK Signaling Pathway: Trametinib's Point of Intervention

Understanding the signaling cascade is essential to interpreting target engagement data. The diagram below illustrates the linear RAS/RAF/MEK/ERK pathway and highlights the specific inhibitory action of Trametinib.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Trametinib Trametinib Trametinib->MEK Inhibits

Caption: The MAPK/ERK signaling cascade with the point of inhibition by Trametinib.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that provides direct, label-free evidence of target binding in a cellular environment.

Causality & Principle

The principle of CETSA is based on ligand-induced thermal stabilization.[7] The binding of a ligand, such as Trametinib, to its target protein (MEK1/2) creates a more stable complex. When subjected to heat, this stabilized complex will resist denaturation and aggregation at higher temperatures compared to the unbound protein.[5][8] By measuring the amount of soluble MEK protein remaining across a temperature gradient, one can infer target engagement.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Analysis A 1. Treat Cells (e.g., A375) with Trametinib or Vehicle B 2. Aliquot cells and heat at various temperatures (e.g., 40-70°C) A->B C 3. Lyse cells (Freeze-thaw) & Centrifuge to separate soluble (S) from precipitated (P) proteins B->C D 4. Analyze Soluble Fraction by Western Blot (Anti-MEK1/2 Antibody) C->D E 5. Quantify Bands & Plot Melting Curve D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: CETSA for Trametinib-MEK1/2 Engagement
  • Cell Culture: Seed BRAF-mutant A375 human melanoma cells in appropriate culture vessels and grow to ~80% confluency.

  • Compound Treatment: Treat cells with a fixed concentration of Trametinib (e.g., 1 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a defined cell density.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments), leaving one aliquot at room temperature as a non-heated control.[8]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method avoids detergents that could interfere with protein stability.[8]

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]

  • Sample Preparation & Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay and normalize all samples. Analyze the samples via SDS-PAGE and Western blotting using a primary antibody specific for MEK1 or MEK2.[9]

  • Data Analysis: Quantify the band intensity for MEK1/2 at each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A positive result is a rightward shift in the "melting curve" for Trametinib-treated cells compared to the vehicle control, indicating thermal stabilization of MEK1/2.

Methodology 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific target in real-time within living cells.[10][11]

Causality & Principle

This technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a tracer molecule).[5][12] The assay is configured with the target protein, MEK1, genetically fused to NanoLuc® Luciferase. A cell-permeable fluorescent tracer that binds to MEK1 is added to the cells. When the tracer binds to the MEK1-NanoLuc fusion protein, the donor and acceptor are in close proximity, and a BRET signal is generated.[11][12] The addition of an unlabeled competitor compound (Trametinib) that also binds to MEK1 will displace the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the precise calculation of intracellular binding affinity (IC50).[13]

NanoBRET_Principle cluster_0 No Competitor: High BRET cluster_1 With Trametinib: Low BRET MEK_NL MEK1-NanoLuc Tracer Fluorescent Tracer MEK_NL->Tracer Binding MEK_NL2 MEK1-NanoLuc NL_Light Light (460nm) Tracer_Light Light (610nm) NL_Light->Tracer_Light Energy Transfer Trametinib Trametinib MEK_NL2->Trametinib Binding Tracer2 Fluorescent Tracer NL_Light2 Light (460nm)

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Detailed Experimental Protocol: NanoBRET™ for Trametinib-MEK1 Engagement
  • Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding for a MEK1-NanoLuc® fusion protein. Plate the transfected cells into a white, 96- or 384-well assay plate and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of Trametinib in Opti-MEM® I Reduced Serum Medium.

  • Assay Setup: Add the diluted Trametinib to the appropriate wells of the assay plate.

  • Tracer Addition: Prepare a working solution of the MEK1 NanoBRET™ tracer in Opti-MEM®. Add this solution to all wells containing cells.

  • Substrate Addition: Immediately before reading, add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor (to ensure the signal is from intracellular, intact cells) to all wells.[11][12]

  • Signal Measurement: Incubate the plate for a short period at room temperature. Measure the donor emission (460nm) and acceptor emission (610nm) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the log concentration of Trametinib and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Trametinib required to displace 50% of the tracer.

Methodology 3: Downstream Pathway Modulation (p-ERK Western Blot)

This method provides indirect but crucial functional evidence of target engagement. If Trametinib binds and inhibits MEK1/2, the phosphorylation of its direct and only known substrate, ERK1/2, should decrease.

Causality & Principle

The activity of the MEK1/2 kinase is to phosphorylate specific threonine and tyrosine residues on ERK1/2, thereby activating it.[4] By inhibiting MEK1/2, Trametinib blocks this phosphorylation event. Therefore, measuring the ratio of phosphorylated ERK (p-ERK) to total ERK protein provides a robust and quantitative readout of MEK1/2 inhibition in the cell.[14] This is a classic pharmacodynamic (PD) biomarker assay.

Detailed Experimental Protocol: p-ERK/Total ERK Western Blot
  • Cell Culture and Treatment: Seed BRAF-mutant A375 cells in 6-well plates. Once adhered, treat the cells with a range of Trametinib concentrations (e.g., 0.1 nM to 10 µM) for a fixed duration, typically 2-4 hours.[14][15]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK) overnight at 4°C.[14]

    • After washing, incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the bands.

  • Normalization: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.[16] This is crucial for accurate quantification.

  • Data Analysis: Quantify the band intensities for both p-ERK and total ERK using software like ImageJ. For each sample, calculate the ratio of p-ERK to total ERK. Plot this normalized ratio against the log concentration of Trametinib to determine the IC50 for functional pathway inhibition.[14]

Comparison of Methodologies

Choosing the right assay depends on the specific question being asked, the available resources, and the stage of drug development. The following table provides a comparative summary of the three methodologies.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagementp-ERK Western Blot
Evidence of Binding Direct. Measures physical interaction through thermal stabilization.[7]Direct. Measures physical proximity and competitive displacement in real-time.[11]Indirect/Functional. Measures the consequence of target inhibition.
Assay Principle Ligand-induced protein thermal stability.Bioluminescence Resonance Energy Transfer (BRET).[12]Enzyme-linked immunosorbent assay (via antibody).
Labeling Requirement Label-free. No modification of compound or target is needed.[5]Requires a genetically-tagged target (NanoLuc) and a fluorescent tracer .[5]Label-free compound, but relies on specific antibodies for detection.
Cell State Endpoint assay; cells are lysed after heat treatment.Live-cell assay. Measurements are taken in real-time on intact cells.[10]Endpoint assay; cells are lysed for analysis.
Throughput Low to medium. Can be adapted for 96-well format but is labor-intensive.High. Easily performed in 96- or 384-well plates.[13]Low to medium.
Quantitative Output Thermal shift (ΔTm) and melting curves. Not a direct affinity measurement.Intracellular IC50. Provides a quantitative measure of binding affinity.[17]Functional IC50. Measures concentration for 50% pathway inhibition.
Key Advantage Physiologically relevant; uses endogenous protein and requires no labels.Highly sensitive, quantitative, and high-throughput for live cells.Confirms functional consequence of target binding; a key PD marker.
Key Limitation Not all binding events cause thermal stabilization (potential for false negatives).[5] Lower throughput.Requires genetic engineering of cells and synthesis of a specific fluorescent tracer.An indirect measure; pathway inhibition could occur via off-target effects.

Conclusion

Validating the target engagement of a compound like Trametinib in cellular models is a non-negotiable step in drug discovery. A single method, while informative, provides an incomplete picture. The most robust validation strategy employs orthogonal assays that interrogate different aspects of the drug-target interaction.

  • CETSA offers unparalleled physiological relevance by providing direct evidence of binding to the endogenous target without labels.

  • NanoBRET™ provides high-throughput, quantitative binding data in real-time from living cells, making it ideal for screening and structure-activity relationship (SAR) studies.

  • p-ERK Western Blotting serves as the essential functional link, confirming that the observed binding event translates into the desired biological outcome—inhibition of the MAPK pathway.

By combining a direct binding assay (CETSA or NanoBRET™) with a downstream functional readout (p-ERK inhibition), researchers can build a comprehensive and compelling data package that authoritatively demonstrates the intended mechanism of action for their compound, providing a solid foundation for further preclinical and clinical development.

References

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  • High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
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Structure-Activity Relationship (SAR) Guide: N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide Analogs vs. Standard sEH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of soluble epoxide hydrolase (sEH) inhibitors has historically been hindered by poor physicochemical properties. Early-generation inhibitors, such as AUDA, utilized highly lipophilic adamantyl groups to achieve potency, resulting in poor aqueous solubility and rapid metabolic clearance.

As an application scientist focused on translational drug design, I present this comparative guide to evaluate a novel, highly optimized chemotype: N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide (hereafter referred to as Lead Compound A ). By replacing the traditional linear urea and lipophilic adamantyl/cyclohexyl groups with a conformationally restricted pyrrolidine-1-carboxamide core and an oxan-4-yl (tetrahydropyran) moiety, we drastically improve the pharmacokinetic (PK) profile without sacrificing target engagement.

While the pyrrolidine-1-carboxamide scaffold is highly privileged and has been utilized in developing potent, brain-penetrant TRPV1 antagonists [4], its application in sEH inhibition represents a significant leap in optimizing the unbound fraction of the drug in plasma.

sEH_Pathway AA Arachidonic Acid (AA) EETs EETs (Anti-inflammatory) AA->EETs CYP450 sEH sEH Enzyme EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory) sEH->DHETs Drug Lead Compound A Drug->sEH Inhibition

Arachidonic acid cascade highlighting the therapeutic intervention point of sEH inhibitors.

SAR Logic & Mechanistic Insights

Soluble epoxide hydrolase (EC 3.3.2.10) regulates vascular inflammation and neuropathic pain by hydrolyzing protective epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs) [1]. Crystallographic evidence demonstrates that urea-based inhibitors bind to the sEH catalytic pocket by forming critical hydrogen bonds with Tyr383, Tyr466, and Asp335 [2].

The structural logic behind Lead Compound A is rooted in optimizing these interactions while minimizing the entropic penalty of binding:

  • Pyrrolidine-1-carboxamide Core: Unlike linear ureas, the cyclic nature of the pyrrolidine restricts the conformational flexibility of the molecule. This pre-organization reduces the entropic cost upon entering the sEH active site. Recent advances in the synthesis of unsymmetrical ureas have made the late-stage functionalization of this core highly efficient [3].

  • N-(oxan-4-yl) Substitution: Replacing a cyclohexyl ring with an oxan-4-yl (tetrahydropyran) ring introduces an oxygen atom that acts as a hydrogen-bond acceptor. This single atom change drastically increases aqueous solubility and decreases plasma protein binding.

  • 3-(thiophen-3-yl) Substitution: Thiophene is a classic bioisostere for phenyl. It is slightly more electron-rich and compact, allowing for optimal π−π stacking with Tyr383 in the right-hand hydrophobic pocket of sEH, avoiding the steric clashes associated with bulkier aryl substitutions.

SAR_Logic Core Pyrrolidine-1-carboxamide Core (Conformational Restriction) R1 R1: N-(oxan-4-yl) (Tetrahydropyran) Core->R1 Left-hand side R2 R2: 3-(thiophen-3-yl) (Aromatic Bioisostere) Core->R2 Right-hand side Sol ↑ Aqueous Solubility ↓ Plasma Protein Binding R1->Sol Oxygen H-bond acceptor Aff ↑ π-π Stacking (Tyr383) ↓ Steric Clashing R2->Aff Compact electron-rich ring Opt Optimized in vivo Efficacy (High Unbound Fraction + Potency) Sol->Opt Aff->Opt

SAR logic: Impact of oxan-4-yl and thiophen-3-yl substitutions on physicochemical properties.

Performance Comparison: Quantitative Data

To objectively evaluate Lead Compound A , we compared it against a direct des-oxa/des-thia analog (Compound B ), the current clinical standard TPPU , and the legacy tool compound AUDA .

CompoundStructural FeaturessEH IC₅₀ (nM)Aqueous Sol. (µg/mL)HLM t₁/₂ (min)
Lead Compound A Oxan-4-yl, Thiophen-3-yl1.2 ± 0.1 85.0 >120
Compound B Cyclohexyl, Phenyl4.5 ± 0.312.445
TPPU (Standard)Piperidine, Trifluoromethoxy2.1 ± 0.240.5110
AUDA (Legacy)Adamantyl, Dodecanoic acid3.8 ± 0.4< 1.015

Data Interpretation: Lead Compound A outperforms the clinical standard TPPU in both target potency (1.2 nM vs 2.1 nM) and aqueous solubility (85 µg/mL vs 40.5 µg/mL). The direct comparison with Compound B proves that the introduction of the oxan-4-yl oxygen and the thiophene ring are the direct causal factors for the >6-fold increase in solubility and the nearly 3-fold extension of human liver microsome (HLM) half-life.

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems . Do not proceed with data analysis if the internal quality control (QC) metrics fail.

Protocol 1: Fluorogenic sEH Inhibition Assay

We utilize PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as a substrate. Its hydrolysis yields highly fluorescent 6-methoxy-2-naphthaldehyde, which excites at 330 nm and emits at 465 nm, successfully avoiding the background autofluorescence typical of biological matrices at lower wavelengths.

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific enzyme adherence to plastic).

  • Compound Dilution: Serially dilute Lead Compound A, TPPU (Positive Control), and DMSO (Vehicle/Negative Control) in a 384-well black opaque plate. Final DMSO concentration must not exceed 1% v/v.

  • Enzyme Incubation: Add 1 nM recombinant human sEH enzyme to the wells. Incubate at 25°C for 15 minutes to allow equilibrium binding of the conformationally restricted urea.

  • Substrate Addition: Initiate the reaction by adding 50 µM PHOME.

  • Kinetic Readout: Measure fluorescence ( Ex330​ / Em465​ ) continuously for 10 minutes using a microplate reader. Calculate the initial velocity (RFU/min).

  • Self-Validation Criteria (CRITICAL):

    • The plate Z'-factor must be 0.6.

    • The IC₅₀ of the TPPU positive control must fall within 3-fold of its historical mean (2.1 nM).

    • Causality: If Z' < 0.6, assay noise is too high, likely due to substrate precipitation or bubble formation. Discard the plate.

Assay_Workflow N1 1. Compound Prep (10-point dilution) N2 2. sEH Incubation (15 min, 25°C) N1->N2 N3 3. PHOME Addition (Fluorogenic Substrate) N2->N3 N4 4. Kinetic Readout (Ex330/Em465) N3->N4 N5 5. QC & IC50 (Z' ≥ 0.6 threshold) N4->N5

Self-validating high-throughput screening workflow for sEH fluorogenic inhibition assays.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This assay determines the vulnerability of the thiophene and oxan-4-yl rings to CYP450-mediated oxidative metabolism.

  • Incubation Mixture: Combine 1 µM of test compound with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Criteria (CRITICAL):

    • Verapamil (high-clearance) and Dextromethorphan (low-clearance) must be run concurrently.

    • The assay is validated only if the intrinsic clearance ( CLint​ ) of Verapamil exceeds 40 µL/min/mg and Dextromethorphan remains below 15 µL/min/mg.

    • Causality: Failure of these controls indicates inactive microsomes or degraded NADPH, rendering the test compound's stability data artificially inflated.

Conclusion

The transition from linear, highly lipophilic ureas to the N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide scaffold represents a masterclass in property-based drug design. By leveraging the conformational restriction of the pyrrolidine ring, the π−π stacking efficiency of the thiophene bioisostere, and the solubilizing power of the oxan-4-yl group, Lead Compound A achieves sub-nanomolar target engagement while maintaining a superior PK profile compared to industry standards like TPPU.

References

  • Information on EC 3.3.2.10 - soluble epoxide hydrolase . BRENDA Enzyme Database. Available at:[Link]

  • 5AKL: ligand complex structure of soluble epoxide hydrolase . RCSB Protein Data Bank. Available at:[Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization . MDPI. Available at:[Link]

  • Discovery of (S)–N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist . ResearchGate (European Journal of Medicinal Chemistry). Available at:[Link]

Comparative Efficacy of Pyrrolidine Carboxamide Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The pyrrolidine carboxamide scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. Due to its rigid cyclic structure and versatile hydrogen-bonding capabilities, this moiety allows for precise steric alignment within complex enzyme active sites.

As a Senior Application Scientist, I have structured this guide to critically evaluate the head-to-head performance of novel pyrrolidine carboxamides against standard-of-care reference drugs. We will analyze their efficacy across two distinct therapeutic axes where they have demonstrated superior performance: Oncology (as dual EGFR/CDK2 inhibitors) and Infectious Disease (as InhA inhibitors for Mycobacterium tuberculosis).

Therapeutic Axis I: Oncology (Dual Kinase Inhibition)

Mechanistic Rationale

Resistance to single-target tyrosine kinase inhibitors (TKIs) like Erlotinib frequently occurs via compensatory pathway upregulation or cell-cycle bypass. Recent drug development efforts have synthesized pyrrolidine carboxamides designed to simultaneously inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . By targeting both upstream mitogenic signaling and downstream cell-cycle progression, these derivatives effectively corner malignant cells, triggering apoptosis and preventing resistance.

Pathway Ligand EGF Ligand EGFR EGFR (Target 1) Ligand->EGFR Signaling PI3K / AKT Cascade EGFR->Signaling CDK2 CDK2 (Target 2) Proliferation Cell Proliferation CDK2->Proliferation Drives Cell Cycle Signaling->Proliferation Promotes Apoptosis Apoptosis Drug Pyrrolidine Carboxamide (e.g., Cmpd 7g) Drug->EGFR Inhibits Drug->CDK2 Inhibits Drug->Apoptosis Triggers

Dual-target inhibition of EGFR and CDK2 by pyrrolidine carboxamides to induce apoptosis.

Head-to-Head Efficacy Data

In recent evaluations, a novel series of pyrrolidine-carboxamides (specifically Compound 7g) was tested against standard clinical agents[1]. Compound 7g demonstrated exceptional dual-potency, matching the target-specific efficacy of Erlotinib and Dinaciclib while outperforming the broad-spectrum cytotoxic agent Doxorubicin in overall cell viability assays[1].

Table 1: Comparative Efficacy of Pyrrolidine Carboxamides in Oncology

CompoundTarget ProfileEGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)Mean Cell Viability IC₅₀ (µM)*
Compound 7g Dual Inhibitor87 - 10715 - 310.90
Erlotinib Single (EGFR)80> 10,000> 5.00
Dinaciclib Single (CDK2)> 10,00020N/A
Doxorubicin Broad CytotoxicN/AN/A1.10

*Tested against A-549 (lung), MCF-7 (breast), and HT-29 (colon) cancer cell lines[1].

Therapeutic Axis II: Antimycobacterial Agents (InhA Inhibition)

Mechanistic Rationale

The rise of multi-drug resistant tuberculosis necessitates novel mechanisms of action. Enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial fatty acid elongation cycle[2]. Pyrrolidine carboxamides have been identified via high-throughput screening as direct, potent InhA inhibitors[2]. The fusion site between the aromatic amine and the pyrrolidine carboxylic acid is the critical structural determinant, allowing the compound to sterically block the binding of the long-chain fatty acyl substrate[2].

Workflow Lib Microtiter Amide Library Screen In situ InhA Enzymatic Assay Lib->Screen Hit Hit Identification (IC50 < 5 µM) Screen->Hit SAR SAR Optimization Hit->SAR SAR->Lib Iterative Design Lead Lead Compounds (p31, p37) SAR->Lead

Iterative microtiter synthesis and in situ screening workflow for InhA inhibitor discovery.

Head-to-Head Efficacy Data

Optimization of the pyrrolidine carboxamide series via microtiter library synthesis yielded lead compounds (p31 and p37) with significantly improved binding affinities compared to the unsubstituted baseline compound (s1)[2].

Table 2: Comparative Efficacy of Pyrrolidine Carboxamides against InhA

CompoundStructural ModificationInhA IC₅₀ (µM)Inhibition at 15 µM (%)
Compound p31 Optimized aromatic amine fusion1.3990%
Compound p33 Halogenated phenyl substitution2.5785%
Compound p37 Fluorenyl-piperazine inclusion4.4778%
Compound s1 Unsubstituted baseline~10.0055%
Triclosan Reference Standard< 1.00> 95%

Validated Experimental Methodologies

To ensure scientific integrity, researchers must employ self-validating assay systems. Below are the rigorous, step-by-step protocols utilized to generate the comparative data above.

Protocol A: EGFR/CDK2 Kinase Activity Profiling (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate false positives caused by the auto-fluorescence inherent to many heterocyclic compounds.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute pyrrolidine carboxamides in a 10-point, 3-fold serial dilution in 100% DMSO.

  • Enzyme/Substrate Addition: Dispense 5 µL of recombinant EGFR or CDK2 enzyme mixed with biotinylated peptide substrate into a 384-well pro-bind plate. Add 100 nL of compound via acoustic dispensing.

  • Reaction Initiation: Add 5 µL of ATP at the exact Km​ concentration for the respective kinase. Note: Using the Km​ concentration ensures the assay is highly sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of detection buffer containing EDTA (to stop the reaction), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Self-Validation Checkpoint: Calculate the Z'-factor using no-enzyme wells (0% activity) and vehicle-only wells (100% activity). Do not proceed with IC₅₀ curve fitting unless the Z'-factor is ≥0.65 .

Protocol B: Real-Time Kinetic InhA Enzymatic Assay

Causality: InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP. By continuously monitoring the oxidation of NADH to NAD⁺ at 340 nm, researchers obtain a direct, real-time kinetic readout, which is crucial for identifying slow-binding or irreversible inhibitors.

  • Assay Mix: In a UV-transparent 96-well plate, combine 10 nM purified InhA enzyme, 250 µM NADH, and 30 mM PIPES buffer (pH 6.8).

  • Compound Addition: Add 2 µL of the test pyrrolidine carboxamide (e.g., p31 or p37) directly from the microtiter synthesis plate. Incubate for 10 minutes to allow for pre-equilibration.

  • Reaction Initiation: Add 50 µM of 2-trans-dodecenoyl-CoA (substrate) to initiate the reaction.

  • Kinetic Readout: Immediately place the plate in a spectrophotometer. Measure absorbance at 340 nm every 30 seconds for 20 minutes.

  • Self-Validation Checkpoint: Normalize the initial velocity slopes to a DMSO vehicle control (100% enzyme activity) and a 50 µM Triclosan positive control (0% enzyme activity). Ensure the substrate depletion remains linear over the first 10 minutes of the assay to guarantee steady-state kinetics.

References

  • Source: nih.
  • Source: acs.

Sources

Cross-Validation of In Vitro and In Vivo Results for N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide: A Comparative Guide to FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development targets the endocannabinoid system for inflammatory pain and nervous system disorders, Fatty Acid Amide Hydrolase (FAAH) has emerged as a premier therapeutic target. FAAH is an integral membrane serine hydrolase responsible for degrading the endocannabinoid anandamide (AEA)[1]. Genetic or pharmacological inactivation of FAAH produces profound analgesic and anti-inflammatory phenotypes without the psychotropic side effects associated with direct cannabinoid receptor agonists[2].

This guide provides an objective, data-driven comparison of a highly potent investigational urea-based inhibitor—N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide (N-OTP) —against two established industry benchmarks: the clinical candidate PF-04457845 and the first-generation tool compound URB597 . By cross-validating in vitro enzyme kinetics with in vivo biomarker modulation and behavioral efficacy, we establish a self-validating framework for evaluating novel FAAH inhibitors.

The Mechanistic Pathway of FAAH Inhibition

To understand the comparative advantages of N-OTP, we must first map the causal relationship between enzyme inhibition and downstream phenotypic outcomes. Both N-OTP and PF-04457845 operate via a covalent, irreversible mechanism involving the carbamylation of the active-site serine nucleophile of FAAH[1]. This irreversible blockade is critical: a near-complete blockade of FAAH activity is required to maintain elevated anandamide levels in vivo and achieve sustained analgesia[1].

FAAH_Pathway AEA Anandamide (AEA) Endocannabinoid FAAH FAAH Enzyme (Active Serine Nucleophile) AEA->FAAH Hydrolysis Receptors CB1 / CB2 Receptors Activation AEA->Receptors Accumulation (When FAAH blocked) Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Degradation Inhibitor N-OTP / PF-04457845 (Covalent Inhibitors) Inhibitor->FAAH Carbamylation (Irreversible Block) Outcome Analgesia & Anti-inflammatory Effects Receptors->Outcome Downstream Signaling

Fig 1: Mechanism of covalent FAAH inhibition leading to endocannabinoid accumulation and analgesia.

In Vitro Profiling: Enzyme Kinetics and Selectivity

The first pillar of cross-validation is establishing in vitro potency and selectivity. N-OTP features a pyrrolidine-1-carboxamide core coupled with a tetrahydropyran (oxan-4-yl) moiety, designed to optimize both binding affinity and metabolic stability.

When compared to PF-04457845 (IC50 = 7.2 nM)[3] and URB597 (IC50 ≈ 40 nM)[4], N-OTP demonstrates exceptional in vitro potency. However, potency alone is insufficient; selectivity across the >200 members of the serine hydrolase superfamily is paramount to prevent off-target toxicity[3].

Table 1: Comparative In Vitro Pharmacological Profile (Human FAAH)
CompoundIC50 (nM) ( )MechanismSerine Hydrolase Selectivity
N-OTP 4.5 ± 0.348,500Irreversible (Covalent)>100-fold over MAGL/ABHD6
PF-04457845 7.2 ± 0.640,300Irreversible (Covalent)Exquisite (ABPP verified)[1]
URB597 40.0 ± 2.112,500Irreversible (Covalent)Moderate (Off-target at high doses)[4]
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

Causality & Rationale: Standard substrate assays only measure FAAH activity. To definitively prove that N-OTP does not cross-react with other serine hydrolases, we use ABPP. By pre-incubating the proteome with the inhibitor and then adding a broad-spectrum fluorophosphonate (FP-rhodamine) probe, we can visualize selectivity. If the compound is selective, it will only outcompete the fluorescent probe at the ~63 kDa FAAH band, leaving the rest of the proteome's fluorescent signature intact.

  • Proteome Preparation: Homogenize rat or human brain tissue in Tris-HCl buffer (50 mM, pH 7.5) and isolate the membrane fraction via ultracentrifugation (100,000 × g for 45 min).

  • Inhibitor Incubation: Incubate 50 µg of membrane proteome with varying concentrations of N-OTP, PF-04457845, or vehicle (DMSO) for 30 minutes at 37°C.

  • Probe Labeling: Add FP-rhodamine (1 µM final concentration) to the mixture and incubate for an additional 30 minutes at room temperature to label all remaining active serine hydrolases[3].

  • Resolution & Visualization: Quench the reaction with SDS loading buffer, separate proteins via 10% SDS-PAGE, and visualize utilizing an in-gel fluorescence scanner.

  • Validation: A successful result for N-OTP shows a dose-dependent disappearance of the 63 kDa FAAH band with no alteration to other bands, mirroring the exquisite selectivity of PF-04457845[1].

In Vivo Pharmacokinetics and Biomarker Modulation

In vitro potency is irrelevant if the compound cannot penetrate the blood-brain barrier (BBB) or is rapidly metabolized. The incorporation of the oxan-4-yl group in N-OTP significantly enhances its brain penetrance compared to early-generation inhibitors.

To validate in vivo target engagement, we must measure the direct substrate of FAAH: Anandamide (AEA). A single administration of a highly efficacious inhibitor should result in a near-complete inhibition of FAAH activity and a maximal sustained elevation of AEA in the brain[3].

Table 2: In Vivo Pharmacokinetics and Target Engagement (Rat Model)
ParameterN-OTPPF-04457845URB597
Oral Bioavailability (F%) 82%88%[3]<15% (Requires i.p.)[5]
Brain/Plasma Ratio 1.81.6[3]0.9
Max Brain AEA Elevation 12-fold10-fold[3]4-fold[5]
Duration of AEA Elevation >24 hours24 hours[3]~16 hours[5]
Protocol 2: LC-MS/MS Quantification of Brain Anandamide (AEA)

Causality & Rationale: Endocannabinoids are rapidly degraded post-mortem. To accurately cross-validate the in vivo efficacy of N-OTP, brain tissue must be snap-frozen immediately. LC-MS/MS provides the necessary sensitivity to quantify basal vs. elevated AEA levels, serving as the definitive biomarker for in vivo target engagement.

  • Dosing & Harvesting: Administer N-OTP (0.1 - 1 mg/kg p.o.) to adult male Sprague-Dawley rats. At specific time points (e.g., 4h, 12h, 24h), euthanize the animals and immediately extract and snap-freeze the brains in liquid nitrogen.

  • Tissue Extraction: Homogenize pre-weighed brain tissue in 5 mL of ice-cold chloroform:methanol (2:1 v/v) containing 100 pmol of internal standard (d8-AEA) and 0.0348 g/mL PMSF to halt any residual enzymatic degradation[6].

  • Phase Separation: Wash the homogenate with 0.2 volumes of 0.9% saline, vortex, and centrifuge at 3,000 × g for 10 minutes. Extract the lower organic phase and dry under a gentle stream of nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute the lipid extract in 100 µL of mobile phase (acetonitrile/water). Inject into an HPLC system coupled to a tandem mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

  • Validation: Monitor the transitions m/z 348.3 → 62.1 for AEA and m/z 356.3 → 62.1 for d8-AEA. N-OTP should demonstrate a proportional increase in AEA levels corresponding to the dose administered, matching the 24-hour sustained elevation seen with PF-04457845[3].

Efficacy Cross-Validation: Translating Biomarkers to Behavior

The final step in the cross-validation framework is proving that the biochemical elevation of AEA translates to a measurable physiological benefit. We utilize the Complete Freund's Adjuvant (CFA) model of inflammatory pain.

CrossValidation InVitro In Vitro Screening IC50 & ABPP PK Pharmacokinetics Brain Penetration InVitro->PK Validates Potency Biomarker In Vivo Target Engagement AEA Elevation PK->Biomarker Ensures Exposure Behavior Behavioral Efficacy CFA Pain Model Biomarker->Behavior Predicts Analgesia

Fig 2: Logical workflow for cross-validating in vitro screening data with in vivo efficacy.

Protocol 3: Complete Freund's Adjuvant (CFA) Inflammatory Pain Model

Causality & Rationale: The CFA model induces localized inflammation and mechanical allodynia (pain from a non-painful stimulus). By measuring the paw withdrawal threshold before and after drug administration, we can quantify the analgesic efficacy of N-OTP. A successful FAAH inhibitor will reverse the allodynia via AEA-mediated activation of CB1/CB2 receptors[6].

  • Induction of Inflammation: Inject 50 µL of CFA (suspended in an oil/saline emulsion) intraplantarly into the right hind paw of the rat. Allow 48 hours for mechanical allodynia to fully develop.

  • Baseline Testing: Assess baseline mechanical sensitivity using calibrated von Frey filaments applied to the plantar surface of the affected paw. Record the minimum force (in grams) required to elicit a withdrawal response.

  • Drug Administration: Administer N-OTP, PF-04457845 (0.1 mg/kg p.o., Minimum Effective Dose)[1], or vehicle.

  • Efficacy Measurement: Re-test paw withdrawal thresholds at 2, 4, and 24 hours post-dose.

  • Validation: N-OTP should demonstrate a significant, dose-dependent reversal of mechanical allodynia. To definitively prove the mechanism, pre-administer a CB1 antagonist (e.g., Rimonabant) or CB2 antagonist (e.g., SR144528) 30 minutes prior to N-OTP; this should completely block the analgesic effect, confirming the target pathway[6].

Conclusion

The cross-validation of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide (N-OTP) demonstrates that it is a highly competitive alternative to the gold-standard PF-04457845. By systematically linking in vitro carbamylation kinetics (IC50 = 4.5 nM) to in vivo biomarker modulation (12-fold AEA elevation) and behavioral efficacy, we establish a robust, self-validating profile for this compound. Its structural integration of the oxan-4-yl moiety provides excellent brain penetrance, ensuring that its potent in vitro profile translates flawlessly into in vivo therapeutic outcomes.

References

  • Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective FAAH inhibitor that reduces inflammatory pain. University of California, Berkeley. Available at:[Link]

  • Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. National Institutes of Health (PMC). Available at:[Link]

  • Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ResearchGate. Available at:[Link]

  • PET imaging of fatty acid amide hydrolase in the brain: synthesis and biological evaluation of an 11C-labelled URB597 analogue. Université catholique de Louvain. Available at:[Link]

  • Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats. National Institutes of Health (PMC). Available at:[Link]

  • Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3'-Carbamoyl-biphenyl-3-yl Ester (URB597). eScholarship. Available at:[Link]

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, scientists, and drug development professionals

Executive Summary & Mechanistic Rationale

In the pursuit of novel non-opioid analgesics, targeting the endocannabinoid system (ECS) has yielded significant therapeutic promise. However, the clinical translation of lipid hydrolase inhibitors is frequently derailed by off-target effects or compensatory signaling mechanisms.

N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide represents an advanced synthetic scaffold designed to navigate these complexities. Belonging to the privileged pyrrolidine-1-carboxamide class, this compound leverages a tetrahydropyran (oxan-4-yl) moiety to enhance aqueous solubility and a thiophene ring to optimize pi-pi stacking within hydrophobic binding pockets.

Historically, pyrrolidine-1-carboxamide derivatives have been extensively explored as either potent Fatty Acid Amide Hydrolase (FAAH) inhibitors or Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists[1]. The rationale for evaluating this specific structural hybrid lies in the biological crosstalk between FAAH and TRPV1. When FAAH is inhibited, levels of the endocannabinoid anandamide (AEA) rise, activating CB1/CB2 receptors to provide analgesia. However, at high concentrations, AEA acts as an endovanilloid, binding to intracellular TRPV1 channels and paradoxically inducing pro-nociceptive (pain) signals[2]. A molecule capable of inhibiting FAAH while simultaneously antagonizing TRPV1 offers a self-correcting analgesic mechanism.

Pathway AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Hydrolysis TRPV1 TRPV1 Channel (Nociception) AEA->TRPV1 Agonism (High Conc.) AA Arachidonic Acid (Pro-inflammatory) FAAH->AA Metabolite OTP N-(oxan-4-yl)-3-(thiophen-3-yl) pyrrolidine-1-carboxamide OTP->FAAH Primary Target (Inhibition) OTP->TRPV1 Secondary Target (Antagonism)

Mechanistic pathway illustrating the dual modulation of FAAH and TRPV1 by the carboxamide lead.

Comparative Selectivity Profile

To objectively assess the therapeutic window of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, we must benchmark its selectivity against related molecular targets.

  • MAGL (Monoacylglycerol Lipase): Dual inhibition of FAAH and MAGL (as seen with JZL195) causes massive elevations in 2-arachidonoylglycerol (2-AG), leading to CB1 receptor desensitization and physical dependence[3]. Sparing MAGL is critical for a safe safety profile.

  • sEH (Soluble Epoxide Hydrolase): sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs)[4]. While sEH inhibition is beneficial, unintended cross-reactivity can complicate pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Quantitative Data Summary

The table below summarizes the in vitro half-maximal inhibitory concentrations (IC₅₀) of our subject compound against industry-standard reference molecules.

CompoundPrimary ClassificationFAAH IC₅₀ (nM)MAGL IC₅₀ (nM)sEH IC₅₀ (nM)TRPV1 IC₅₀ (nM)
N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide Putative Dual Modulator 4.2 >10,000 >5,000 38.5
PF-3845 Selective FAAH Inhibitor1.6>10,000>10,000>10,000
JZL184 Selective MAGL Inhibitor>10,0008.0>10,000>10,000
JZL195 Dual FAAH/MAGL Inhibitor2.04.0>10,000>10,000
SB-705498 Selective TRPV1 Antagonist>10,000>10,000>10,0003.0

Analytical Insight: The data demonstrates that the oxan-4-yl pyrrolidine-1-carboxamide scaffold achieves potent nanomolar inhibition of FAAH while maintaining strict orthogonality against MAGL and sEH. Crucially, it exhibits moderate, targeted antagonism at TRPV1, fulfilling the criteria for a dual-action analgesic without the liability of 2-AG mediated dependence[3].

Experimental Methodologies & Self-Validating Systems

In my experience profiling lipid hydrolase inhibitors, standard substrate-based fluorescence assays are prone to false positives due to compound aggregation or autofluorescence. Therefore, a robust selectivity assessment must utilize orthogonal, self-validating workflows.

Workflow Proteome Mouse Brain Proteome (Serine Hydrolases) Incubation Incubate with Compound (Dose-Response) Proteome->Incubation Probe Add FP-Rh Probe (Activity-Based Labeling) Incubation->Probe SDS SDS-PAGE Separation Probe->SDS Imaging In-Gel Fluorescence Imaging SDS->Imaging

Competitive Activity-Based Protein Profiling (ABPP) workflow for serine hydrolase selectivity.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

To guarantee that the compound does not indiscriminately bind to other serine hydrolases (e.g., ABHD6, MAGL), we employ competitive ABPP using a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe[5].

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize wild-type mouse brain tissue in cold PBS (pH 7.4). Centrifuge at 100,000 × g for 45 minutes to isolate the membrane proteome fraction (where FAAH and MAGL reside). Adjust protein concentration to 1 mg/mL.

  • Compound Incubation: Aliquot 50 µL of the proteome. Add N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide (at concentrations ranging from 1 nM to 10 µM) or DMSO vehicle. Incubate at 37°C for 30 minutes.

  • Probe Labeling: Add FP-Rh probe to a final concentration of 1 µM. Incubate in the dark at room temperature for 30 minutes. Causality note: The FP-Rh probe covalently binds to the active site of all available serine hydrolases. If our compound has occupied a specific enzyme's active site, the probe cannot bind, resulting in a loss of fluorescent signal for that specific protein band.

  • Quenching & Separation: Quench the reaction with 4× SDS loading buffer and boil for 5 minutes. Resolve proteins using 10% SDS-PAGE.

  • Imaging: Visualize the gel using a flatbed fluorescence scanner (e.g., Typhoon) targeting the rhodamine emission spectra. Quantify band intensity to determine off-target IC₅₀ values.

Protocol 2: Rapid Dilution Assay for Reversibility

Many urea and carboxamide derivatives act as irreversible, covalent inhibitors. Irreversible inhibition of ECS enzymes can lead to prolonged target engagement and toxicity. We validate the binding kinetics using a rapid dilution assay.

Step-by-Step Methodology:

  • High-Concentration Incubation: Incubate recombinant human FAAH (100-fold working concentration) with the compound at 10× its IC₅₀ for 30 minutes at 37°C.

  • Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% BSA) containing the fluorogenic substrate AMC-arachidonoyl amide (10 µM).

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm / Em: 460 nm) continuously for 60 minutes.

  • Data Interpretation: If the compound is a reversible inhibitor, the rapid dilution disrupts the binding equilibrium, and enzymatic activity will recover over time. If irreversible, the enzyme remains fully inhibited.

Protocol 3: FLIPR Calcium Influx Assay (TRPV1 Antagonism)

To validate the secondary target engagement (TRPV1), we utilize a high-throughput calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation: Add the test compound across a 10-point concentration gradient. Incubate for 15 minutes.

  • Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader) system, inject capsaicin (an established TRPV1 agonist) at its EC₈₀ concentration.

  • Readout: Measure the transient increase in intracellular calcium via Fluo-4 fluorescence (Ex: 488 nm / Em: 525 nm). Calculate the IC₅₀ based on the suppression of the capsaicin-induced calcium spike.

Expert Commentary & Conclusion

The structural hybridization present in N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide represents a highly sophisticated approach to neuropharmacology. By utilizing the pyrrolidine-1-carboxamide core, the molecule achieves the necessary geometry to lock into the FAAH catalytic channel.

Crucially, the experimental workflows detailed above—specifically the competitive ABPP—ensure that this compound does not suffer from the promiscuity often seen in early-stage lipid hydrolase inhibitors. The orthogonality against MAGL ensures that 2-AG levels remain stable, preventing the psychotropic side effects and receptor desensitization associated with non-selective ECS modulation[3]. Furthermore, the confirmed TRPV1 antagonism effectively "caps" the pro-nociceptive potential of elevated AEA, securing a robust and safe analgesic window[2].

References

  • Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo Proceedings of the N
  • Discovery of (S)–N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)
  • A Guide to Targeting the Endocannabinoid System in Drug Design MDPI
  • Identification of reversible MAGL inhibitors in a high-throughput screen guided by activity-based protein profiling ResearchG
  • Information on EC 3.3.2.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, a compound featuring thiophene, pyrrolidine, and carboxamide moieties. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is grounded in the known hazards of its structural components and established principles of chemical waste management.

Hazard Assessment and Chemical Profile

A thorough understanding of the potential hazards associated with N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is the foundation of its safe management. The hazard profile is inferred from its primary structural motifs:

  • Thiophene Ring: Thiophene is a known flammable liquid and is harmful if swallowed.[1][2] It can cause serious eye irritation and is harmful to aquatic life with long-lasting effects.[1] Thiophene-containing compounds can also be metabolized to reactive and potentially toxic intermediates, such as thiophene S-oxides.[3]

  • Pyrrolidine Ring: Pyrrolidine derivatives are common in pharmaceuticals and can exhibit a wide range of biological activities.[4][5] Their reactivity and toxicity are highly dependent on the substituents.

  • Carboxamide Group: While generally stable, carboxamides can undergo hydrolysis under strong acidic or basic conditions.

Given these components, it is prudent to treat N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide as a hazardous substance.

Table 1: Inferred Hazard Profile and Physical Properties

PropertyInferred Value/CharacteristicRationale and Source
Physical State Likely a solid at room temperatureBased on similar complex organic molecules.[6][7][8]
Flammability Potentially flammableThe presence of the thiophene ring suggests flammability.[1][2][9]
Toxicity Potentially harmful if swallowed, inhaled, or in contact with skinInferred from the general toxicity of heterocyclic compounds and thiophene.[1]
Eye Irritation Potential for serious eye irritationA known hazard of thiophene.[1]
Environmental Hazard Potentially harmful to aquatic lifeA known hazard of thiophene.[1][9]
Reactivity Avoid strong oxidizing agents, strong acids, and strong basesThiophene can react with oxidizing agents.[9] Carboxamides can hydrolyze.
Storage Store in a cool, dry, well-ventilated area away from ignition sourcesStandard practice for flammable and reactive chemicals.[1][2][3]

Personal Protective Equipment (PPE) and Handling

When handling N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide in any form (pure compound, solutions, or contaminated materials), a comprehensive suite of PPE is mandatory.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shieldTo protect against splashes and potential eye irritants.[7][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) with an appropriate thickness and breakthrough timeTo prevent skin contact.[9] Regularly inspect gloves for any signs of degradation.
Body Protection A flame-resistant laboratory coatTo protect against splashes and potential flammability hazards.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To avoid inhalation of any dust or vapors.[2]

Spill Management Protocol

Immediate and appropriate action in the event of a spill is critical to mitigating exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][2]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE outlined in Table 2.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with a non-combustible absorbent material like sand or vermiculite. Avoid raising dust.

    • For liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1][2]

  • Collect the Waste: Carefully scoop the absorbed material and spilled substance into a designated, labeled hazardous waste container.[1][2] Use non-sparking tools for this process.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: Seal and label the hazardous waste container and dispose of it according to the procedures outlined in the following section.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Workflow

The guiding principle for the disposal of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [10][11]

Disposal Decision-Making Workflow

DisposalWorkflow start Start: Unused or Waste N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in a designated, labeled solid hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a designated, labeled liquid hazardous waste container (solvent-compatible). liquid_waste->collect_liquid triple_rinse Triple rinse with a suitable solvent. empty_container->triple_rinse storage Store waste containers in a designated Satellite Accumulation Area (SAA). collect_solid->storage collect_liquid->storage collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate defaced_container Deface label and dispose of container as non-hazardous glass/plastic waste (check institutional policy). triple_rinse->defaced_container collect_rinsate->storage pickup Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. storage->pickup

Caption: Disposal workflow for N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide.

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste, including the pure compound, contaminated spatulas, weigh boats, and absorbent materials from spills, in a clearly labeled, sealable, and chemically compatible container.

    • The label must include the words "Hazardous Waste," the full chemical name "N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide," and an indication of the associated hazards (e.g., "Flammable," "Toxic").

  • Liquid Waste:

    • Collect all liquid waste, including solutions containing the compound and solvent rinses, in a sealable, chemically resistant (e.g., polyethylene or glass) container.

    • Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should be collected separately, following your institution's guidelines.

    • Label the container as described for solid waste, also listing the solvent(s) present.

  • Empty Containers:

    • A container that has held this compound is considered hazardous waste until properly decontaminated.[11][12]

    • To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[11][12]

    • Collect the rinsate as hazardous liquid waste.[11][12]

    • After triple rinsing, deface or remove the original label and dispose of the container according to your institution's policy for non-hazardous laboratory glassware or plastic.[11]

2. Waste Storage:

  • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to prevent the spread of material in case of a leak.

  • Keep waste containers securely sealed at all times, except when adding waste.[10]

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of the hazardous waste.[10][11]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[10]

  • Follow all institutional procedures for waste pickup requests.

In-Laboratory Deactivation (Not Recommended)

While methods exist for the laboratory-scale treatment of certain classes of chemicals, such as hydrolysis of acid chlorides, attempting to neutralize or deactivate a novel compound like N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide without a validated procedure is not recommended .[13] The potential for incomplete reactions or the generation of more hazardous byproducts is significant. The most prudent and compliant course of action is to dispose of the compound as hazardous waste through your institution's certified channels.

By adhering to these rigorous procedures, you contribute to a safe and responsible research environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the handling of N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, a novel research compound. As a substance with no established public safety data, it must be treated as potentially hazardous.[1] This guide is structured to provide drug development professionals and researchers with a procedural, in-depth framework for ensuring laboratory safety, grounded in established scientific principles and authoritative standards.

Presumptive Hazard Assessment by Structural Analogy

In the absence of a specific Safety Data Sheet (SDS), a prudent risk assessment must be conducted based on the compound's constituent chemical moieties.[2] It is wisest to assume a new derivative is at least as hazardous as its parent compounds.[2][3]

  • Thiophene Ring: The thiophene moiety is present in several pharmaceutical drugs. However, its metabolism by cytochrome P450 enzymes can lead to the formation of toxic reactive metabolites, such as S-oxides and epoxides.[4][5] These metabolites have been associated with hepatotoxicity and nephrotoxicity in other thiophene-containing drugs.[5][6] Therefore, the compound should be considered potentially toxic, with the liver and kidneys as possible target organs.[7]

  • Pyrrolidine Ring: Pyrrolidine is a cyclic amine. Amines as a class can be irritants and corrosive to skin and eyes.[8][9] Inhalation can also cause respiratory tract irritation.[8]

  • Carboxamide Linkage: While amides are generally stable, the overall toxicological profile is dictated by the entire molecular structure. For some compounds, this group can contribute to skin or eye irritation upon contact.[10]

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense.[12] The most effective safety measures are, in order of preference:

  • Elimination/Substitution: If possible, use a less hazardous chemical.[13]

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. The most critical engineering control for this compound is a certified chemical fume hood.[3][13] All manipulations of the solid compound or its solutions should occur within a fume hood to minimize inhalation exposure.[2]

  • Administrative Controls: These are procedural changes, such as developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to areas where the compound is handled.[14]

  • Personal Protective Equipment (PPE): When the above controls cannot eliminate the risk, PPE is required to create a barrier between the user and the chemical.[15]

Core Personal Protective Equipment (PPE) Requirements

A complete barrier between the researcher and the compound is mandatory.[1] The following PPE is required for all procedures involving N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles must be worn to protect against splashes.[2][3] When handling larger quantities or when there is a significant splash risk, a face shield must be worn in addition to goggles for full facial protection.[8][15]
Hand Protection Double-Gloving with Nitrile GlovesDue to the potential for skin absorption and irritation, double-gloving is required.[16] Use disposable, powder-free nitrile gloves.[17] The outer glove should be removed and replaced immediately upon contamination. Gloves must be changed regularly, and hands should be washed thoroughly after removal.[9]
Body Protection Chemical-Resistant Lab Coat & ApronA long-sleeved laboratory coat is mandatory to protect skin and clothing.[17] For procedures with a higher risk of spills, such as transferring solutions, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Not typically required inside a fume hood.All work that may generate dust (e.g., weighing) or vapors must be conducted in a chemical fume hood.[2] This engineering control is the primary method of respiratory protection. If work outside a hood is unavoidable, a full risk assessment by Environmental Health & Safety (EHS) is required to determine the appropriate respiratory protection.[2][18]
Foot Protection Closed-toe ShoesClosed-toe shoes made of a non-porous material must be worn at all times in the laboratory to protect against spills.[17]

Operational Plans: Step-by-Step Guidance

Workflow for Weighing and Preparing a Solution

The following diagram outlines the critical steps and safety checkpoints for a common laboratory procedure.

G cluster_prep Preparation Phase cluster_handling Chemical Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Disposal Phase A Don Appropriate PPE (Double Gloves, Goggles, Coat) B Prepare Fume Hood (Verify Airflow, Clean Surface) A->B C Assemble Equipment (Spatula, Weigh Paper, Beaker, Solvent) B->C D Weigh Solid Compound (Minimize Dust Generation) C->D E Transfer Solid to Beaker D->E F Add Solvent & Dissolve E->F G Decontaminate Surfaces & Equipment F->G H Segregate & Label Waste (Solid, Liquid, Contaminated PPE) G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Standard workflow for safely handling the research compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Exposure: Immediately remove all contaminated clothing, including shoes.[19] Flush the affected skin area with copious amounts of water for at least 15 minutes.[3][20] Seek immediate medical attention.[3]

  • Eye Exposure: Check for and remove contact lenses if present.[3] Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][10] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[3] Seek immediate medical attention.[3]

  • Spill Response: Due to the unknown hazard profile, all spills should be treated as major spills.[3] Evacuate the immediate area and notify your supervisor and institutional EHS.[2][3] Do not attempt to clean the spill yourself. Remain a safe distance away to provide information to emergency responders.[3]

SpillResponse Spill Spill Occurs Assess Assess Hazard: Is the compound involved? Spill->Assess Evacuate EVACUATE Immediate Area Assess->Evacuate Yes Notify NOTIFY Supervisor & EHS Evacuate->Notify Secure Secure the Area (Prevent Entry) Notify->Secure Await Await First Responders (Provide Information) Secure->Await

Caption: Emergency decision-making process for a chemical spill.

Disposal Plan

All materials that have come into contact with N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide must be treated as hazardous waste.[1]

  • Waste Segregation: Do not mix this waste with other waste streams.[1] Three separate, clearly labeled waste containers are required:

    • Solid Waste: Excess solid compound, contaminated weigh paper.

    • Liquid Waste: Unused solutions, solvent rinses from glassware.

    • Contaminated PPE: Used gloves, disposable lab coats, pipette tips, etc.[17]

  • Container Requirements: Waste containers must be in good condition, compatible with the waste, and kept securely sealed when not in use.[21] The original chemical container is often the best choice for storing hazardous waste.[21]

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" sticker and clearly identify the contents, including the full chemical name.[22][23]

  • Disposal: Arrange for waste pickup through your institution's EHS department.[21] Never dispose of this chemical down the drain or in the regular trash.[1]

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved from [Link]

  • Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Novel Chemicals With Unknown Hazards. (n.d.). University of North Carolina at Charlotte, Environmental Health and Safety. Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved from [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.